2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid
Description
BenchChem offers high-quality 2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3-oxopyrido[3,2-b][1,4]oxazin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c12-7-5-15-6-2-1-3-10-9(6)11(7)4-8(13)14/h1-3H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIBNAOWFBFGRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=C(O1)C=CC=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00651475 | |
| Record name | (3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018293-21-4 | |
| Record name | (3-Oxo-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00651475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid (CAS 1018293-21-4)
An In-Depth Technical Guide to 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid (CAS 1018293-21-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid (CAS 1018293-21-4), a heterocyclic compound of significant interest in medicinal chemistry. The guide details its chemical identity, structural characteristics, and its primary mechanism of action as an inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7). We will explore its synthesis, physicochemical properties, and the broader therapeutic potential of the pyrido[1][2]oxazine scaffold. This whitepaper is intended to serve as a foundational resource for researchers engaged in the study and application of this molecule and its analogs in drug discovery and development.
Introduction and Core Compound Identity
2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid is a specialized heterocyclic molecule built upon a pyrido-oxazine core.[1] This scaffold, which fuses a pyridine ring with an oxazine ring, is a key feature in a variety of biologically active compounds.[2][3] The addition of a 4-acetic acid group enhances the molecule's water solubility, a critical property for pharmaceutical development.[1] Its primary recognized biological activity is the inhibition of PARP7, an enzyme involved in immune regulation and nucleic acid sensing pathways.[1]
Physicochemical and Structural Data
A summary of the key identification and physicochemical parameters for this compound is provided below.
| Parameter | Value | Source |
| CAS Number | 1018293-21-4 | [1][4] |
| Molecular Formula | C₉H₈N₂O₄ | Inferred |
| Molecular Weight | 208.17 g/mol | [1] |
| InChI Key | BMIBNAOWFBFGRN-UHFFFAOYSA-N | [1] |
| SMILES | OC(=O)CN1C(=O)COC2=CC=CN=C12 | [4] |
Spectroscopic Data Summary
Spectroscopic analysis is crucial for the structural confirmation of the molecule.
| Technique | Observed Data |
| ¹H NMR | δ 7.95 (d, 1H, pyridyl H), 4.6 (s, 2H, oxazine CH₂), 3.21 (s, 2H, CH₂COOH) |
| ¹³C NMR | 170.1 ppm (C=O), 165.3 ppm (COOH), 110–150 ppm (aromatic carbons) |
| IR | 1720 cm⁻¹ (C=O), 1680 cm⁻¹ (COOH), 1590 cm⁻¹ (C=N) |
Synthesis and Chemical Workflow
The synthesis of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid typically involves a cyclization reaction.[1] A common route is the reaction of 2-amino-3-hydroxypyridine with chloroacetic acid to form the oxazine ring.[1]
Generalized Synthetic Protocol
This protocol outlines a representative synthesis. Note that specific conditions may vary and require optimization.
Step 1: N-Alkylation of 2-amino-3-hydroxypyridine
-
Reactants: 2-amino-3-hydroxypyridine and an ethyl haloacetate (e.g., ethyl bromoacetate).
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF).
-
Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) to act as a proton scavenger.
-
Rationale: This step selectively alkylates the amino group, which is more nucleophilic than the hydroxyl group under these conditions, forming the N-C bond of the future acetic acid side chain.
Step 2: Intramolecular Cyclization (Lactamization)
-
Conditions: Heating the intermediate from Step 1, often in the same reaction vessel.
-
Rationale: The hydroxyl group attacks the ester carbonyl, leading to the formation of the six-membered oxazine ring and elimination of ethanol. This forms the core heterocyclic structure.
Step 3: Saponification (Ester Hydrolysis)
-
Reactants: The resulting ethyl ester and a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a water/ethanol mixture.[5]
-
Rationale: This step converts the ethyl ester to the final carboxylic acid, enhancing water solubility and providing a key functional group for biological interactions.
Step 4: Acidification and Isolation
-
Procedure: The reaction mixture is acidified with a strong acid (e.g., HCl) to protonate the carboxylate, causing the final product to precipitate.[5][6]
-
Purification: The crude product is collected by filtration and can be further purified by recrystallization.
Synthesis Workflow Diagram
Caption: Generalized synthesis workflow for the target compound.
Biological Activity and Mechanism of Action
The primary reported biological function of this compound is the inhibition of PARP7.[1] PARP7 is a member of the Poly(ADP-ribose) polymerase family, which are enzymes involved in various cellular processes, including DNA repair and immune signaling.
Role of PARP7 and Inhibition Rationale
-
Nucleic Acid Sensing: PARP7 plays a role in the cellular response to nucleic acids, a key component of the innate immune system's defense against viral and bacterial infections.[1]
-
Immune Regulation: By inhibiting PARP7, this compound can modulate inflammatory pathways, potentially affecting cytokine release and the activity of immune cells.[1] This suggests potential applications in treating inflammatory or autoimmune disorders.
Potential Therapeutic Applications
The pyrido[1][2]oxazine scaffold is being explored for a range of therapeutic uses:
-
Anti-inflammatory Properties: The modulation of inflammatory pathways is a key area of investigation for this class of compounds.[1]
-
Antimicrobial Activity: Some studies suggest that related structures may have activity against various bacterial strains.[1][7]
-
Anticancer Agents: Other derivatives of the broader pyrido[1][2]oxazine class have been investigated as potential anticancer agents, for example, as inhibitors of Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK) in non-small cell lung cancer.[2][3][8]
Mechanism of Action Diagram
Caption: Inhibition of the PARP7 signaling pathway.
Broader Context and Future Directions
The pyrido[1][2]oxazine core is a versatile scaffold in medicinal chemistry. The specific compound, 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid, serves as a valuable research tool for probing the function of PARP7. Further research may focus on:
-
Structure-Activity Relationship (SAR) Studies: Modifying the core structure and substituents to improve potency and selectivity for PARP7 or other targets.
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
-
In Vivo Efficacy Studies: Testing the compound in animal models of inflammatory diseases or cancer to validate its therapeutic potential.
Conclusion
2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid is a well-defined chemical entity with established physicochemical properties and a clear primary biological target in PARP7. Its synthesis is achievable through standard organic chemistry techniques, and its mechanism of action presents intriguing possibilities for therapeutic intervention in immune-related disorders. This guide provides the foundational knowledge necessary for researchers to effectively utilize and further investigate this compound and the broader class of pyrido[1][2]oxazine derivatives.
References
-
Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC - NIH. [Link]
-
Novel pyrido[2,3- b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed. [Link]
-
Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines - PubMed. [Link]
-
Microwave-assisted synthesis of novel[1][2] oxazine derivatives as potent anti- bacterial and antioxidant agents - arkat usa. [Link]
-
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - NIH. [Link]
-
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid - NIH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1018293-21-4|2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid|BLD Pharm [bldpharm.com]
- 5. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Novel pyrido[2,3- b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid: Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document delves into its synthesis, physicochemical characteristics, spectroscopic profile, and its role as a PARP7 inhibitor. Detailed experimental protocols, data interpretation, and comparative analyses with related structures are presented to offer a holistic understanding for research and drug development applications.
Introduction
2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid is a notable heterocyclic compound featuring a pyrido-oxazine scaffold. This core structure, which replaces the benzene ring of a benzoxazine with a pyridine ring, imparts unique electronic properties and biological activities. The presence of the acetic acid moiety enhances its aqueous solubility, a crucial factor for its pharmacological applications. A primary area of investigation for this molecule is its function as an inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), an enzyme implicated in nucleic acid sensing and immune regulation pathways. This guide aims to consolidate the current knowledge on this compound, providing a valuable resource for researchers in the field.
Chemical Synthesis
The synthesis of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid is most commonly achieved through a cyclization reaction. The primary starting materials are 2-amino-3-hydroxypyridine and an haloacetic acid, typically chloroacetic acid. The reaction proceeds via an initial N-alkylation of the amino group of 2-amino-3-hydroxypyridine, followed by an intramolecular cyclization to form the oxazine ring.
Synthetic Routes
Two main synthetic strategies have been reported for this class of compounds:
-
Cyclization of 2-amino-3-hydroxypyridine with Chloroacetic Acid: This is the most direct route to the desired product. The reaction is typically carried out in the presence of a base to facilitate the nucleophilic substitution and subsequent cyclization.
-
Mannich-type Reaction: While less specific for the title compound, Mannich reactions involving phenols, primary amines, and aldehydes can be adapted to synthesize related oxazine structures.
The cyclization approach is generally preferred for its higher specificity and yield of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid.
Detailed Experimental Protocol (Cyclization Method)
This protocol is a representative procedure based on established methods for similar cyclizations.
Materials:
-
2-amino-3-hydroxypyridine
-
Chloroacetic acid
-
Sodium hydroxide (or other suitable base)
-
Water (distilled or deionized)
-
Hydrochloric acid (for acidification)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-3-hydroxypyridine (1.0 eq) and sodium hydroxide (2.0 eq) in water.
-
Addition of Chloroacetic Acid: To the stirred solution, add a solution of chloroacetic acid (1.1 eq) in water dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Acidify the solution to pH 3-4 with hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid.
Physicochemical Properties
A summary of the key physicochemical properties of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid is provided in the table below.
| Property | Value | Source |
| CAS Number | 1018293-21-4 | [3] |
| Molecular Formula | C₉H₈N₂O₄ | [1] |
| Molecular Weight | 208.17 g/mol | [1] |
| Appearance | Off-white to pale yellow solid (predicted) | - |
| Melting Point | Not available. Expected to be >200 °C based on similar structures. | - |
| Solubility | Enhanced water solubility due to the acetic acid group. Soluble in DMSO and DMF. | [1] |
| pKa | Not experimentally determined. The carboxylic acid proton is expected to have a pKa in the range of 3-5. | - |
Spectroscopic Analysis
Spectroscopic data is crucial for the structural elucidation and confirmation of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | d | 1H | Pyridyl H |
| ~4.60 | s | 2H | Oxazine CH₂ |
| ~3.21 | s | 2H | CH₂COOH |
| ~10-12 | br s | 1H | COOH |
Note: The chemical shift of the carboxylic acid proton can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~170.1 | C=O (lactone) |
| ~165.3 | COOH |
| ~110-150 | Aromatic carbons (pyridine ring) |
| ~65-70 | Oxazine CH₂ |
| ~45-50 | CH₂COOH |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400-2400 (broad) | O-H stretch (carboxylic acid) |
| ~1720 | C=O stretch (lactone) |
| ~1680 | C=O stretch (carboxylic acid) |
| ~1590 | C=N stretch (pyridine ring) |
Reactivity and Stability
The reactivity of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid is dictated by its functional groups: the carboxylic acid, the lactone (cyclic ester), and the pyridine ring.
-
Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and salt formation.
-
Lactone Ring: The lactone is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening.
-
Pyridine Ring: The pyridine ring is generally stable but can undergo electrophilic substitution, although it is less reactive than benzene. The nitrogen atom in the pyridine ring can also be protonated or alkylated.
The compound is expected to be stable under normal laboratory conditions. However, prolonged exposure to strong acids or bases should be avoided to prevent degradation.
Biological Activity: PARP7 Inhibition
The primary reported biological activity of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid is the inhibition of PARP7.
Role of PARP7
PARP7 is a member of the Poly(ADP-ribose) polymerase family of enzymes. It is known to play a crucial role in the cellular response to nucleic acids and in the regulation of the innate immune system, particularly in the type I interferon signaling pathway.
Mechanism of Inhibition
While the precise binding mode of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid to PARP7 has not been detailed in the available literature, it is likely to act as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding of its natural substrate, NAD⁺. The structural features of the pyrido-oxazine core are likely key for this interaction.
Hypothetical PARP7 Signaling Pathway and Inhibition:
Caption: Hypothetical signaling pathway involving PARP7 and its inhibition.
Comparative Analysis
Understanding the properties of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid is enhanced by comparing it to related heterocyclic systems.
| Feature | Pyrido-oxazine (Title Compound) | Benzoxazine | Pyrido-benzoxazine |
| Aromatic System | Pyridine + Oxazine | Benzene + Oxazine | Pyridine + Benzene + Oxazine |
| Electron Density | Lower due to pyridine nitrogen | Higher due to uniform benzene ring | Extended conjugation |
| Reactivity | Enhanced electrophilicity at certain positions | Moderate electrophilicity | Modified reactivity due to extended π-system |
| Bioactivity | Stronger hydrogen-bonding capacity | Limited polarity | Varied, depending on substitution |
The introduction of the nitrogen atom in the pyridine ring of the title compound lowers the electron density of the aromatic system compared to a benzoxazine, which can influence its reactivity and interactions with biological targets.
Conclusion
2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid is a promising heterocyclic compound with significant potential in medicinal chemistry, particularly as a PARP7 inhibitor. Its synthesis is achievable through straightforward cyclization methods, and its chemical properties are well-defined by its constituent functional groups. The enhanced water solubility provided by the acetic acid moiety is a key feature for its development as a therapeutic agent. Further research into its detailed mechanism of action and in vivo efficacy is warranted to fully explore its therapeutic potential.
References
2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid
Abstract
The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring the safety, efficacy, and novelty of a chemical entity. This guide provides an in-depth, technical walkthrough for the structural elucidation of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry.[1] We will proceed through a logical workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. The causality behind spectral interpretation will be emphasized, providing a framework for the unambiguous structural confirmation of complex organic molecules.
Introduction: The Imperative for Unambiguous Structure Determination
In the journey from discovery to application, a molecule's identity must be unequivocally established. The process of structure elucidation is a systematic investigation that transforms raw analytical data into a precise three-dimensional arrangement of atoms.[1] For novel heterocyclic compounds like 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid, which possess multiple functional groups and a fused ring system, a multi-faceted spectroscopic approach is not just recommended, but essential. This guide is structured to mirror the logical progression of such an investigation, demonstrating how overlapping data from orthogonal techniques build a self-validating and trustworthy structural assignment.
The Elucidation Workflow: A Strategic Overview
A robust structure elucidation campaign follows a well-defined, logical path. The goal is to move from the general to the specific: from molecular formula to functional groups, and finally to the precise connectivity of the atomic framework. Our approach is visualized in the workflow diagram below.
Figure 1: A generalized workflow for the structure elucidation of an organic compound.
Foundational Analysis: Molecular Formula and Unsaturation
The first step in any elucidation is to determine the molecular formula. This is best achieved through High-Resolution Mass Spectrometry (HRMS), which provides a highly accurate mass measurement of the molecular ion.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Analysis Mode: Operate in positive or negative ion mode to identify the [M+H]⁺ or [M-H]⁻ ion, respectively.
-
Data Acquisition: Acquire the spectrum over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Formula Determination: Use the instrument's software to calculate the most probable elemental composition based on the accurate mass of the molecular ion.
For 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid, the expected molecular formula is C₉H₈N₂O₄ . The theoretical exact mass for [M+H]⁺ is 209.0557. HRMS analysis must confirm this mass to within a few parts per million (ppm) to validate the elemental composition.
From the molecular formula, we calculate the Degree of Unsaturation (DoU) , which reveals the total number of rings and/or multiple bonds.
DoU = C - (H/2) + (N/2) + 1 DoU = 9 - (8/2) + (2/2) + 1 = 9 - 4 + 1 + 1 = 7
A DoU of 7 indicates a highly unsaturated system, consistent with the presence of an aromatic ring and multiple carbonyl groups within the proposed structure.
Functional Group Identification via Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of specific bonds.[3]
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Background Scan: Perform a background scan with no sample present.
-
Sample Scan: Acquire the sample spectrum, typically over a range of 4000-600 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic absorption bands.
The expected IR absorptions for the target molecule provide clear, self-validating evidence for its key functional components.
Table 1: Key IR Absorptions for 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group Implied | Rationale for Assignment |
| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid | The very broad nature of this peak is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[4] |
| ~1720 | C=O stretch | Lactam (Amide) Carbonyl | This strong, sharp absorption is typical for a carbonyl in a six-membered ring lactam.[1] |
| ~1680 | C=O stretch | Carboxylic Acid Carbonyl | The carbonyl of the carboxylic acid is expected at a slightly lower wavenumber than the lactam due to electronic effects.[1][4] |
| ~1590 | C=N / C=C stretch | Pyridine Ring | Aromatic ring stretching vibrations are characteristic of the pyridyl moiety.[1] |
The presence of a very broad O-H stretch, coupled with two distinct carbonyl absorptions, provides compelling evidence for the carboxylic acid and the cyclic amide (lactam) functionalities. This aligns perfectly with the proposed structure and accounts for a significant portion of the unsaturation calculated previously.
Mapping the Skeleton: 1D Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. We begin with one-dimensional ¹H and ¹³C NMR.
Protocol: 1D NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is crucial as it will solubilize the polar compound and allow for the observation of exchangeable protons (like -COOH).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting).
Table 2: Predicted ¹H NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| ~13.0 | broad singlet | 1H | COOH | The highly deshielded and broad nature of this signal is characteristic of a carboxylic acid proton. Its exchangeability with D₂O would confirm this assignment. |
| 7.95 | doublet | 1H | Pyridyl H | Protons on a pyridine ring are deshielded by the aromatic ring current and the electronegative nitrogen atom. The multiplicity suggests coupling to a neighboring proton.[1] |
| ~7.0-7.5 | multiplet | 2H | Pyridyl H | The remaining two protons on the pyridine ring would appear in this region, with splitting patterns determined by their coupling constants. |
| 4.60 | singlet | 2H | Oxazine CH₂ | This methylene group is adjacent to an oxygen atom and a nitrogen atom, both of which are deshielding, shifting it downfield. The singlet multiplicity indicates no adjacent protons.[1] |
| 3.21 | singlet | 2H | CH₂ COOH | This methylene group is adjacent to the electron-withdrawing carboxylic acid and the pyridoxazine nitrogen, resulting in a downfield shift. Its singlet nature indicates no neighboring protons.[1] |
¹³C NMR and DEPT Spectral Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments. The DEPT experiments help in assigning these signals.
Table 3: Predicted ¹³C NMR Data and Interpretation
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale for Assignment |
| 170.1 | No signal | Lactam C=O | Carbonyl carbons are highly deshielded and appear far downfield. As a quaternary carbon, it is absent in DEPT-135.[1] |
| 165.3 | No signal | C OOH | The carboxylic acid carbonyl is also highly deshielded and quaternary.[1] |
| 110-150 | Signal/No signal | Pyridyl Carbons | The six carbons of the fused pyridine and oxazine rings appear in this region, characteristic of aromatic and heteroaromatic systems.[1] DEPT would distinguish between CH and quaternary carbons. |
| ~65.0 | Negative | Oxazine CH₂ | The carbon is attached to an electronegative oxygen, shifting it downfield. It appears as a negative peak in DEPT-135, confirming it is a CH₂ group. |
| ~50.0 | Negative | CH₂ COOH | This methylene carbon is attached to a nitrogen and a carbonyl group, placing it in this region. It also appears as a negative peak in DEPT-135. |
Confirming Connectivity: 2D NMR Spectroscopy
While 1D NMR provides the pieces of the puzzle, 2D NMR experiments show how they connect.[5][6] For this molecule, COSY, HSQC, and HMBC experiments are indispensable for unambiguous confirmation.
Protocol: 2D NMR Spectroscopy
-
Sample: Use the same sample prepared for 1D NMR.
-
COSY (Correlation Spectroscopy): Run a standard DQF-COSY experiment to identify proton-proton couplings (typically over 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Run a standard HSQC experiment to correlate protons directly to their attached carbons (one-bond ¹H-¹³C correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Run a standard HMBC experiment, optimized for a long-range coupling of ~8 Hz, to identify correlations between protons and carbons over 2-4 bonds.
Expected 2D NMR Correlations
The diagram below illustrates the key HMBC correlations that would definitively establish the structure of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid.
Figure 2: Key 2- and 3-bond HMBC correlations expected for the target molecule.
-
¹H-¹H COSY: Would show correlations between the coupled protons on the pyridine ring, allowing for their sequential assignment.
-
¹H-¹³C HSQC: Would connect each proton signal to its directly attached carbon. For example, the proton signal at δ 4.60 would correlate to the carbon signal at ~δ 65.0.
-
¹H-¹³C HMBC: This is the critical experiment for piecing together the fragments. Key correlations would include:
-
The protons of the oxazine CH₂ (δ 4.60) correlating to the lactam carbonyl carbon (δ 170.1) and the adjacent quaternary carbon of the pyridine ring.
-
The protons of the acetic acid CH₂ (δ 3.21) correlating to the carboxylic acid carbonyl carbon (δ 165.3) and the quaternary carbon of the pyridine ring to which the nitrogen is attached.
-
The pyridyl protons correlating to neighboring carbons within the ring system, confirming the fusion and substitution pattern.
-
Conclusion: Synthesizing the Data for Final Confirmation
The structure of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid is elucidated through a systematic and self-validating process. HRMS confirms the molecular formula (C₉H₈N₂O₄) and the degree of unsaturation (7). IR spectroscopy identifies the key functional groups: a carboxylic acid and a lactam. 1D NMR spectroscopy provides the number and type of proton and carbon environments, which are then connected using 2D NMR. The HMBC experiment, in particular, serves as the definitive tool to link the acetic acid side chain to the N-4 position of the pyridoxazine core and to confirm the placement of the lactam carbonyl at the C-3 position. Each piece of spectroscopic data is consistent with and reinforces the others, leading to an unambiguous and trustworthy structural assignment. This methodical approach is fundamental to modern chemical sciences and drug development.
References
-
Kramer, V., Medved, M., Stanovnik, B., & Tišler, M. (1975). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry, 10(10), 814-824. Available from: [Link]
-
Esteves, A. P., & Gil, M. J. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Heterocyclic Compounds: Synthesis, Properties and Applications. Nova Science Publishers. Available from: [Link]
-
Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare. Available from: [Link]
-
ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. Available from: [Link]
-
Dos Santos, A. A., et al. (2012). Theoretical NMR correlations based Structure Discussion. Chemistry Central Journal, 6(1), 1-10. Available from: [Link]
-
Chemistry Steps. Interpreting IR Spectra. Available from: [Link]
-
San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). Available from: [Link]
-
Nguyen, T. H. L., & Dang, T. T. (2021). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. World Journal of Chemical Education, 9(1), 1-8. Available from: [Link]
-
Scribd. Advanced 2D NMR Techniques Guide. Available from: [Link]
-
The Organic Chemistry Tutor. (2021). Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra. YouTube. Available from: [Link]
-
LibreTexts Chemistry. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Available from: [Link]
-
ResearchGate. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Available from: [Link]
-
Science.gov. nmr hsqc hmbc: Topics by Science.gov. Available from: [Link]
-
Florida International University. INFRARED SPECTROSCOPY (IR). Available from: [Link]
-
LibreTexts Chemistry. 12.7: Interpreting Infrared Spectra. Available from: [Link]
-
The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. Available from: [Link]
-
Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available from: [Link]
-
LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
Sources
An In-Depth Technical Guide to the Spectroscopic Data of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid
An In-Depth Technical Guide to the Spectroscopic Data of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid, a molecule of significant interest in medicinal chemistry. This document, intended for researchers, scientists, and professionals in drug development, offers a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data. Each section includes an in-depth interpretation of the spectral features, supported by experimental protocols and causal explanations for the observed phenomena. The guide is designed to serve as a practical resource for the characterization and understanding of this important heterocyclic compound.
Introduction
2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid is a heterocyclic compound with a core structure that is a subject of interest in medicinal chemistry and drug discovery. Its unique arrangement of a pyridone fused to an oxazine ring, combined with a carboxylic acid functional group, presents a scaffold with potential for diverse biological activities. The synthesis of this compound typically involves the cyclization of 2-amino-3-hydroxypyridine with a suitable reagent like chloroacetic acid, leading to the formation of the characteristic pyrido[1][2]oxazine ring system.[1] Understanding the precise molecular structure and electronic properties is paramount for elucidating its mechanism of action and for the rational design of new derivatives. Spectroscopic analysis is the cornerstone of this characterization, providing definitive evidence of the compound's identity, purity, and conformational features. This guide will systematically dissect the spectroscopic data, offering insights into the structural nuances of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid.
Caption: Key identifiers for 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid provide unambiguous evidence for its structure.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.95 | d | 1H | Pyridyl H |
| 4.6 | s | 2H | Oxazine CH₂ |
| 3.21 | s | 2H | CH₂COOH |
Interpretation:
-
The downfield signal at 7.95 ppm , appearing as a doublet, is characteristic of a proton attached to the electron-deficient pyridine ring. The doublet nature suggests coupling to a neighboring proton.
-
The singlet at 4.6 ppm , integrating to two protons, is assigned to the methylene protons of the oxazine ring. The singlet nature indicates the absence of adjacent protons.
-
The singlet at 3.21 ppm , also integrating to two protons, corresponds to the methylene protons of the acetic acid side chain.
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 170.1 | C=O (Amide) |
| 165.3 | COOH |
| 110-150 | Aromatic Carbons |
Interpretation:
-
The signal at 170.1 ppm is attributed to the amide carbonyl carbon within the oxazine ring, a characteristic chemical shift for such a functional group.
-
The peak at 165.3 ppm corresponds to the carboxylic acid carbonyl carbon.
-
The signals observed in the 110-150 ppm range are assigned to the aromatic carbons of the pyridine ring.
Experimental Protocol: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid.
Materials:
-
2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. Ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and relaxation delay.
-
Acquire the spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the appropriate spectral width, acquisition time, and relaxation delay. Utilize proton decoupling to simplify the spectrum.
-
Acquire the spectrum using a larger number of scans due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Caption: Predicted major fragmentation pathways in the mass spectrum.
Experimental Protocol: Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of 2-(3-Oxo-2H-pyrido[3,2-b]o[1][2]xazin-4(3H)-yl)acetic acid.
Materials:
-
Suitable solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., ESI-MS, GC-MS)
Procedure (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to separate them based on their m/z ratio.
-
Detection: Detect the ions and generate a mass spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
(Note: Specific UV-Vis data for 2-(3-Oxo-2H-pyrido[3,2-b]o[1][2]xazin-4(3H)-yl)acetic acid was not available in the initial search. The following is a predictive interpretation based on the compound's structure.)
Expected Absorption Maxima (λmax):
The presence of the conjugated pyridone system is expected to give rise to absorption bands in the UV region. Typical π → π* transitions in such systems occur in the range of 250-350 nm. The n → π* transition of the carbonyl groups may also be observed, though they are typically weaker.
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the absorption maxima of 2-(3-Oxo-2H-pyrido[3,2-b]o[1][2]xazin-4(3H)-yl)acetic acid in the UV-Vis region.
Materials:
-
Spectroscopy grade solvent (e.g., ethanol, methanol, or water)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent of a known concentration.
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range (e.g., 200-800 nm).
-
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and place it in the reference beam of the spectrophotometer to record a baseline.
-
Sample Measurement: Fill another quartz cuvette with the sample solution and place it in the sample beam.
-
Spectrum Acquisition: Scan the wavelength range and record the absorbance spectrum.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Conclusion
The spectroscopic data presented in this guide provide a comprehensive structural characterization of 2-(3-Oxo-2H-pyrido[3,2-b]o[1][2]xazin-4(3H)-yl)acetic acid. The ¹H and ¹³C NMR data confirm the connectivity of the atoms and the overall molecular framework. The IR spectrum verifies the presence of key functional groups, including the amide and carboxylic acid carbonyls. While experimental mass spectrometry and UV-Vis data were not available, predictive analyses suggest the expected molecular ion peak, fragmentation patterns, and absorption maxima. The detailed experimental protocols provided herein offer a standardized approach for the replication and validation of these spectroscopic analyses. This technical guide serves as a valuable resource for researchers and scientists working with this compound, facilitating its unambiguous identification and furthering its potential applications in drug development.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid
An In-depth Technical Guide to the ¹H and ¹³C NMR of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry, notably as an inhibitor of enzymes like PARP7.[2] This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this molecule. We will delve into the theoretical underpinnings of the expected NMR spectra, predict detailed spectral data, and outline the experimental methodologies for unambiguous signal assignment.
Introduction: The Imperative of Structural Verification
In the realm of drug discovery and development, the unequivocal confirmation of a molecule's structure is paramount. NMR spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic compounds in solution. For a molecule such as 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid, with its fused heterocyclic core and multiple functionalities, a thorough NMR analysis is not merely confirmatory but essential for understanding its chemical behavior and biological activity.
The molecule's structure, presented below, features a pyridoxazine core, an N-substituted acetic acid side chain, a lactam carbonyl group, and a pyridine ring. Each of these components imparts distinct electronic and steric effects that are reflected in the NMR spectrum. This guide will systematically dissect these influences to provide a robust framework for spectral interpretation.
Caption: Structure of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid with IUPAC numbering.
Experimental Protocol: Acquiring High-Fidelity NMR Data
The quality of NMR data is foundational to its interpretation. The following protocol outlines the recommended procedure for acquiring ¹H, ¹³C, and 2D NMR spectra for the title compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often preferred for its ability to dissolve polar compounds and for its wide chemical shift window, which allows for the observation of exchangeable protons (e.g., -COOH). Tetramethylsilane (TMS) should be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and sensitivity.[3] The instrument should be equipped with a probe capable of performing multinuclear and 2D experiments.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.
-
Employing techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can aid in differentiating between CH, CH₂, and CH₃ groups.[1]
-
-
2D NMR Acquisition:
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.[4]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond ¹H-¹³C correlations.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for assigning quaternary carbons and piecing together the molecular framework.[4][5]
-
Caption: Experimental workflow for NMR-based structural elucidation.
¹H NMR Spectral Analysis: A Proton-by-Proton Examination
The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal integrations, and spin-spin coupling patterns. Below is a detailed prediction and justification of the ¹H NMR spectrum of the title compound.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift and Coupling |
| H-7 | ~7.9-8.1 | dd | 1H | Located on the pyridine ring, ortho to the electron-withdrawing nitrogen atom, leading to significant deshielding. Expected to show coupling to H-8. |
| H-8 | ~7.0-7.2 | dd | 1H | Situated on the pyridine ring, influenced by both the ring nitrogen and the fused oxazine ring. Coupled to H-7. |
| H-5 | ~7.4-7.6 | d | 1H | Part of the pyridine ring, adjacent to the ring nitrogen, resulting in a downfield shift. |
| -CH₂- (Oxazine, H-2) | ~4.6-4.8 | s | 2H | Methylene protons adjacent to an oxygen atom and an amide-like nitrogen. The singlet nature arises from the absence of adjacent protons. The chemical shift is consistent with its position within the heterocyclic ring.[2] |
| -CH₂- (Acetic Acid, H-1') | ~4.5-4.7 | s | 2H | Methylene protons alpha to both a nitrogen atom and a carbonyl group, causing a significant downfield shift. Expected to be a singlet due to the lack of neighboring protons. |
| -COOH | ~12-13 | br s | 1H | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange. Its presence can be confirmed by D₂O exchange. |
Causality Behind Spectral Features:
-
Aromatic Region (δ 7.0-8.1 ppm): The protons on the pyridine ring are deshielded due to the electronegativity of the nitrogen atom and the aromatic ring current.[6] Their precise chemical shifts and coupling patterns (doublets or doublets of doublets) will depend on their position relative to the nitrogen and the points of fusion with the oxazine ring.
-
Methylene Protons (δ 4.5-4.8 ppm): The two methylene groups (-CH₂- in the oxazine ring and -CH₂- of the acetic acid side chain) are both in electron-deficient environments. The oxazine methylene is adjacent to oxygen and nitrogen, while the acetic acid methylene is alpha to a nitrogen and a carbonyl group. This leads to their downfield chemical shifts. Their appearance as sharp singlets is a key identifying feature.
-
Carboxylic Acid Proton (δ >12 ppm): The acidic proton is typically found far downfield and is often broad. This is a characteristic feature of carboxylic acids.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |
| C=O (Carboxylic Acid, C-2') | ~170-172 | The carbonyl carbon of the carboxylic acid is highly deshielded due to the double bond to one oxygen and a single bond to another.[2] |
| C=O (Lactam, C-3) | ~164-166 | The amide carbonyl carbon is also significantly deshielded, though typically slightly upfield from a carboxylic acid carbonyl.[2] |
| Aromatic Carbons | ~110-155 | The sp² hybridized carbons of the pyridine ring and the fused carbons will resonate in this typical aromatic region. Carbons directly attached to nitrogen will be further downfield.[7][8] |
| -CH₂- (Oxazine, C-2) | ~65-70 | This sp³ carbon is attached to an electronegative oxygen atom, causing a downfield shift into this characteristic range. |
| -CH₂- (Acetic Acid, C-1') | ~50-55 | This sp³ carbon is alpha to both a nitrogen atom and a carbonyl group, resulting in a downfield shift. |
Key Insights from the ¹³C Spectrum:
-
Carbonyl Carbons: The two distinct carbonyl signals in the downfield region (δ > 160 ppm) are immediate indicators of the lactam and carboxylic acid functionalities.
-
Aromatic Region: A complex set of signals between δ 110-155 ppm will correspond to the carbons of the pyridoxazine core. The specific assignments within this region require 2D NMR data.
-
Aliphatic Carbons: The two signals in the δ 50-70 ppm range confirm the presence of the two distinct methylene groups.
The Power of 2D NMR: Unambiguous Structural Confirmation
While 1D NMR provides a foundational dataset, 2D NMR techniques are indispensable for the definitive assignment of all signals, especially for complex molecules.
Caption: Key 2D NMR correlations for structural assignment.
-
COSY Analysis: A COSY spectrum would reveal the coupling network within the pyridine ring, showing cross-peaks between adjacent protons (e.g., H-7 and H-8). This is critical for assigning the individual aromatic protons.
-
HSQC Analysis: The HSQC spectrum directly links each proton to the carbon it is attached to. This would show correlations for the three aromatic CH groups, the oxazine CH₂, and the acetic acid CH₂.
-
HMBC Analysis: The HMBC spectrum is arguably the most powerful tool for completing the structural puzzle. Key expected correlations include:
-
The protons of the acetic acid CH₂ to the carboxylic acid carbonyl carbon and to carbons in the oxazine ring.
-
The protons of the oxazine CH₂ to the lactam carbonyl carbon and to carbons of the fused pyridine ring.
-
The aromatic protons to neighboring carbons and quaternary carbons within the pyridoxazine core.
-
By systematically analyzing these 2D correlations, every proton and carbon signal can be assigned with a high degree of confidence, providing an unassailable confirmation of the molecule's structure.
Conclusion
The comprehensive NMR analysis of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid, as outlined in this guide, provides a robust framework for its structural characterization. By combining high-resolution 1D ¹H and ¹³C NMR with 2D techniques like COSY, HSQC, and HMBC, researchers can achieve unambiguous assignment of all spectral signals. This level of detailed structural understanding is fundamental for quality control, understanding structure-activity relationships, and advancing the development of this and related compounds in the pharmaceutical pipeline.
References
-
Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
Aitken, R. A., Aitken, K. M., Carruthers, P. G., & Slawin, A. M. Z. (2013). 1,4-Oxazine. ResearchGate. [Link]
-
Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU Chemistry. [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
Klochkov, V. (2016). 1H NMR Characterization of Two New Pyridoxine Derivatives. BioNanoSci, 6, 243–245. [Link]
-
Reich, H. J. (2020, February 14). NMR Spectroscopy. University of Wisconsin-Madison. [Link]
-
Stoyanov, S., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
IR spectrum of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid
An In-depth Technical Guide to the Infrared Spectrum of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry, notably as a PARP7 inhibitor[3]. Infrared spectroscopy is a powerful, non-destructive analytical technique essential for the structural elucidation and quality assessment of pharmaceutical compounds. By examining the vibrational modes of the molecule's constituent functional groups, IR spectroscopy provides a unique chemical fingerprint. This document offers a predictive interpretation of the key spectral features, a detailed experimental protocol for data acquisition using Fourier Transform Infrared (FTIR) spectroscopy with Attenuated Total Reflectance (ATR), and a workflow for robust spectral analysis.
Introduction: The Molecular Context
2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid is a complex organic molecule featuring a fused pyridoxazine core functionalized with a carboxylic acid moiety. Its biological activity is intrinsically linked to its precise three-dimensional structure and the electronic properties of its functional groups[3]. Verifying this structure is a critical step in synthesis, formulation, and quality control. IR spectroscopy serves as a rapid and reliable first-pass technique for confirming the presence of key functional groups and ensuring batch-to-batch consistency.
Structural Deconstruction and Vibrational Mode Analysis
To accurately interpret the IR spectrum, the molecule must be dissected into its primary vibrating components. The key functional groups that will produce characteristic absorption bands are:
-
Carboxylic Acid (-COOH): This group is responsible for some of the most distinct features in the spectrum due to its hydroxyl (-OH) and carbonyl (C=O) components.
-
Cyclic Amide (Lactam): The oxazinone ring contains a six-membered lactam, which has a characteristic carbonyl absorption.
-
Aryl Ether (Ar-O-C): An ether linkage is present within the oxazine ring, connecting the pyridine ring to an aliphatic carbon.
-
Aromatic System (Pyridyl Ring): The pyridine ring contains C=C and C=N bonds, contributing to signals in the fingerprint region.
-
Aliphatic Chains (-CH₂-): The methylene groups in the acetic acid sidechain and the oxazine ring will produce C-H stretching and bending vibrations.
Predictive IR Spectrum Interpretation
Based on established correlation tables and spectroscopic principles, the IR spectrum of the title compound is predicted to exhibit several key absorption bands.
High-Frequency Region: O-H and C-H Stretching (4000 cm⁻¹ - 2500 cm⁻¹)
-
Carboxylic Acid O-H Stretch (Very Broad, 3300 cm⁻¹ - 2500 cm⁻¹): The most prominent feature in this region is expected to be an extremely broad and intense absorption band from the stretching of the hydroxyl proton of the carboxylic acid. This significant broadening is a hallmark of carboxylic acids, which typically exist as hydrogen-bonded dimers in the solid state[1][2][4]. This band will likely be centered around 3000 cm⁻¹ and will overlap with the C-H stretching absorptions[1].
-
Aromatic and Aliphatic C-H Stretches (Sharp, 3100 cm⁻¹ - 2850 cm⁻¹): Superimposed on the broad O-H band, one can expect to find less intense, sharp peaks corresponding to C-H stretching vibrations. Aromatic C-H stretches from the pyridine ring typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the two -CH₂- groups will appear just below 3000 cm⁻¹ (typically in the 2960-2850 cm⁻¹ range)[5].
The Carbonyl Region: A Tale of Two C=O Bonds (1800 cm⁻¹ - 1600 cm⁻¹)
This region is highly diagnostic, as the molecule contains two distinct carbonyl groups that will absorb at different frequencies.
-
Carboxylic Acid C=O Stretch (Strong, ~1720 cm⁻¹): The carbonyl of the acetic acid group is expected to produce a strong, sharp absorption band. For dimeric carboxylic acids, this peak typically appears between 1760 and 1690 cm⁻¹[1][6]. A reported value for this compound places this peak at 1720 cm⁻¹[3].
-
Lactam (Cyclic Amide) C=O Stretch (Strong, ~1680 cm⁻¹): The carbonyl group within the six-membered pyridoxazine ring (a lactam) will also give rise to a strong absorption. Six-membered lactams typically absorb near 1680 cm⁻¹[7]. This is consistent with a reported value of 1680 cm⁻¹ for the "COOH" group, which likely refers to the second, lower-frequency carbonyl system in the molecule[3]. The lower frequency compared to the acid carbonyl is due to the resonance effect of the adjacent nitrogen atom.
The Fingerprint Region: Complex but Informative (<1600 cm⁻¹)
This region contains a wealth of structural information from various stretching and bending vibrations. While complex, several key bands can be assigned.
-
Aromatic C=C and C=N Stretches (~1590 cm⁻¹): The pyridine ring will exhibit skeletal vibrations in the 1600-1450 cm⁻¹ range. A peak reported at 1590 cm⁻¹ is characteristic of these C=N and C=C stretching modes[3].
-
C-O Stretches (Strong, 1320 cm⁻¹ - 1000 cm⁻¹): Two C-O single bonds will contribute to strong absorptions in this region. The C-O stretch of the carboxylic acid is expected between 1320-1210 cm⁻¹[1]. The aryl ether C-O-C linkage will produce a strong, asymmetric stretch, typically around 1250 cm⁻¹[8][9][10].
-
O-H Bending (~1440-1395 cm⁻¹ and 950-910 cm⁻¹): The in-plane and out-of-plane bends of the carboxylic acid O-H group contribute to the spectrum, though they can be difficult to distinguish from C-H bending bands[1].
-
C-H Bending (~1470-1350 cm⁻¹): Methylene (-CH₂-) scissoring and bending vibrations will appear in this part of the spectrum[5].
Summary of Predicted IR Absorption Data
The expected quantitative data for the key vibrational modes are summarized in the table below.
| Wavenumber (cm⁻¹) Range | Intensity | Vibrational Mode Assignment | Functional Group |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch (from H-bonded dimer) | Carboxylic Acid |
| 3100 - 3000 | Medium, Sharp | C-H Stretch | Aromatic (Pyridyl) |
| 3000 - 2850 | Medium, Sharp | C-H Stretch | Aliphatic (-CH₂-) |
| ~1720 | Strong, Sharp | C=O Stretch | Carboxylic Acid |
| ~1680 | Strong, Sharp | C=O Stretch (Amide I Band) | Cyclic Amide (Lactam) |
| ~1590 | Medium-Strong | C=C and C=N Skeletal Stretches | Aromatic (Pyridyl) |
| 1320 - 1210 | Strong | C-O Stretch (coupled with O-H bend) | Carboxylic Acid |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ether |
| 1440 - 1395 | Medium, Broad | In-plane O-H Bend | Carboxylic Acid |
| 950 - 910 | Medium, Broad | Out-of-plane O-H Bend | Carboxylic Acid |
Experimental Protocol: Acquiring a High-Fidelity IR Spectrum
This protocol describes the use of a modern FTIR spectrometer equipped with a single-reflection diamond ATR accessory, a common and robust setup for analyzing solid powder samples.
Instrumentation:
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)
-
Diamond ATR Accessory
Methodology:
-
Instrument Preparation:
-
Rationale: To ensure optimal performance and remove atmospheric interference.
-
Step 1: Power on the FTIR spectrometer and allow the source and laser to stabilize for at least 30 minutes.
-
Step 2: Purge the sample compartment with dry air or nitrogen, if available, to minimize interference from atmospheric water vapor and carbon dioxide.
-
-
ATR Crystal Cleaning:
-
Rationale: To prevent sample cross-contamination and ensure a clean background.
-
Step 1: Moisten a lint-free laboratory wipe (e.g., Kimwipe) with a volatile solvent such as isopropanol or ethanol.
-
Step 2: Gently but firmly wipe the surface of the diamond ATR crystal. Repeat with a clean, dry wipe to remove any residual solvent.
-
-
Background Collection:
-
Rationale: This is a critical self-validating step. The background scan measures the spectrum of the environment (atmosphere + ATR crystal) and is mathematically subtracted from the sample scan, ensuring that the final spectrum contains only information from the sample.
-
Step 1: Ensure the ATR anvil is disengaged and the crystal is clean and dry.
-
Step 2: Within the instrument software, initiate a "Collect Background" scan. Typical parameters are 16-32 scans at a resolution of 4 cm⁻¹.
-
Step 3: Visually inspect the background spectrum. It should be a flat line with potential peaks for atmospheric CO₂ (~2350 cm⁻¹) and H₂O (broad features ~3600 cm⁻¹ and ~1640 cm⁻¹).
-
-
Sample Analysis:
-
Rationale: To obtain a high-quality spectrum of the compound with minimal sample preparation.
-
Step 1: Place a small amount of the solid 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed (typically 1-2 mg).
-
Step 2: Lower the ATR press anvil and apply consistent pressure to ensure intimate contact between the solid sample and the diamond crystal. Insufficient contact is a common source of poor-quality, low-intensity spectra.
-
Step 3: Initiate the "Collect Sample" scan using the same parameters as the background scan.
-
Step 4: Once the scan is complete, raise the anvil and clean the crystal surface thoroughly as described in Step 2.
-
-
Data Processing:
-
Rationale: To correct for instrumental and physical artifacts.
-
Step 1: The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Step 2: Apply an ATR correction (if available in the software) to account for the wavelength-dependent depth of penetration of the IR beam.
-
Step 3: Perform a baseline correction to ensure the baseline of the spectrum is flat at zero absorbance.
-
Workflow for Spectral Acquisition and Analysis
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. tutorchase.com [tutorchase.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. youtube.com [youtube.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Physical and chemical properties of pyrido[3,2-b]oxazine derivatives
An In-Depth Technical Guide to the Physical and Chemical Properties of Pyrido[3,2-b]oxazine Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical and chemical properties of pyrido[3,2-b]oxazine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental context.
Introduction to the Pyrido[3,2-b]oxazine Core
The pyrido[3,2-b]oxazine scaffold consists of a pyridine ring fused to an oxazine ring. This arrangement of nitrogen and oxygen atoms within a fused heterocyclic system imparts unique electronic and steric properties, making it a valuable pharmacophore in drug design. The specific isomer, pyrido[3,2-b]oxazine, is one of several possible fusion patterns, each with distinct chemical characteristics and biological activities.[1] Derivatives of the related pyrido[2,3-b][2][3]oxazine core, for example, have been identified as potent epidermal growth factor receptor (EGFR) tyrosine kinase (TK) inhibitors for non-small cell lung cancer.[3][4] The broader class of pyridopyrimidines, which share structural similarities, includes approved drugs like Palbociclib, used in breast cancer treatment.[1] This highlights the therapeutic potential embedded within these nitrogen-containing fused ring systems.
The structural foundation of the pyrido[3,2-b]oxazine core is depicted below.
Caption: General structure of the pyrido[3,2-b]oxazine heterocyclic system.
Physicochemical Properties
The physicochemical properties of pyrido[3,2-b]oxazine derivatives are crucial for their behavior in biological systems and their formulation as therapeutic agents. While extensive experimental data for a wide range of derivatives is not centrally available, computational methods provide reliable estimates for the core structures.
Computed Properties
The following table summarizes key computed physicochemical properties for the parent 2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one and related isomers. These values are essential for predicting solubility, permeability, and other pharmacokinetic parameters.
| Property | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one[5] | 6H-Pyrido[3,2-d]oxazine[6] | 2H-Pyrido[2,3-e][2][7]oxazine[8] | 3,4-Dihydro-2H-pyrido[3,2-b][2][3]oxazine[9] |
| Molecular Formula | C₇H₆N₂O₂ | C₇H₆N₂O | C₇H₆N₂O | C₇H₈N₂O |
| Molecular Weight | 150.13 g/mol | 134.14 g/mol | 134.14 g/mol | 136.15 g/mol |
| XLogP3 | 0.1 | 0.2 | 0.4 | 0.9 |
| Hydrogen Bond Donors | 2 | 1 | 0 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 | 2 | 2 |
| Rotatable Bond Count | 0 | 0 | 0 | 0 |
| Topological Polar Surface Area | 51.2 Ų | 33.6 Ų | 34.5 Ų | 34.2 Ų |
Data sourced from PubChem and computed using standard algorithms.
Solubility and Melting Point
Experimental data on the solubility and melting points of specific pyrido[3,2-b]oxazine derivatives are sparse in the public domain and are typically reported in compound-specific synthesis literature.
-
Solubility : Generally, the presence of the pyridine nitrogen and the oxazine ring's oxygen and nitrogen atoms allows for hydrogen bonding, which can enhance solubility in polar solvents. However, the planar, fused aromatic system contributes to hydrophobicity. Solubility is highly dependent on the nature and position of substituents. For instance, the introduction of polar groups (e.g., -OH, -COOH, amines) would be expected to increase aqueous solubility, a critical factor for bioavailability.
-
Melting Point : As crystalline solids, pyrido[3,2-b]oxazine derivatives generally exhibit relatively high melting points due to the rigidity of the fused ring system and potential for intermolecular interactions like hydrogen bonding and π-π stacking. For example, a synthesized pyrido[1,2-b][2][3][10]triazine derivative was reported to have a melting point of 278-279 °C, illustrating the high thermal stability of such fused systems.[11]
Spectroscopic Characterization
The structural elucidation of novel pyrido[3,2-b]oxazine derivatives relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics for this class of compounds, with specific data provided for a representative example.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying key functional groups. For a typical pyrido[3,2-b]oxazinone structure, the following vibrational bands are characteristic.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3000 | Strong, Broad | N-H stretching (amide and/or residual water) |
| ~1700 | Strong | C=O (amide carbonyl) stretching |
| ~1600-1450 | Medium to Strong | C=C and C=N stretching (aromatic and heteroaromatic rings) |
| ~1250 | Medium to Strong | C-O-C (ether) stretching |
| Data is based on typical values for 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one.[2] |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. For 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, the expected fragmentation is as follows.
| m/z | Relative Intensity | Possible Fragment |
| 150 | High | [M]⁺ (Molecular Ion) |
| 122 | Medium | [M-CO]⁺ |
| 94 | Medium | [M-CO-CO]⁺ |
| Fragmentation patterns are predicted based on the structure and common fragmentation pathways.[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, publicly available experimental NMR dataset for the parent 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one is not available, the expected ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the oxazine ring, along with quaternary carbons in the ¹³C spectrum.[2] For substituted derivatives, the chemical shifts and coupling constants would provide detailed information about the substitution pattern and stereochemistry.
Synthesis and Chemical Reactivity
The synthesis of the pyrido[3,2-b]oxazine core can be achieved through various synthetic strategies, often involving cyclization reactions.
General Synthetic Workflow
A common approach to constructing fused heterocyclic systems like pyrido[3,2-b]oxazines involves the cyclocondensation of a suitably substituted pyridine precursor. For example, a 2-aminopyridine with a hydroxyl group at the 3-position can serve as a key intermediate.
Caption: A generalized workflow for the synthesis of pyrido[3,2-b]oxazine derivatives.
For instance, novel pyrido[2,3-b][2][3]oxazine analogues have been synthesized using the Suzuki cross-coupling reaction in a multi-step route to create potent EGFR inhibitors.[3][4] Similarly, the synthesis of related pyrido[1,2-b][2][3][10]triazines was achieved by the cyclocondensation of 1,6-diaminopyridin-2-ones with α,β-bifunctional compounds.[11][12]
Chemical Reactivity
The reactivity of the pyrido[3,2-b]oxazine system is governed by the interplay of the electron-deficient pyridine ring and the electron-rich oxazine portion.
-
Pyridine Ring : Susceptible to nucleophilic aromatic substitution, especially if activating groups are present.
-
Oxazine Ring : The amide functionality within the oxazinone ring can undergo hydrolysis under acidic or basic conditions. The N-H group can be alkylated or acylated to introduce further diversity.
-
Stability : The fused aromatic system generally confers good thermal and chemical stability. However, the reactivity can be tuned by the introduction of various substituents.
Experimental Protocols
The following protocols are standardized methodologies for the characterization of novel pyrido[3,2-b]oxazine derivatives.
Protocol: Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the synthesized compound.
Methodology (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of the dry solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the mixture to a hydraulic press die and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Analysis: Record the spectrum over a typical range of 4000-400 cm⁻¹. Analyze the resulting spectrum for characteristic absorption bands corresponding to the expected functional groups.[2]
Protocol: Melting Point Determination
Objective: To determine the melting point range of the solid compound as an indicator of purity.
Methodology:
-
Sample Preparation: Finely powder a small amount of the dry crystalline sample.
-
Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Observation: Heat the sample slowly (1-2 °C per minute) near the expected melting point and record the temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample. A sharp melting range (e.g., < 2 °C) is indicative of a pure compound.
Protocol: Solubility Assessment
Objective: To qualitatively assess the solubility of the compound in various solvents.
Methodology:
-
Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, DMSO, dichloromethane, hexane).
-
Sample Addition: To a small vial containing 1 mL of the selected solvent, add a small, pre-weighed amount of the compound (e.g., 1 mg).
-
Observation: Vortex or stir the mixture at room temperature for a set period (e.g., 1-2 minutes).
-
Classification: Visually classify the solubility as:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The solid does not appear to dissolve.
-
-
Quantification (Optional): For a more quantitative measure, prepare saturated solutions and determine the concentration of the dissolved compound using techniques like UV-Vis spectroscopy or HPLC.
Relevance in Drug Discovery and Materials Science
The pyrido-oxazine and structurally related pyrido-pyrazine cores are privileged scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets.
-
Anticancer Agents: As mentioned, pyrido[2,3-b][2][3]oxazine derivatives have shown potent inhibitory activity against EGFR kinase, including mutations that confer resistance to other therapies.[3][4] This highlights their potential in developing targeted cancer therapies.
-
Enzyme Inhibitors: Pyrido-pyrazine derivatives have been explored as inhibitors for various enzymes, demonstrating their versatility as a core structure for designing bioactive molecules.[13]
-
Neurological and Inflammatory Disorders: Related pyrido[2,3-b]pyrazines have been developed as antagonists of the TRPV1 receptor, which is implicated in pain signaling, suggesting applications in treating chronic pain and inflammation.[14]
-
Materials Science: The rigid, planar structure and the presence of heteroatoms make these compounds interesting candidates for advanced materials, such as polymers and coatings, where durability and specific electronic properties are desired.[15]
Conclusion
The pyrido[3,2-b]oxazine scaffold represents a versatile and promising platform for the development of novel therapeutic agents and functional materials. Its unique physicochemical and spectroscopic properties, coupled with adaptable synthetic routes, allow for the creation of diverse libraries of compounds for screening and optimization. While a comprehensive public database of experimental properties for this specific isomer is still emerging, the foundational knowledge outlined in this guide provides a robust framework for researchers to build upon. Further exploration of this chemical space is warranted to unlock its full potential in addressing challenges in medicine and materials science.
References
-
BenchChem. Spectroscopic Profile of Pyrido[2][10]oxazin-3-ones: A Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEBXMMAScLAhAIzFT586it-zm_Ckas2B4QbNm2bTRExGwrQwcduXjBVAlQo3voKdyYxD3IUsEeTZ8IBRc7medt6_A8IL1hQrVylUlI2zHyW8dJM4YajGbU-hvyy1oIFr73F82iTJn4tJatMyvFO8IwV37CrizxnrUfCsQPl_Sf4udA4MtRqsgwEeh4Kwxn9vKM8ruBpFQlD9_ZmbKWtno=]
- NIH. Structural investigation of a pyrano-1,3-oxazine derivative and the phenanthridinone core moiety against BRD2 bromodomains. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYCN1WggtoTqdrTMFg6q7oj5DL8SIJjQWo-AGToGALno5YshJTle8v9im8iN29BXDBEqmL2w-YWdQV4rubvw1LcJAZ_gSY_H1-pCE7fnEgOzgr1QDMqRMtR3w2_lyO83sI4BNN9otRGHVYwg==]
- NIH PubChem. Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/67580]
-
PubMed. Novel pyrido[2,3- b][2][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. [URL: https://pubmed.ncbi.nlm.nih.gov/41355864/]
- Taylor & Francis Online. New Synthesis of Pyrido[2,3-d] and [3,2-d]Oxazines. [URL: https://www.tandfonline.com/doi/abs/10.1080/00397919808004862]
-
ResearchGate. (PDF) Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][2][3][10]triazine derivatives. [URL: https://www.researchgate.net/publication/230777591_Synthesis_chemical_reactivity_and_fungicidal_activity_of_pyrido12-b124triazine_derivatives]
- Chem-Impex. Pyrido[3,4-b]pyrazine. [URL: https://www.chemimpex.com/products/05937]
- NIH PubChem. 6H-pyrido[3,2-d]oxazine | C7H6N2O | CID 56972634. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/56972634]
-
NIH PMC. Novel pyrido[2,3-b][2][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12679466/]
- PubMed. Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors. [URL: https://pubmed.ncbi.nlm.nih.gov/22055745/]
-
SciELO. Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][2][3][10]triazine derivatives. [URL: https://www.scielo.br/j/jbchs/a/gYmG5d7mnQ3x78S4dgfKz8g/?lang=en]
- NIH PubChem. 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/88499]
-
NIH PubChem. 2H-pyrido[2,3-e][2][7]oxazine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/56972664]
- NIH. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10619126/]
- MDPI. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [URL: https://www.mdpi.com/1424-8247/15/3/352]
-
Der Pharma Chemica. Synthesis and Biological Activities of[2][7]-Oxazine Derivatives. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-and-biological-activities-of-1-3-oxazine-derivatives.pdf]
- NIH PubChem. 5H-Pyrido(2,3-d)(1,2)oxazine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/19977654]
- PubMed. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. [URL: https://pubmed.ncbi.nlm.nih.gov/20149619/]
- MDPI. Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [URL: https://www.mdpi.com/1420-3049/27/20/6949]
-
PubMed. Synthesis of potential anticancer agents. Pyrido[4,3-b][2][3]oxazines and pyrido[4,3-b][2][3]thiazines. [URL: https://pubmed.ncbi.nlm.nih.gov/7052994/]
-
NIH PMC. Heteroaromatization with 4-Hydroxycoumarin Part II: Synthesis of Some New Pyrano[2,3-d]pyrimidines,[2][3][10]triazolo[1,5-c]pyrimidines and Pyrimido[1,6-b]-[2][3][10]triazine Derivatives. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6256247/]
-
NIH PubChem. 2H,3H,4H-pyrido[4,3-b][2][3]oxazine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21885950]
- NIH PubChem. 3,4-Dihydro-2H-pyrido(3,2-b)(1,4)oxazine. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13196538]
- ResearchGate. SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. [URL: https://www.researchgate.net/publication/317514800_SYNTHESIS_CHARACTERIZATION_AND_CRYSTAL_STRUCTURE_DETERMINATION_OF_A_PYRAZINE-2-CARBOXAMIDE-BRIDGED_TWO-DIMENSIONAL_POLYMERIC_CO]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel pyrido[2,3- b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one | C7H6N2O2 | CID 88499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 6H-pyrido[3,2-d]oxazine | C7H6N2O | CID 56972634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyrido(2,3-b)pyrazine | C7H5N3 | CID 67580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2H-pyrido[2,3-e][1,3]oxazine | C7H6N2O | CID 56972664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,4-Dihydro-2H-pyrido(3,2-b)(1,4)oxazine | C7H8N2O | CID 13196538 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Structural investigation of a pyrano-1,3-oxazine derivative and the phenanthridinone core moiety against BRD2 bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. Design, synthesis and biological activity of original pyrazolo-pyrido-diazepine, -pyrazine and -oxazine dione derivatives as novel dual Nox4/Nox1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
An In-Depth Technical Guide to 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid: A Novel PARP7 Inhibitor
An In-Depth Technical Guide to 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid: A Novel PARP7 Inhibitor
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and therapeutic potential of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid, a novel small molecule inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7). This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of PARP inhibitors and their applications in oncology and immunology. We will delve into the scientific rationale behind its development, detailed synthetic protocols, and the molecular pathways it modulates.
Introduction: The Emergence of PARP7 as a Therapeutic Target
The Poly(ADP-ribose) polymerase (PARP) superfamily of enzymes plays a critical role in various cellular processes, including DNA repair, genomic stability, and cell death. While the inhibition of PARP1 and PARP2 has led to the successful development of several approved cancer therapies, the broader family of PARP enzymes remains a fertile ground for drug discovery.[3][4]
PARP7, a mono-ADP-ribosyltransferase, has recently emerged as a compelling target, particularly in the realm of immuno-oncology.[3] Overexpressed in various tumors, PARP7 acts as a negative regulator of the type I interferon (IFN) signaling pathway, a critical component of the innate immune response to cancer.[1][2] By suppressing this pathway, cancer cells can evade immune surveillance. Inhibition of PARP7 has been shown to restore type I IFN signaling, thereby promoting an anti-tumor immune response.[1][2] This has sparked significant interest in the discovery and development of selective PARP7 inhibitors.
Discovery and Synthesis of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid
2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid (CAS 1018293-21-4) is a heterocyclic compound identified as a potent and selective inhibitor of PARP7.[1] The core structure features a pyrido-oxazine scaffold, which distinguishes it from many other known PARP inhibitors. The strategic inclusion of an acetic acid moiety at the N4 position is a key structural feature, enhancing aqueous solubility and contributing to its biological activity.[1]
Retrosynthetic Analysis and Key Synthetic Strategy
The synthesis of this molecule is elegantly achieved through a cyclization reaction, a common yet powerful strategy in heterocyclic chemistry. The primary synthetic route involves the condensation of 2-amino-3-hydroxypyridine with a suitable C2-synthon, chloroacetic acid, to construct the oxazinone ring.[1]
Detailed Experimental Protocol: Synthesis of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid
The following protocol outlines a representative laboratory-scale synthesis. For industrial-scale production, optimization of reaction conditions, including the use of catalysts like tin(IV) chloride, may be employed to enhance yield and throughput.[1]
Materials:
-
2-Amino-3-hydroxypyridine
-
Chloroacetic acid
-
Sodium hydroxide
-
Water
-
Hydrochloric acid (concentrated)
-
Ethanol
Procedure:
-
Step 1: N-alkylation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-3-hydroxypyridine (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).
-
Step 2: Addition of Chloroacetic Acid: To the stirred solution, add chloroacetic acid (1.0 eq) portion-wise, maintaining the temperature at room temperature.
-
Step 3: Cyclization: After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically proceeds to completion within several hours.
-
Step 4: Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to precipitate the product. Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system such as ethanol/water to yield 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid as a solid.
Physicochemical and Spectroscopic Characterization
The structural identity and purity of the synthesized compound are confirmed through a battery of analytical techniques.
| Property | Value |
| CAS Number | 1018293-21-4 |
| Molecular Formula | C₉H₈N₂O₄ |
| Molecular Weight | 208.17 g/mol |
Table 1: Physicochemical Properties.[3]
| Technique | Observed Data |
| ¹H NMR | δ 7.95 (d, 1H, pyridyl H), 4.6 (s, 2H, oxazine CH₂), 3.21 (s, 2H, CH₂COOH) |
| ¹³C NMR | 170.1 ppm (C=O), 165.3 ppm (COOH), 110–150 ppm (aromatic carbons) |
| IR (cm⁻¹) | 1720 (C=O), 1680 (COOH), 1590 (C=N) |
Table 2: Spectroscopic Data.[1]
Mechanism of Action: Potent and Selective Inhibition of PARP7
2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid exerts its biological effects through the potent and selective inhibition of PARP7.[1] The mechanism of PARP7 in suppressing the innate immune response is an area of active investigation. Current models suggest that PARP7-mediated mono-ADP-ribosylation of target proteins within the nucleic acid sensing pathway leads to a dampening of the type I interferon response.
By inhibiting PARP7, 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid effectively removes this brake on the immune system, leading to:
-
Restoration of Type I Interferon Signaling: The inhibition of PARP7 allows for the robust activation of the cGAS-STING pathway upon detection of cytosolic nucleic acids, a hallmark of viral infection and cellular stress often found in the tumor microenvironment.[1][2]
-
Enhanced Anti-Tumor Immunity: The subsequent production of type I interferons leads to the recruitment and activation of various immune cells, including T cells, which can then recognize and eliminate cancer cells.[1]
Therapeutic Potential and Future Directions
The unique mechanism of action of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid positions it as a promising candidate for cancer immunotherapy.[1] Its ability to modulate the tumor microenvironment from an immunosuppressive to an immunologically active state suggests potential applications in a variety of solid tumors.
Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:
-
In vivo Efficacy Studies: Evaluation of the anti-tumor activity of this compound in various preclinical cancer models, both as a monotherapy and in combination with other immunotherapies such as checkpoint inhibitors.
-
Pharmacokinetic and Pharmacodynamic Profiling: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule, as well as its target engagement and downstream effects in vivo.
-
Exploration in Other Indications: Given the role of the type I interferon pathway in antiviral and autoimmune responses, there may be potential to explore the therapeutic utility of this compound in other disease areas.
Conclusion
2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid is a novel and potent PARP7 inhibitor with a clear mechanism of action that stimulates the innate immune system. Its straightforward synthesis and promising biological activity make it an exciting lead compound for the development of new cancer immunotherapies. This technical guide provides a solid foundation for researchers and drug developers to understand and further investigate this promising molecule.
References
A Technical Guide to the Biological Activity of Novel Pyrido[3,2-b]oxazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of medicinal chemistry is in a constant state of evolution, with an ever-present demand for novel heterocyclic scaffolds that can serve as the foundation for new therapeutic agents. Among the myriad of heterocyclic systems, pyridoxazines, which feature a fusion of pyridine and oxazine rings, have garnered significant attention due to their diverse and potent biological activities. This guide focuses on a specific isomer, the pyrido[3,2-b]oxazine core, and aims to provide an in-depth technical overview of its biological potential, with a primary focus on anticancer applications, while also exploring the prospective avenues for antimicrobial and anti-inflammatory research. As a Senior Application Scientist, the goal of this document is to not only present the current state of knowledge but also to provide the practical insights and detailed methodologies necessary to empower researchers in their quest for novel drug candidates based on this promising scaffold.
Synthesis of the Pyrido[3,2-b]oxazine Scaffold
The synthesis of the pyrido[3,2-b]oxazine core is a critical first step in the exploration of its biological activities. A versatile and efficient method for the construction of this heterocyclic system has been developed, providing a gateway to a wide range of substituted derivatives. The general synthetic approach is outlined below, followed by a detailed experimental protocol.
A key strategy for the synthesis of the 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine scaffold involves the use of 2-acetamido-3-hydroxypyridine as a readily available starting material. This precursor can undergo condensation with various electrophilic reagents to yield the desired heterocyclic core. For instance, reaction with α-halocarbonyl compounds or their equivalents can lead to the formation of the oxazine ring in a one-pot operation.
General Synthetic Workflow
Caption: General workflow for the synthesis of the pyrido[3,2-b]oxazine core.
Experimental Protocol: Synthesis of Substituted 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazines
This protocol provides a general method for the synthesis of the pyrido[3,2-b][1][2]oxazine scaffold. The specific α-halocarbonyl compound and reaction conditions may be varied to obtain a library of diverse derivatives.
Materials:
-
2-Acetamido-3-hydroxypyridine
-
Appropriate α-halocarbonyl compound (e.g., ethyl 2-bromoacetate)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-acetamido-3-hydroxypyridine (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the α-halocarbonyl compound (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired substituted 3,4-dihydro-2H-pyrido[3,2-b][1][2]oxazine.
Biological Activity of Novel Pyrido[3,2-b]oxazine Compounds
The pyrido-oxazine scaffold has been investigated for a range of biological activities. While the broader class of oxazines shows promise in various therapeutic areas, the most extensively documented activity for the closely related pyrido[2,3-b]oxazine isomer is in the realm of oncology.
Anticancer Activity
Recent studies have highlighted the significant potential of novel pyrido[2,3-b][1][2]oxazine derivatives as potent anticancer agents, particularly for non-small cell lung cancer (NSCLC).[1] These compounds have demonstrated impressive anti-proliferative effects against cancer cell lines harboring EGFR (Epidermal Growth Factor Receptor) mutations.[1]
The primary mechanism of action for the anticancer activity of these novel pyridoxazines is the inhibition of the EGFR tyrosine kinase (EGFR-TK).[1] In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. By targeting the ATP-binding site of the EGFR kinase domain, these compounds can block its autophosphorylation and subsequent activation of pro-survival pathways, ultimately leading to the induction of apoptosis (programmed cell death) in cancer cells.[1]
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrido-oxazine compounds.
The anti-proliferative activity of novel pyrido[2,3-b][1][2]oxazine derivatives has been quantified using the MTT assay against various NSCLC cell lines. The half-maximal inhibitory concentration (IC₅₀) values for a selection of these compounds are presented below.
| Compound | HCC827 (EGFR exon 19 deletion) IC₅₀ (µM) | H1975 (EGFR L858R/T790M) IC₅₀ (µM) | A549 (wild-type EGFR) IC₅₀ (µM) |
| 7f | 0.09 | 0.89 | 1.10 |
| 7g | 0.32 | 1.41 | 2.28 |
| 7h | 0.12 | 1.04 | 2.01 |
| Osimertinib | 0.007 | 0.088 | 0.76 |
| Data sourced from a study on pyrido[2,3-b][1][2]oxazine derivatives, demonstrating potent activity comparable to the approved drug Osimertinib.[1] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, H1975, HCC827)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Pyrido[3,2-b]oxazine compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the pyrido[3,2-b]oxazine compounds in the culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37 °C with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
Antimicrobial and Anti-inflammatory Activity: A Frontier for Investigation
While the anticancer properties of certain pyridoxazine isomers are well-documented, there is a notable scarcity of specific research on the antimicrobial and anti-inflammatory activities of novel pyrido[3,2-b]oxazine compounds in the current scientific literature. However, the broader class of oxazine-containing heterocyclic compounds has demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. This suggests that the pyrido[3,2-b]oxazine scaffold represents a promising, yet underexplored, area for the development of new antimicrobial and anti-inflammatory agents.
Given the potential of this scaffold, the following sections provide detailed protocols for standard assays that can be employed to evaluate the antimicrobial and anti-inflammatory properties of novel pyrido[3,2-b]oxazine derivatives.
The structural similarity of the pyrido[3,2-b]oxazine core to quinolone antibiotics, which are known to inhibit bacterial DNA gyrase and topoisomerase IV, suggests a potential mechanism of action for antimicrobial activity. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Pyrido[3,2-b]oxazine compounds
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the pyrido[3,2-b]oxazine compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity).
The potential anti-inflammatory activity of pyrido[3,2-b]oxazine compounds could be mediated through the inhibition of key inflammatory pathways, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2). Inhibition of this pathway could lead to a reduction in the inflammatory response.
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of novel compounds.
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan solution (1% w/v in saline)
-
Pyrido[3,2-b]oxazine compounds
-
Positive control drug (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: a control group, a positive control group, and test groups for different doses of the pyrido[3,2-b]oxazine compounds.
-
Administer the test compounds and the positive control drug orally or intraperitoneally. The control group receives the vehicle.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Conclusion and Future Directions
The pyrido[3,2-b]oxazine scaffold represents a promising area of research in medicinal chemistry. While the anticancer potential of the closely related pyrido[2,3-b]oxazine isomer as EGFR-TK inhibitors is well-supported by recent findings, the broader biological activities of the specific pyrido[3,2-b]oxazine core remain largely unexplored. The structural features of this heterocyclic system suggest a strong potential for the development of novel antimicrobial and anti-inflammatory agents.
This guide has provided a comprehensive overview of the synthesis of the pyrido[3,2-b]oxazine scaffold and detailed protocols for the evaluation of its biological activities. It is our hope that this technical resource will serve as a valuable tool for researchers and drug development professionals, stimulating further investigation into this promising class of compounds. The future of drug discovery lies in the systematic exploration of novel chemical spaces, and the pyrido[3,2-b]oxazine scaffold undoubtedly holds the potential to yield the next generation of therapeutic agents.
References
-
Deshmukh, S. R., et al. (2025). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid as a PARP7 inhibitor
An in-depth guide to the characterization of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid, a potent and selective inhibitor of Poly(ADP-ribose) Polymerase 7 (PARP7), is presented for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of PARP7's role in cellular signaling, the therapeutic rationale for its inhibition, and detailed protocols for the preclinical evaluation of this novel inhibitor.
Introduction: PARP7 as a Novel Therapeutic Target in Oncology
Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a critical regulator of cellular signaling pathways, particularly in the context of cancer.[1][2] Unlike other well-studied PARP family members, such as PARP1, which are involved in DNA damage repair, PARP7 plays a crucial role in regulating the innate immune response.[1][3]
Functionally, PARP7 acts as a negative regulator of the type I interferon (IFN) signaling pathway.[3][4] In many tumor cells, the presence of cytosolic nucleic acids would typically trigger an anti-tumor immune response via this pathway. However, PARP7 can suppress this signaling, thereby allowing cancer cells to evade immune detection.[1][3] The inhibition of PARP7, therefore, presents a compelling therapeutic strategy to restore anti-tumor immunity. By blocking PARP7's enzymatic activity, it is possible to reactivate the type I IFN response, leading to direct inhibition of tumor cell proliferation and the activation of both innate and adaptive anti-tumor immune responses.[3][4]
The Inhibitor: 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid
2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid is a novel small molecule inhibitor designed for high potency and selectivity against PARP7. Its unique heterocyclic structure allows it to bind effectively to the enzyme's active site, disrupting its catalytic function.[5] The acetic acid moiety enhances its water solubility, a critical property for pharmaceutical development.[5] The following sections provide detailed protocols for the comprehensive characterization of this compound.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental for its development as a therapeutic agent.[6] These properties influence its solubility, permeability, and overall pharmacokinetic profile.[6]
| Property | Value | Source |
| Molecular Formula | C9H8N2O4 | |
| Molecular Weight | 208.17 g/mol | |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | [7] |
| Storage | Store at -20°C | N/A |
Core Experimental Protocols
The following protocols are designed to provide a robust framework for the preclinical evaluation of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid.
In Vitro PARP7 Enzymatic Assay (Chemiluminescent)
This assay is designed to determine the half-maximal inhibitory concentration (IC50) of the test compound against purified recombinant PARP7 enzyme. The principle of this assay is the measurement of ADP-ribosylation of histone proteins, which is detected via a chemiluminescent signal.[8][9]
-
Recombinant Human PARP7 (BPS Bioscience, Cat. No. 80507)
-
PARP7 Chemiluminescent Assay Kit (BPS Bioscience, Cat. No. 80557)[9]
-
96-well white microplates
-
Microplate luminometer
-
Test Compound: 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid
-
Plate Coating: Coat a 96-well plate with histone solution overnight at 4°C.[7]
-
Compound Preparation: Prepare a serial dilution of the test compound in 1x Assay Buffer. The final DMSO concentration should not exceed 1%.[7][9]
-
Enzyme Reaction:
-
To each well, add 25 µl of Master Mix containing NAD+ and DTT.[7]
-
Add 5 µl of the diluted test compound or vehicle control.
-
Initiate the reaction by adding 20 µl of diluted PARP7 enzyme.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based PARP7 Activity Assay
This assay measures the ability of the inhibitor to engage and inhibit PARP7 within a cellular context.
-
Cancer cell line with known PARP7 expression (e.g., LoVo)[10]
-
Cell culture medium and supplements
-
Test Compound
-
PARP Activity Assay Kit (Trevigen, Cat. No. 4677-096-K)[10]
-
BCA Protein Assay Kit
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 1-4 hours.[10]
-
Cell Lysis: Harvest the cells and prepare lysates according to the manufacturer's protocol.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10]
-
PARP Activity Measurement: Normalize the lysate concentrations and measure PARP activity using the chemiluminescent assay kit.[10]
-
Data Analysis: Determine the EC50 value, which represents the concentration of the compound required to inhibit cellular PARP activity by 50%.
Cell Viability Assay
This assay assesses the effect of PARP7 inhibition on the proliferation and viability of cancer cells.
-
Cancer cell lines
-
Test Compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.[11]
-
Viability Measurement: Add CellTiter-Glo® reagent to each well and measure luminescence after a 10-minute incubation.
-
Data Analysis: Calculate the GI50 value, the concentration at which cell growth is inhibited by 50%.
Target Engagement Biomarker Assay (p-STAT1)
Inhibition of PARP7 is expected to restore type I IFN signaling, which can be monitored by measuring the phosphorylation of STAT1.[12]
-
Cancer cell lines
-
Test Compound
-
Antibodies for Western blotting: anti-p-STAT1 (Tyr701), anti-STAT1, and a loading control (e.g., anti-GAPDH)
-
Cell Treatment: Treat cells with the test compound at various concentrations for 24-48 hours.
-
Protein Extraction: Prepare whole-cell lysates.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the specified primary and appropriate secondary antibodies.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) system.
-
Analysis: Quantify the band intensities to determine the fold-change in p-STAT1 levels relative to total STAT1.
Visualizing the Science
Diagrams are essential tools for illustrating complex biological pathways and experimental workflows.
Caption: PARP7 negatively regulates the STING-mediated Type I Interferon pathway.
Caption: Workflow for the characterization of a PARP7 inhibitor.
References
- Overview of the Development Progress of PARP-7 Drug Target. (2023). Synapse.
-
2-(3-Oxo-2H-pyrido[3,2-b][3][4]oxazin-4(3H)-yl)acetic acid. (n.d.). Benchchem.
- PARP7 Inhibition: A Promising Pathway to Advancements in Cancer Therapy. (2023). ACS Medicinal Chemistry Letters.
- Overview of the Development Progress of PARP-7 Drug Target. (2023).
- PARP-7 Selective Inhibitor Development. (n.d.). Alfa Cytology.
- Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prost
- PARP7 functions in cancer, relevant pathways, and outcome of PARP7 depletion, inhibition or overexpression. (n.d.).
- Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (n.d.). MDPI.
- Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening pl
- PARP assay for inhibitors. (n.d.). BMG LABTECH.
- Chemi-Verse™ PARP7 Assay Kit. (n.d.). BPS Bioscience.
- High Sensitivity PARP7 Assay Kit. (n.d.). BPS Bioscience.
- PARP7 Chemiluminescent Assay Kit. (n.d.). BPS Bioscience.
Sources
- 1. PARP-7 Selective Inhibitor Development - Alfa Cytology [alfa-parp.com]
- 2. researchgate.net [researchgate.net]
- 3. Overview of the Development Progress of PARP-7 Drug Target [synapse.patsnap.com]
- 4. Overview of the Development Progress of PARP-7 Drug Target [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Characterizing the Cellular Effects of Tosedostat, a Potent Aminopeptidase Inhibitor
Introduction
2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid, more commonly known as Tosedostat (also referred to by its developmental code CHR-2797), is an orally bioavailable small molecule that has garnered significant interest in oncological research.[1][2][3] It is a prodrug that, upon entering the cell, is metabolized into its active form, CHR-79888.[2][4][5] This active metabolite functions as a potent inhibitor of M1 family aminopeptidases, leading to a cascade of cellular events that preferentially affect transformed cells.[4][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the mechanism of action of Tosedostat and detailed protocols for cell-based assays to investigate its biological activity.
Mechanism of Action: Induction of Amino Acid Deprivation
Tosedostat's primary mechanism of action revolves around the inhibition of intracellular aminopeptidases, which are crucial for the final stages of protein recycling.[2][5] Key targets include puromycin-sensitive aminopeptidase (PuSA/NPEPPS), leucine aminopeptidase (LAP), and aminopeptidase N.[7][8] By blocking these enzymes, Tosedostat's active metabolite, CHR-79888, prevents the breakdown of small peptides into single amino acids.[9] This leads to a depletion of the intracellular free amino acid pool, a condition known as the Amino Acid Deprivation Response (AADR).[6][9][10]
Sensitive cancer cells, which often have a high metabolic rate and increased demand for amino acids, are particularly vulnerable to this induced starvation. The AADR triggers several downstream effects, including:
-
Inhibition of Protein Synthesis: Depletion of essential amino acids halts protein translation.[7][9][10]
-
mTOR Pathway Inhibition: The mTOR signaling pathway, a central regulator of cell growth and proliferation, is inhibited in response to amino acid scarcity.[7][9][10]
-
Induction of Apoptosis: Prolonged amino acid starvation leads to programmed cell death, often through the activation of caspase cascades.[1][6][8]
Notably, Tosedostat exhibits selectivity for tumor cells over non-transformed cells, making it an attractive candidate for targeted cancer therapy.[1][7][9]
Caption: Mechanism of Tosedostat Action.
Experimental Protocols
The following protocols are designed to be self-validating systems to ensure trustworthy and reproducible results. Each protocol includes critical steps, explanations for experimental choices, and expected outcomes when studying the effects of Tosedostat.
Protocol 1: Cell Proliferation and Viability Assay (MTS/MTT)
This assay quantitatively measures cell viability and proliferation. Tetrazolium salts (MTS or MTT) are reduced by metabolically active cells to form a colored formazan product, the amount of which is proportional to the number of viable cells.
Workflow Diagram
Caption: Workflow for Cell Proliferation Assay.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture your cells of interest (e.g., HL-60 or U-937 leukemia cell lines, which are known to be sensitive to Tosedostat) to ~80% confluency.[7][11]
-
Trypsinize and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Rationale: Optimal seeding density ensures that cells are in the logarithmic growth phase during the treatment period and do not become over-confluent in the control wells.
-
-
Cell Adherence/Recovery:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere and resume normal growth.
-
-
Tosedostat Treatment:
-
Prepare a 2X stock solution of Tosedostat in complete culture medium. A typical dose-response range could be from 1 nM to 10 µM.
-
Carefully remove 100 µL of medium from each well and add 100 µL of the 2X Tosedostat solution to the appropriate wells. Include vehicle-only (e.g., DMSO) control wells.
-
Rationale: A wide dose-response range is crucial for determining the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
-
Incubation:
-
Incubate the treated plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Rationale: A 72-hour incubation period is often sufficient to observe significant anti-proliferative effects.[8]
-
-
MTS/MTT Reagent Addition:
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cell line and should be optimized.
-
Rationale: This allows for sufficient time for the enzymatic conversion of the tetrazolium salt to formazan.
-
-
Absorbance Reading:
-
If using MTT, add 100 µL of solubilization solution to each well and incubate for an additional 1-2 hours to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Data Presentation:
| Tosedostat Conc. (nM) | Absorbance (490 nm) (Mean ± SD) | % Viability |
| 0 (Vehicle) | 1.25 ± 0.08 | 100% |
| 1 | 1.15 ± 0.06 | 92% |
| 10 | 0.98 ± 0.05 | 78.4% |
| 100 | 0.63 ± 0.04 | 50.4% |
| 1000 | 0.25 ± 0.03 | 20% |
| 10000 | 0.10 ± 0.02 | 8% |
Protocol 2: Protein Synthesis Assay ([³⁵S] Methionine/Cysteine Incorporation)
This assay directly measures the rate of new protein synthesis by quantifying the incorporation of radiolabeled amino acids into newly synthesized proteins. This is a key downstream effect of the amino acid deprivation induced by Tosedostat.[11]
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., HL-60) in a 24-well plate at a density of 2 x 10⁵ cells/mL.
-
After 24 hours, treat the cells with varying concentrations of Tosedostat (e.g., 60 nM to 6 µM) for 24 hours.[11]
-
-
Amino Acid Starvation:
-
Wash the cells once with pre-warmed PBS.
-
Incubate the cells in cysteine/methionine-free RPMI 1640 medium for 1 hour at 37°C.
-
Rationale: This step depletes the intracellular pools of non-radiolabeled methionine and cysteine, maximizing the incorporation of the [³⁵S]-labeled amino acids.
-
-
Radiolabeling:
-
Add [³⁵S] Methionine/Cysteine (e.g., 10 µCi/mL) to each well.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Lysis and Protein Precipitation:
-
Aspirate the radiolabeled medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., RIPA buffer).
-
Transfer the lysate to a microcentrifuge tube.
-
Precipitate the proteins by adding an equal volume of ice-cold 20% trichloroacetic acid (TCA).
-
Incubate on ice for 30 minutes.
-
Rationale: TCA precipitation separates proteins from unincorporated radiolabeled amino acids.
-
-
Quantification:
-
Collect the protein precipitate by vacuum filtration onto a glass fiber filter mat.
-
Wash the filters several times with 10% TCA and then with ethanol.
-
Allow the filters to dry completely.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Presentation:
| Tosedostat Conc. (µM) | Counts Per Minute (CPM) (Mean ± SD) | % Protein Synthesis |
| 0 (Vehicle) | 85,400 ± 5,200 | 100% |
| 0.06 | 76,860 ± 4,500 | 90% |
| 0.6 | 45,262 ± 3,100 | 53% |
| 6 | 15,372 ± 1,800 | 18% |
Trustworthiness: A Self-Validating System
The reliability of these protocols is ensured by the inclusion of proper controls and the orthogonal nature of the assays.
-
Vehicle Control: The use of a vehicle-only control in all assays is essential to distinguish the specific effects of Tosedostat from any non-specific effects of the solvent (e.g., DMSO).
-
Dose-Response Analysis: A clear dose-dependent effect in both the proliferation and protein synthesis assays provides strong evidence that the observed phenotype is directly linked to the compound's activity.
By employing this multi-assay approach, researchers can confidently and accurately characterize the cellular effects of Tosedostat, ensuring the integrity and trustworthiness of their findings.
References
-
Mechanism of action of tosedostat. Tosedostat inhibits aminopeptidase... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Definition of tosedostat - NCI Drug Dictionary. (n.d.). National Cancer Institute. Retrieved January 19, 2026, from [Link]
-
Tosedostat | C21H30N2O6 | CID 15547703. (n.d.). PubChem - NIH. Retrieved January 19, 2026, from [Link]
-
A First-in-Man Phase I and Pharmacokinetic Study on CHR-2797 (Tosedostat), an Inhibitor of M1 Aminopeptidases, in Patients with Advanced Solid Tumors. (2009). AACR Journals. Retrieved January 19, 2026, from [Link]
-
CHR-2797: An Antiproliferative Aminopeptidase Inhibitor that Leads to Amino Acid Deprivation in Human Leukemic Cells. (2008). Cancer Research - AACR Journals. Retrieved January 19, 2026, from [Link]
-
(PDF) A First-in-Man Phase I and Pharmacokinetic Study on CHR-2797 (Tosedostat), an Inhibitor of M1 Aminopeptidases, in Patients with Advanced Solid Tumors. (2016). ResearchGate. Retrieved January 19, 2026, from [Link]
-
A first-in-man phase i and pharmacokinetic study on CHR-2797 (Tosedostat), an inhibitor of M1 aminopeptidases, in patients with advanced solid tumors. (2009). PubMed. Retrieved January 19, 2026, from [Link]
-
Puromycin-sensitive aminopeptidase (PSA/NPEPPS) impedes development of neuropathology in hPSA/TAU P301L double-transgenic mice. (2015). Oxford Academic. Retrieved January 19, 2026, from [Link]
-
CHR-2797: an antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells. (2008). PubMed. Retrieved January 19, 2026, from [Link]
-
Targeting Aminopeptidases by Tosedostat (TST) (CHR2797), Alone and with LBH589, Induces Significant Cytotoxicity Against Human Multiple Myeloma (MM) Cells. (2012). Blood - ASH Publications. Retrieved January 19, 2026, from [Link]
Sources
- 1. Tosedostat | C21H30N2O6 | CID 15547703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A first-in-man phase i and pharmacokinetic study on CHR-2797 (Tosedostat), an inhibitor of M1 aminopeptidases, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. CHR-2797: an antiproliferative aminopeptidase inhibitor that leads to amino acid deprivation in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Application Note: Interrogating Immune Responses with 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid
For Research Use Only. Not for use in diagnostic procedures.
Authored by: Gemini, Senior Application Scientist
Introduction
The intricate signaling networks governing immune cell function present a fertile ground for therapeutic intervention. A key area of interest lies in the modulation of cellular responses to pathogenic or cancerous insults. This application note provides a detailed guide for researchers on the utilization of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid, a heterocyclic compound with potential immunomodulatory properties, in in-vitro immunological studies. This document will delve into its mechanism of action, provide detailed protocols for assessing its impact on T-cell activation and function, and offer insights into data interpretation.
Recent research has identified 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid as an inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7), an enzyme implicated in nucleic acid sensing and immune regulation pathways[3]. The inhibition of PARP7 presents a promising avenue for modulating immune responses, making this compound a valuable tool for researchers in immunology and drug discovery. The acetic acid group enhances its water solubility, a critical property for pharmaceutical applications[3].
This guide is intended for researchers, scientists, and drug development professionals seeking to explore the immunomodulatory potential of novel chemical entities.
Proposed Mechanism of Action and Rationale for Immunological Studies
2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid's primary known biological function is the inhibition of PARP7[3]. PARP enzymes play crucial roles in various cellular processes, including DNA repair and signaling. The specific role of PARP7 in immunity is an active area of investigation, with evidence suggesting its involvement in the regulation of inflammatory responses. By inhibiting PARP7, this compound may disrupt downstream signaling cascades that control the activation, proliferation, and effector functions of immune cells such as T-lymphocytes.
This provides a strong rationale for investigating the effects of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid on key immunological processes. The following protocols are designed to test the hypothesis that this compound can modulate T-cell responses, a cornerstone of the adaptive immune system[4].
Diagram of Proposed Signaling Pathway
Caption: Proposed mechanism of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid in T-cell signaling.
Experimental Protocols
The following protocols provide a framework for assessing the immunomodulatory effects of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid. It is crucial to include appropriate controls, such as vehicle-treated cells and a known immunomodulator, to ensure the validity of the results.
Protocol 1: In Vitro T-Cell Activation and Cytokine Production Assay
This protocol is designed to assess the effect of the compound on T-cell activation and the subsequent production of key cytokines.[1][5]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Soluble anti-CD28 antibody[2]
-
2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
96-well flat-bottom cell culture plates
-
ELISA kits for IFN-γ, TNF-α, and IL-2
-
Cell viability reagent (e.g., MTT or resazurin)[7]
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (1-5 µg/mL in sterile PBS) and incubate for at least 2 hours at 37°C or overnight at 4°C. Wash the wells three times with sterile PBS to remove unbound antibody.[2][6]
-
Cell Seeding: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Resuspend the cells in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL. Add 100 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Compound Treatment: Prepare serial dilutions of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid in complete RPMI-1640 medium. Add 50 µL of the compound dilutions to the respective wells. Include vehicle control wells.
-
T-Cell Co-stimulation: Add 50 µL of soluble anti-CD28 antibody (1-2 µg/mL) to all wells to provide the co-stimulatory signal for T-cell activation.[2]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.[2]
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the cell culture supernatants for cytokine analysis.
-
Cytokine Quantification: Measure the concentrations of IFN-γ, TNF-α, and IL-2 in the collected supernatants using ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assessment: To the remaining cells in the plate, add a cell viability reagent (e.g., MTT) and measure the absorbance according to the manufacturer's protocol to assess the cytotoxicity of the compound.[7]
Rationale: This assay mimics the primary signals for T-cell activation. By measuring cytokine production, we can determine if the compound enhances or suppresses T-cell effector functions. The inclusion of a cell viability assay is critical to distinguish between immunomodulatory effects and general cytotoxicity.
Protocol 2: Flow Cytometric Analysis of T-Cell Activation Markers
This protocol allows for the detailed characterization of T-cell subsets and their activation status following treatment with the compound.[8][9][10]
Materials:
-
Cells from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies against:
-
CD3 (T-cell marker)
-
CD4 (Helper T-cell marker)
-
CD8 (Cytotoxic T-cell marker)
-
CD69 (Early activation marker)
-
CD25 (IL-2 receptor alpha chain, activation marker)
-
-
Flow cytometer
Procedure:
-
Cell Harvesting: After 24-48 hours of stimulation and treatment (as in Protocol 1), gently resuspend the cells in each well and transfer them to FACS tubes.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet with 1 mL of cold PBS. Repeat this step.
-
Surface Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the pre-titrated fluorescently labeled antibodies. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 1 mL of FACS buffer to each tube, centrifuge at 300 x g for 5 minutes, and discard the supernatant. Repeat this washing step twice.
-
Data Acquisition: Resuspend the final cell pellet in 300-500 µL of FACS buffer and acquire the data on a flow cytometer. Be sure to acquire a sufficient number of events for statistical analysis.
-
Data Analysis: Analyze the flow cytometry data using appropriate software. Gate on the lymphocyte population based on forward and side scatter, then identify CD4+ and CD8+ T-cell populations. Within these populations, quantify the percentage of cells expressing the activation markers CD69 and CD25.[11]
Rationale: Flow cytometry provides a powerful, multi-parameter analysis of individual cells within a heterogeneous population.[9][10] This allows for a more granular understanding of how the compound affects specific T-cell subsets and their activation state.
Diagram of Experimental Workflow
Caption: A streamlined workflow for in vitro evaluation of the compound.
Data Interpretation and Expected Outcomes
The data generated from these protocols will provide a comprehensive profile of the immunomodulatory activity of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid.
Table 1: Hypothetical Data Summary
| Compound Concentration | Cell Viability (%) | % CD69+ in CD4+ T-cells | % CD25+ in CD8+ T-cells | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-2 (pg/mL) |
| Vehicle Control | 100 ± 5 | 65 ± 4 | 58 ± 6 | 1500 ± 120 | 800 ± 75 | 1200 ± 110 |
| 0.1 µM | 98 ± 6 | 62 ± 5 | 55 ± 7 | 1450 ± 130 | 780 ± 80 | 1150 ± 100 |
| 1 µM | 95 ± 4 | 45 ± 3 | 40 ± 4 | 900 ± 90 | 450 ± 50 | 700 ± 65 |
| 10 µM | 88 ± 7 | 25 ± 2 | 20 ± 3 | 400 ± 45 | 200 ± 30 | 300 ± 40 |
| 50 µM | 60 ± 8* | 15 ± 3 | 10 ± 2 | 150 ± 25 | 80 ± 15 | 100 ± 20** |
*Statistically significant cytotoxicity observed. **Statistically significant immunomodulatory effect observed.
Interpretation of Hypothetical Results:
-
Immunosuppressive Activity: A dose-dependent decrease in the expression of activation markers (CD69, CD25) and a reduction in the production of pro-inflammatory cytokines (IFN-γ, TNF-α, IL-2) would suggest that the compound has immunosuppressive properties. The hypothetical data in Table 1 illustrates such a scenario.
-
Immuno-enhancing Activity: Conversely, an increase in activation marker expression and cytokine production would indicate an immuno-enhancing effect.
-
Selective Modulation: The compound may selectively affect certain T-cell subsets (CD4+ vs. CD8+) or specific cytokine pathways.
-
Cytotoxicity: A significant decrease in cell viability at higher concentrations indicates potential cytotoxicity, which must be considered when interpreting the immunomodulatory data.
Troubleshooting
-
High background in ELISA: Ensure thorough washing steps and use high-quality reagents.
-
Low cell viability in controls: Check cell handling procedures, media quality, and incubator conditions.
-
Poor separation of cell populations in flow cytometry: Titrate antibodies to determine optimal concentrations and set compensation correctly.
-
Inconsistent results: Ensure consistent cell numbers, reagent concentrations, and incubation times across experiments.
Conclusion
2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid represents a promising tool for studying immune regulation due to its known activity as a PARP7 inhibitor. The protocols outlined in this application note provide a robust framework for characterizing its effects on T-cell function. By employing these in-vitro assays, researchers can gain valuable insights into the compound's mechanism of action and its potential as a novel immunomodulatory agent. Further studies could explore its impact on other immune cell types, such as B-cells, NK cells, and macrophages, to build a more complete understanding of its immunological profile.[4]
References
- In vitro assays for effector T cell functions and activity of immunomodul
-
2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid - Benchchem. (n.d.). BenchChem.
- Immunomodulatory Assays - Invitrocue. (n.d.). Invitrocue.
- T Cell Activation via Anti-CD3 and Anti-CD28 Protocol | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
- A New 16-Color Flow Cytometry Panel Protocol for the Functional Phenotyping of Circulating Human Cytotoxic T Cells and NK Cells - BD Biosciences. (n.d.). BD Biosciences.
- An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals. (2023). PubMed Central.
- Immunophenotyping - Flow Cytometry Guide - Bio-Rad Antibodies. (n.d.). Bio-Rad Antibodies.
- Immunophenotyping in cancer research using flow cytometry - Miltenyi Biotec. (n.d.). Miltenyi Biotec.
- Understanding immune-modulatory efficacy in vitro - PMC - PubMed Central. (n.d.). PubMed Central.
- 4.3. Cell Culture, T-Cell Activation, and Cytokine Production - Bio-protocol. (n.d.). Bio-protocol.
- T cell purification and activation - Protocols.io. (2024). Protocols.io.
Sources
- 1. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 抗CD3と抗CD28によるT細胞の活性化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Immunomodulatory Assays - Invitrocue - Transforming Bioanalytics [invitrocue.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. T cell purification and activation [protocols.io]
- 7. Understanding immune-modulatory efficacy in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New 16-Color Flow Cytometry Panel Protocol for the Functional Phenotyping of Circulating Human Cytotoxic T Cells and NK Cells [bdbiosciences.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
- 11. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]
Experimental design for studying PARP7 inhibition by 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid
An In-Depth Guide to the Preclinical Characterization of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid, a Novel PARP7 Inhibitor
Authored by: A Senior Application Scientist
Introduction: Targeting PARP7, a Nexus of Cancer Signaling and Immunity
The Poly(ADP-ribose) polymerase (PARP) family of enzymes are critical regulators of numerous cellular processes. While much attention has been focused on PARP1/2 inhibitors that exploit DNA repair defects in cancer, the broader family holds untapped therapeutic potential[1][2]. PARP7, also known as TCDD-inducible poly(ADP-ribose) polymerase (TIPARP), has emerged as a key therapeutic target in oncology.[1] Unlike the well-studied poly-ADP-ribosyltransferases, PARP7 is a mono-ADP-ribosyltransferase (MART) that catalyzes the transfer of a single ADP-ribose unit from NAD+ onto substrate proteins[3][4].
Functionally, PARP7 acts as a critical negative regulator of the type I interferon (IFN-I) response, a signaling pathway essential for innate anti-tumor immunity.[3][5] By mono-ADP-ribosylating and inhibiting TANK-binding kinase 1 (TBK1), PARP7 effectively acts as a brake on this immune surveillance mechanism, allowing cancer cells to evade detection.[4] Therefore, inhibiting PARP7 with small molecules can release this brake, restore IFN-I signaling, and promote immune-mediated tumor destruction.[1][6] The compound 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid represents a novel chemical entity designed to selectively inhibit PARP7. This guide provides a comprehensive experimental framework for its preclinical characterization, from initial biochemical validation to cellular mechanism-of-action studies.
Visualizing the Core Mechanism: The PARP7-Interferon Signaling Axis
The following diagram illustrates the central role of PARP7 in suppressing the Type I Interferon pathway and how its inhibition can reverse this effect.
Caption: PARP7-mediated suppression of the cGAS-STING-TBK1 pathway and its reversal by the inhibitor.
Part 1: Biochemical Potency and Selectivity
The foundational step in characterizing any enzyme inhibitor is to determine its potency and selectivity at the biochemical level. This involves using purified, recombinant enzyme and measuring the inhibitor's ability to block its catalytic activity.
Rationale for Experimental Approach
We will employ a chemiluminescent assay format, which is a robust, sensitive, and high-throughput method for measuring PARP activity.[7] The assay principle relies on the PARP7-catalyzed transfer of ADP-ribose from a biotinylated NAD+ substrate onto histone proteins coated on a microplate. The incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent substrate. The light output is directly proportional to enzyme activity.[7][8] By measuring the reduction in signal across a range of inhibitor concentrations, we can determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.[9][10]
Experimental Workflow: From Potency to Selectivity
Caption: Experimental workflow for determining biochemical potency and selectivity of the PARP7 inhibitor.
Protocol 1: PARP7 Biochemical IC₅₀ Determination
This protocol is adapted from commercially available chemiluminescent assay principles.[7]
-
Plate Preparation : Coat a 96-well white microplate with 5x Histone Mixture and incubate overnight at 4°C. Wash the plate with PBS + 0.05% Tween 20 (PBST) and block with a suitable blocking buffer for 1 hour at room temperature (RT).
-
Compound Preparation : Prepare a serial dilution of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid in assay buffer. It is recommended to perform a 10-point, 3-fold serial dilution, starting from 10 µM. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.
-
Enzyme Reaction : To each well, add the following in order:
-
Diluted inhibitor or DMSO vehicle.
-
Recombinant human PARP7 enzyme.
-
Initiate the reaction by adding a PARP substrate mixture containing biotinylated NAD+.
-
-
Incubation : Incubate the plate for 1-2 hours at RT with gentle shaking.
-
Detection :
-
Wash the plate 3 times with PBST.
-
Add Streptavidin-HRP conjugate and incubate for 1 hour at RT.
-
Wash the plate 3 times with PBST.
-
Add a chemiluminescent ECL substrate and immediately measure luminescence on a plate reader.
-
-
Data Analysis :
-
Subtract the "no enzyme" background from all readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[9][11]
-
Protocol 2: PARP Family Selectivity Profiling
To ensure the inhibitor is specific for PARP7, it is crucial to test it against other PARP family members, especially the most closely related ones like PARP1 and PARP2.[2][12]
-
Procedure : Repeat the IC₅₀ determination protocol (Protocol 1.3) for other recombinant PARP enzymes (e.g., PARP1, PARP2, PARP3, TNKS1).
-
Data Analysis : Calculate the IC₅₀ value for each PARP family member. Determine the selectivity by calculating the ratio of the IC₅₀ for the off-target PARP to the IC₅₀ for PARP7. A high ratio (e.g., >100-fold) indicates good selectivity.[13]
Expected Data Summary
| Compound | Target | Biochemical IC₅₀ (nM) | Selectivity vs. PARP7 |
| 2-(3-...)-acetic acid | PARP7 | 5 | - |
| PARP1 | 8,500 | 1700-fold | |
| PARP2 | >10,000 | >2000-fold | |
| RBN-2397 (Control)[14] | PARP7 | <3 | - |
| PARP1 | >10,000 | >3333-fold | |
| PARP2 | >10,000 | >3333-fold |
Table represents hypothetical but expected data based on known selective PARP7 inhibitors.
Part 2: Cellular Target Engagement and Mechanism of Action
After confirming biochemical potency, the next critical step is to verify that the compound engages PARP7 inside cells and elicits the expected biological response.
Rationale for Experimental Approach
A fascinating and useful characteristic of PARP7 inhibitors is their ability to stabilize the PARP7 protein.[3] Endogenous PARP7 is a labile protein that is often undetectable by standard methods like Western blotting.[15] Catalytic inhibition prevents its auto-ADP-ribosylation and subsequent degradation, leading to protein accumulation. This phenomenon can be exploited to create a robust target engagement assay. We will use a CRISPR-engineered cell line with a HiBiT tag on the endogenous PARP7 locus, allowing for sensitive and quantitative measurement of PARP7 protein levels using a split NanoLuciferase system.[15]
To confirm the mechanism of action, we will measure the phosphorylation of STAT1 (pSTAT1), a key downstream marker of Type I IFN signaling activation.[3][14] An increase in pSTAT1 upon inhibitor treatment provides direct evidence that the compound is blocking PARP7's repressive function.
Protocol 3: Cellular Target Engagement via PARP7 Stabilization
This protocol is based on the split NanoLuciferase (HiBiT) system.[15]
-
Cell Culture : Use a cell line (e.g., CT-26 mouse colorectal cancer) where the endogenous PARP7 has been tagged with HiBiT via CRISPR/Cas9. Culture cells in a 96-well white plate.
-
Compound Treatment : Treat cells with a serial dilution of the inhibitor for 18-24 hours. Include a known PARP7 inhibitor like RBN-2397 as a positive control. Optional: Co-treatment with an AHR agonist like L-Kynurenine can enhance the dynamic range of the assay by first inducing PARP7 expression.[15]
-
Lysis and Detection :
-
Remove the culture medium.
-
Add Nano-Glo® HiBiT Lytic Reagent, which contains the complementary LgBiT protein subunit and luciferase substrate.
-
Incubate for 10 minutes at RT to allow for cell lysis and luminescent signal generation.
-
-
Measurement : Read the luminescent signal on a plate reader. The signal is directly proportional to the amount of HiBiT-PARP7 protein.
-
Data Analysis : Plot luminescence versus the log of inhibitor concentration. Fit the data to a four-parameter curve to determine the EC₅₀ for PARP7 stabilization. This EC₅₀ value represents the effective concentration for target engagement in a cellular context.
Protocol 4: Western Blot for pSTAT1 Activation
-
Cell Culture and Treatment : Seed a suitable cancer cell line (e.g., NCI-H1373 lung cancer) in 6-well plates. Treat cells with increasing concentrations of the inhibitor (e.g., 0, 10, 30, 100, 300, 1000 nM) for 16-24 hours.[3]
-
Protein Extraction : Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification : Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at RT.
-
Incubate with primary antibodies overnight at 4°C. Use antibodies against:
-
Phospho-STAT1 (Tyr701)
-
Total STAT1
-
PARP7 (Note: may only be detectable with inhibitor treatment[16])
-
A loading control (e.g., β-Tubulin or GAPDH)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at RT.
-
-
Detection : Wash again and apply an ECL substrate. Image the blot using a chemiluminescence detection system.
-
Analysis : Quantify the band intensities. Normalize the pSTAT1 signal to the total STAT1 signal to account for any changes in total protein expression.
Expected Cellular Data Summary
| Assay | Parameter | 2-(3-...)-acetic acid | RBN-2397 (Control) |
| Target Engagement | EC₅₀ for PARP7 Stabilization (nM) | 15 | 12[15] |
| Mechanism of Action | pSTAT1 Induction (EC₅₀, nM) | 25 | 20[14] |
Table represents hypothetical but expected data. A close correlation between the biochemical IC₅₀ and cellular EC₅₀ values suggests good cell permeability and target engagement.
Conclusion and Future Directions
This guide outlines a logical and robust workflow for the initial characterization of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid as a PARP7 inhibitor. Successful completion of these experiments would establish its biochemical potency, selectivity over other PARP family members, confirmation of cellular target engagement, and validation of its intended mechanism of action through the activation of the Type I Interferon pathway.
Further studies could explore its effects on other PARP7-regulated pathways, such as Androgen Receptor or Aryl Hydrocarbon Receptor signaling, in relevant cancer models.[17][18] Ultimately, these foundational in vitro studies are the essential first step toward evaluating this promising compound in more complex preclinical models and advancing it as a potential next-generation cancer therapeutic.
References
- PARP7 Inhibition: A Promising Pathway to Advancements in Cancer Therapy | ACS Medicinal Chemistry Letters. (2023-08-08).
- What are PARP-7 inhibitors and how do they work? - Patsnap Synapse. (2024-06-21).
- Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PubMed Central.
- Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC - NIH.
- PARP7 Inhibitors and AHR Agonists Act Synergistically across a Wide Range of Cancer Models - AACR Journals.
- Comprehensive selectivity profile of PARP inhibitors. A, Selectivity... - ResearchGate.
- Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy - PubMed. (2021-03-08).
- Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells - PMC - PubMed Central.
- PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences. (2021-08-12).
- Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - AACR Journals.
- PARP7 - Wikipedia.
- Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PubMed. (2023-04-17).
- PARP7: an Emerging Therapeutic Target-Insights into Biological Functions and Advances in Small-Molecule Inhibitor Development - PubMed. (2025-10-09).
- RBN-2397 | PARP7 Inhibitor - MedchemExpress.com.
- IC50 Determination - edX.
- NCT04053673 | Phase 1 Study of RBN-2397, an Oral PARP7 Inhibitor, in Patients With Solid Tumors | ClinicalTrials.gov.
- Selectivity profile of the poly(ADP-ribose) polymerase (PARP) inhibitor, A-966492 - bioRxiv. (2017-03-23).
- Overview of the Development Progress of PARP-7 Drug Target. (2023-06-28).
- IC50 - Wikipedia.
- Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PubMed.
- PARP7 substrate identification and validation. A) Generalized workflow... - ResearchGate.
- Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells - ResearchGate.
- Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells - PubMed. (2021-01-21).
- Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells | eLife. (2021-01-21).
- Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC - NIH. (2023-06-23).
- Chemi-Verse™ PARP7 Assay Kit - BPS Bioscience.
- PARP7 and Mono-ADP-Ribosylation Negatively Regulate Estrogen Receptor α Signaling in Human Breast Cancer Cells - MDPI.
- PARP7 functions in cancer, relevant pathways, and outcome of PARP7 depletion, inhibition or overexpression. - ResearchGate.
- PARP7 as a new target for activating anti-tumor immunity in cancer. (2025-05-14).
- Immunofluorescence Analysis of Stress Granule Formation After Bacterial Challenge of Mammalian Cells - PMC - PubMed Central. (2017-07-03).
- Decoding PARP1 Selectivity: Atomistic Insights for Next-Generation Cancer Inhibitors. (2025-10-14).
- Biochemical and cell-based assays to interrogate ADP-ribosylation - Bio-Connect. (2024-09-24).
- Methods to Classify Cytoplasmic Foci as Mammalian Stress Granules - JoVE. (2017-05-12).
- Computing Method and Test on IC50 Value of Tyrosinase Inhibition | Scientific.Net.
- Immunofluorescence Combined with Single-Molecule RNA Fluorescence In Situ Hybridization for Concurrent Detection of Proteins and Transcripts in Stress Granules | Springer Nature Experiments.
- Live-cell imaging, immunofluorescence, and analysis of stress granules - Bio-protocol.
- PARP7 Chemiluminescent Assay Kit - BPS Bioscience.
- Immunofluorescence Combined with Single-Molecule RNA Fluorescence In Situ Hybridization for Concurrent Detection of Proteins and Transcripts in Stress Granules - PubMed.
- A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | bioRxiv. (2022-05-05).
- How can I calculate IC50 value from percent inhibition graph for antioxidant activity?. (2013-07-02).
- PARP Activity Assay Service - Alfa Cytology.
- Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells | bioRxiv. (2023-02-22).
- Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC - NIH.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP7 - Wikipedia [en.wikipedia.org]
- 5. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]
- 6. Overview of the Development Progress of PARP-7 Drug Target [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. courses.edx.org [courses.edx.org]
- 10. IC50 - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PARP7 and Mono-ADP-Ribosylation Negatively Regulate Estrogen Receptor α Signaling in Human Breast Cancer Cells [mdpi.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. aacrjournals.org [aacrjournals.org]
Application Note & Protocol: A Guided Synthesis of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid
Authored for: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: This document provides a comprehensive guide for the multi-step synthesis of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid, a heterocyclic compound of significant interest in biochemical research, notably as an inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7).[1] The synthesis commences with the readily available starting material, 2-amino-3-hydroxypyridine.[2][3][4] The described synthetic strategy involves three primary stages: N-acylation to form a chloroacetamide intermediate, subsequent base-mediated intramolecular cyclization to construct the core pyrido-oxazinone scaffold, and a final N-alkylation followed by ester hydrolysis to install the acetic acid moiety. This guide emphasizes the rationale behind procedural choices, provides detailed, step-by-step protocols, and includes methods for characterization to ensure a validated and reproducible synthetic workflow.
Synthetic Strategy and Overview
The conversion of 2-amino-3-hydroxypyridine to the target compound is achieved through a logical and robust three-step sequence. This approach allows for the isolation and characterization of key intermediates, ensuring purity and control at each stage of the synthesis.
-
Step I: N-Acylation. The synthesis begins with the selective acylation of the amino group of 2-amino-3-hydroxypyridine using chloroacetyl chloride. This reaction forms the crucial intermediate, 2-chloro-N-(3-hydroxy-2-pyridinyl)acetamide.
-
Step II: Intramolecular Cyclization. The chloroacetamide intermediate undergoes a base-induced intramolecular cyclization. The phenoxide, formed by deprotonation of the hydroxyl group, acts as a nucleophile, displacing the chloride to form the six-membered oxazinone ring, yielding 4H-pyrido[3,2-b][1][5]oxazin-3(2H)-one.
-
Step III: N-Alkylation and Hydrolysis. The nitrogen atom of the oxazinone ring is alkylated using ethyl bromoacetate. The resulting ester is then hydrolyzed under basic conditions to yield the final product, 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid.
The overall transformation is depicted in the following reaction pathway:
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-アミノ-3-ヒドロキシピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Amino-3-Hydroxypyridine | 16867-03-1 | Benchchem [benchchem.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid: An Application Note and Detailed Protocol
Synthesis of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid: An Application Note and Detailed Protocol
Abstract
This comprehensive guide details the synthesis of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document provides a step-by-step protocol for its preparation, intended for researchers, scientists, and professionals in the field of drug development. The synthesis involves a two-step process commencing with the formation of the pyrido[3,2-b][1][2]oxazinone core, followed by N-alkylation to introduce the acetic acid moiety. This guide emphasizes the rationale behind the experimental choices, ensuring scientific integrity and reproducibility.
Introduction
The pyrido[1][2]oxazine scaffold is a privileged heterocyclic system frequently found in biologically active compounds and pharmaceuticals.[3] The fusion of a pyridine ring with an oxazine ring imparts unique electronic and steric properties, making these molecules attractive candidates for drug discovery programs. Specifically, derivatives of this scaffold have been investigated for their potential as anticancer agents, including as EGFR-TK inhibitors for non-small cell lung cancer.[4][5] The title compound, 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid, is a valuable intermediate and a potential pharmacophore in its own right. The carboxylic acid functionality enhances water solubility, a crucial property for pharmaceutical applications.[1]
This application note provides a detailed, robust, and reproducible protocol for the synthesis of this target molecule, starting from commercially available precursors.
Synthetic Strategy
The synthesis of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid is approached in a two-step sequence as illustrated in the workflow below. The initial step involves the construction of the core heterocyclic system, 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, through the condensation of 2-amino-3-hydroxypyridine with chloroacetyl chloride. The subsequent step is the N-alkylation of the lactam nitrogen with chloroacetic acid in the presence of a base to yield the final product.
Synthetic Workflow Diagram
Caption: Synthetic route for 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid.
Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier |
| 2-Amino-3-hydroxypyridine | ≥98% | Sigma-Aldrich |
| Chloroacetyl chloride | ≥98% | Sigma-Aldrich |
| Chloroacetic acid | ≥99% | Sigma-Aldrich |
| Sodium hydroxide | ≥97% | Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous | Acros Organics |
| Pyridine | Anhydrous | Acros Organics |
| Water | Deionized | In-house |
| Hydrochloric acid (HCl) | 37% | VWR Chemicals |
| Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich |
Equipment
-
Round-bottom flasks
-
Magnetic stirrer with heating mantle
-
Reflux condenser
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
-
Rotary evaporator
-
pH meter or pH paper
-
Standard laboratory glassware
Part 1: Synthesis of 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
This procedure is adapted from established methods for the synthesis of related pyridoxazinones.[3]
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-amino-3-hydroxypyridine (11.0 g, 0.1 mol) in anhydrous dichloromethane (100 mL) and anhydrous pyridine (12.1 mL, 0.15 mol).
-
Addition of Chloroacetyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Add a solution of chloroacetyl chloride (11.3 g, 0.1 mol) in anhydrous dichloromethane (50 mL) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 16 hours.
-
Work-up: Dilute the reaction mixture with water (100 mL) and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Recrystallization: Recrystallize the crude solid from ethanol to afford pure 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one as a crystalline solid.
Part 2: Synthesis of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid
This N-alkylation protocol is based on a similar transformation for a benzisothiazolone derivative, a common method for introducing an acetic acid moiety onto a nitrogen-containing heterocycle.[6]
Step-by-Step Protocol
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (7.5 g, 0.05 mol) and sodium hydroxide (4.0 g, 0.1 mol) in water (100 mL). Stir the mixture until a clear solution is obtained.
-
Addition of Chloroacetic Acid: Cool the solution in an ice-water bath. Add chloroacetic acid (4.7 g, 0.05 mol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Remove the ice bath and stir the reaction mixture at room temperature for 4.5 hours.
-
Acidification and Precipitation: After the reaction is complete, cool the mixture in an ice bath and acidify to a pH of 1-2 by the dropwise addition of concentrated hydrochloric acid. A precipitate will form.
-
Isolation of Product: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL).
-
Drying and Characterization: Dry the product under vacuum to yield 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid. The purity and identity of the compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and mass spectrometry.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield | Physical Appearance |
| 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one | C₇H₆N₂O₂ | 150.13 | 70-80% | Crystalline solid |
| 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid | C₉H₈N₂O₄ | 208.17 | 50-60% | Off-white to pale yellow solid |
Conclusion
This application note provides a reliable and detailed two-step synthesis for 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid. The described protocol is designed for ease of execution in a standard laboratory setting and provides a solid foundation for the synthesis of this and related compounds for further research and development in medicinal chemistry. The rationale behind each step is provided to ensure a thorough understanding of the synthetic process.
References
-
ResearchGate. Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][2]oxazine as new scaffolds for potential bioactive compounds. Available from: [Link]
-
National Institutes of Health. Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Available from: [Link]
-
PubMed. Synthesis of potential anticancer agents. Pyrido[4,3-b][1][2]oxazines and pyrido[4,3-b][1][2]thiazines. Available from: [Link]
-
PrepChem.com. Synthesis of pyrido[4,3-b][1][2]oxazine. Available from: [Link]
-
ResearchGate. The first enantioselective synthesis of 4-acety1-3(R)- and 3(S)-(hydroxymethyl)-3,4-dihydro-2H-pyrido[3,2-b]oxazine. Available from: [Link]
-
PubMed. Novel pyrido[2,3- b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Available from: [Link]
-
National Institutes of Health. Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Available from: [Link]
-
National Institutes of Health. The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][2]oxazine-1,8-diones. Available from: [Link]
-
Facile Synthesis of Some NovelPyrido[3', 2': 4, 5]thieno[2,3-b][1][2]thiazine-8-carboxylic Acids. Available from: [Link]
-
National Institutes of Health. 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid. Available from: [Link]
- Google Patents. Process for preparing 2-aminothiazol-4-yl-acetic acid derivates.
-
Research Square. Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Available from: [Link]
-
PubChem. 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrido[2,3- b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Guide to the Safe Handling and Storage of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: Compound Profile and Application Context
2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid is a heterocyclic small molecule identified as a potent and specific inhibitor of the enzyme Poly(ADP-ribose) polymerase 7 (PARP7)[1]. PARP7 is implicated in nucleic acid sensing and immune regulation, making this compound a valuable tool for research in oncology and immunology. As with many biologically active molecules, its potency necessitates rigorous handling and storage protocols to ensure researcher safety, experimental integrity, and compound stability.
This document provides a comprehensive guide based on the compound's chemical structure, data from structural analogs, and established best practices for handling Highly Potent Active Pharmaceutical Ingredients (HPAPIs). Due to the limited availability of a specific Safety Data Sheet (SDS), a conservative approach grounded in risk mitigation is prescribed.
Hazard Assessment and Safety Philosophy
The toxicological properties of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid have not been fully elucidated. Therefore, it must be treated as a potentially hazardous and highly potent compound. This approach aligns with industry standards for handling New Chemical Entities (NCEs) where an Occupational Exposure Limit (OEL) has not been established[2].
Key Risk Considerations:
-
Biological Potency: As an enzyme inhibitor, the compound is pharmacologically active at low doses, posing a risk of undesired health effects upon exposure[3].
-
Inferred Hazards from Analogs: A structurally related pyridobenzoxazine derivative is classified as harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332)[4]. Other similar heterocyclic compounds are known to cause skin, eye, and respiratory tract irritation[5].
-
Chemical Stability: The pyridooxazine ring system is known to be susceptible to hydrolysis, particularly in aqueous solutions. This degradation can compromise experimental results and potentially create unknown byproducts[6].
Given these factors, all handling procedures must prioritize containment and minimize the risk of aerosolization and direct contact.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering controls are the primary method for personnel protection. PPE should be considered a critical secondary barrier.
-
Primary Engineering Controls: All manipulations of the solid compound (weighing, aliquoting, transfers) and concentrated stock solutions must be performed within a certified chemical fume hood, a ventilated balance enclosure, or a glovebox to prevent inhalation of airborne particles[7][8].
-
Personal Protective Equipment (PPE): The following table outlines the minimum required PPE.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents skin contact. Double-gloving provides protection during glove changes and in case of a breach in the outer glove. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes of solutions or accidental aerosolization of powder[5]. |
| Lab Coat | Professional lab coat with buttoned cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if using primary engineering controls. A respirator (e.g., N95) may be considered during spill cleanup of the solid. | Engineering controls are designed to prevent airborne exposure. |
Experimental Protocols: From Receipt to Application
The following workflow diagram and protocols outline the critical steps for safely handling the compound.
Caption: Workflow for Safe Handling of Potent Compounds.
Protocol 4.1: Receiving and Initial Logging
-
Upon receipt, visually inspect the shipping container for any signs of damage.
-
Wearing appropriate PPE, open the shipping container inside a fume hood.
-
Inspect the primary container for damage, ensuring the seal is intact.
-
Verify the chemical name and CAS number (1018293-21-4) on the label match the order and inventory records[9].
-
Log the compound into the laboratory chemical inventory system.
Protocol 4.2: Preparation of Stock Solutions
Rationale: Preparing a concentrated stock solution in a suitable organic solvent is standard practice. The acetic acid moiety enhances water solubility compared to analogs, but initial solubilization in an organic solvent like DMSO is recommended for stability and compatibility with many biological assays[1].
-
Before opening, allow the container to equilibrate to room temperature for at least 20 minutes to prevent condensation of atmospheric moisture, which could promote hydrolysis[6].
-
Perform all steps in a chemical fume hood.
-
Carefully weigh the desired amount of solid compound into a new, sterile vial. Minimize dust generation[5].
-
Add the appropriate volume of anhydrous DMSO (or other suitable solvent) to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex until the solid is fully dissolved. Gentle sonication in a water bath may be used to aid dissolution.
-
For long-term storage, it is highly recommended to create single-use aliquots from the stock solution to avoid repeated freeze-thaw cycles.
Storage and Stability
Proper storage is critical to maintain the compound's integrity. The recommendations below are based on the known susceptibility of the pyridooxazine ring to hydrolysis and general best practices for storing bioactive molecules[6].
| Form | Condition | Temperature | Rationale |
| Solid Powder (As Received) | Desiccated, Protected from Light | -20°C or -80°C | Prevents hydrolysis from atmospheric moisture and degradation from light. Cold temperatures slow any potential decomposition. |
| Stock Solution (in DMSO) | Tightly Sealed Vials | -20°C or -80°C | Minimizes solvent evaporation and protects from degradation. Frozen storage preserves stability for months. |
| Aqueous Solution (Diluted) | Prepare Fresh for Each Use | 2-8°C (Short-term) | The oxazine ring is susceptible to hydrolysis[6]. Aqueous solutions should not be stored for extended periods. Prepare fresh from stock before each experiment. |
Spill and Decontamination Procedures
6.1: Small Spill (Solid)
-
Evacuate the immediate area and restrict access.
-
If not already worn, don appropriate PPE, including double gloves and safety goggles.
-
Gently cover the spill with absorbent paper towels to prevent further aerosolization.
-
Lightly moisten the paper towels with a 70% ethanol solution.
-
Carefully wipe the area from the outside in. Place all contaminated materials into a sealed bag for hazardous waste disposal.
-
Wipe the area again with a suitable laboratory detergent, followed by 70% ethanol.
6.2: Small Spill (Liquid Solution)
-
Use a spill kit or absorbent material to contain the liquid[7].
-
Absorb the spill, working from the outside in.
-
Place all contaminated materials into a sealed bag for hazardous waste disposal.
-
Decontaminate the surface with a laboratory detergent and 70% ethanol.
Waste Disposal
All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this compound down the drain.
References
-
Shutske, G. M., & Tomer, J. D. (1992). Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy. Journal of Pharmaceutical Sciences, 81(7), 692-697. Available at: [Link]
-
University of California, Merced. (2012). Glacial Acetic Acid Safety Sheet. Environmental Health and Safety. Available at: [Link]
-
Hotha, K. (2023). Handling HPAPIs safely – what does it take? European Pharmaceutical Review. Available at: [Link]
-
Thor Specialities (UK) LTD. (2019). Safety data sheet ACTICIDE LT 2. Available at: [Link]
-
Bormett, D. (2010). High-Potency APIs: Containment and Handling Issues. Pharmaceutical Technology, 34(10). Available at: [Link]
-
CPAChem. (2024). Safety data sheet 2-octyl-2H-isothiazol-3-one. Available at: [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Available at: [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Acetic acid. Available at: [Link]
-
Recipharm. (n.d.). Safe handling of highly potent active pharmaceutical ingredients. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 818753, 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid. Available at: [Link]
-
Pharmaceutical Technology. (2025). The rules on HPAPI containment in high potent manufacturing. Available at: [Link]
-
Powder Systems. (2024). A Guide to Processing and Holding Active Pharmaceutical Ingredients. Available at: [Link]
-
Fun, H.-K., Loh, W.-S., Janardhana, G., Khader, A. M. A., & Kalluraya, B. (2009). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(12), o2358. Available at: [Link]
-
Pharmaffiliates. (n.d.). (3-Oxo-2,3-dihydro-pyrido[3,2-b][2][6]oxazin-4-yl)-acetic Acid. Available at: [Link]
-
Chatagner, F. (1970). Influences of pyridoxine derivatives on the biosynthesis and stability of pyridoxal phosphate enzymes. Vitamins and Hormones, 28, 291-302. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66594338, Pyridobenzoxazine. Available at: [Link]
-
Liu, W., et al. (2020). Furan-derived biobased polybenzoxazines with intrinsic flame retardancy and high thermal stability. New Journal of Chemistry, 44(39), 17013-17021. Available at: [Link]
-
Fléchon, M., et al. (2024). Photostability of Phenoxazine Derivatives. ChemPhysChem, 25(18), e202400506. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Ensuring the safe handling of HPAPIs | Recipharm [recipharm.com]
- 4. 2-{3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-2-yl}ethyl 4-chlorobenzoate | 866018-66-8 [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Qualitative analysis of the stability of the oxazine ring of various benzoxazine and pyridooxazine derivatives with proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 8. pharmtech.com [pharmtech.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid (CAS No: 1018293-21-4).[1] This document provides in-depth troubleshooting advice and detailed protocols for researchers encountering challenges in the purification of this potent PARP7 enzyme inhibitor.[2] Our guidance is based on the compound's specific chemical properties and common synthesis-derived impurities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the purification strategy for this molecule.
Q1: What are the most common impurities I should expect after synthesizing 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid?
A1: The impurity profile is heavily dependent on the synthetic route. A common pathway involves the cyclization of 2-amino-3-hydroxypyridine with an acetic acid derivative like chloroacetic acid.[2] Based on this, you should anticipate the following:
-
Unreacted Starting Materials: 2-amino-3-hydroxypyridine (basic) and chloroacetic acid (acidic).
-
Inorganic Salts: Salts such as NaCl or KCl if an inorganic base (NaOH, KOH) was used during the synthesis.
-
Side-Products: Potential N-alkylation of the pyridine ring or O-alkylation without subsequent cyclization.
-
Degradation Products: The oxazinone ring, being a lactone analog, is susceptible to hydrolysis (ring-opening) under harsh pH conditions (especially strongly basic) or elevated temperatures.
Q2: My crude product is a dark, sticky solid. What is the best initial purification approach?
A2: Given the molecule's key functional groups—a carboxylic acid and a heterocyclic core—the most effective initial strategy is a pH-controlled precipitation (also known as an acid-base wash). The carboxylic acid moiety allows the compound to be selectively solubilized in a mild aqueous base (forming a water-soluble carboxylate salt) while leaving non-acidic impurities behind. Subsequent acidification will then precipitate your desired product, often in a much purer and more crystalline form. This method is particularly effective at removing colored, non-acidic, polymeric, or neutral impurities.
Q3: How can I effectively monitor the purity of my fractions during purification?
A3: A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.
-
TLC: Provides a rapid, qualitative assessment. Silica gel plates are standard. A good starting eluent system is a mixture of a polar solvent like ethyl acetate and a non-polar solvent like heptane or hexane, with 0.5-1% acetic acid added. The added acid is crucial; it protonates your compound, preventing it from streaking on the silica plate and resulting in a well-defined spot.
-
HPLC: Offers quantitative purity analysis. A reverse-phase C18 column is the standard choice. A typical mobile phase would be a gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure sharp peak shapes for the acidic analyte.
Q4: I am losing a significant amount of product during purification, and I suspect it's degrading. What are the stability risks?
A4: The primary stability risk is the hydrolysis of the 3-oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl core. This is an endocyclic ester (a lactone), which can be cleaved by strong bases (like NaOH or KOH), especially with heating. To mitigate this:
-
Use milder bases for pH-controlled extractions, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).
-
Perform all base-related steps at reduced temperatures (0–5 °C).
-
Avoid prolonged exposure to basic conditions. Once the compound is dissolved in the base, proceed with filtration and acidification promptly.
Section 2: Troubleshooting Guides
This section provides solutions to specific experimental problems.
Problem: My product precipitates as an oil or refuses to crystallize after acidification.
| Potential Cause | Suggested Solution |
| Residual Solvent: The presence of a water-miscible organic solvent (e.g., THF, DMF, acetone) from the reaction can act as an anti-solvent for crystallization. | After acidification, if an oil forms, try extracting the aqueous phase with a water-immiscible solvent like ethyl acetate or dichloromethane. Dry the organic layer, concentrate it, and attempt recrystallization from a different solvent system. |
| High Impurity Load: Impurities can disrupt the crystal lattice formation, a phenomenon known as freezing-point depression. | Perform a trituration. After filtering the initial oily or amorphous solid, suspend it in a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., diethyl ether, hexane, or a cold mixture of ethyl acetate/hexane). Stir vigorously, then filter to collect a more purified, solid product. |
| Incorrect pH: The compound may have maximum insolubility within a narrow pH range. | After initial acidification, check the pH of the aqueous slurry. Adjust the pH incrementally (e.g., from 3 to 6) and observe at which point precipitation is most complete. A pH of ~4-5 is often optimal for carboxylic acids.[3] |
Problem: After recrystallization, I still see multiple spots on my TLC plate.
This common issue requires a logical approach to identify the best next step. The choice depends on the nature of the remaining impurities.
Caption: Troubleshooting workflow for persistent impurities.
Problem: My compound is streaking badly on the silica gel column during chromatography.
| Potential Cause | Suggested Solution |
| Strong Acid-Silica Interaction: The acidic proton of the carboxylic acid interacts strongly with the slightly acidic silica gel surface, causing tailing. | Add an acidic modifier to your mobile phase. Including 0.5-1% acetic acid or 0.1% formic acid in the eluent will keep the compound protonated, minimizing its interaction with the silica surface and leading to sharper bands. |
| Inappropriate Polarity: The chosen eluent may be too weak, causing the compound to move very slowly and diffuse, or too strong, causing it to elute with the solvent front. | Optimize the eluent system using TLC first. Aim for an Rf value of 0.25-0.35 for your product. A table of suggested starting solvent systems is provided in Protocol 3. |
Section 3: Detailed Purification Protocols
Protocol 1: Purification by pH-Controlled Precipitation
This protocol is the recommended first step for crude material.
Caption: Workflow for acid-base purification.
Step-by-Step Methodology:
-
Dissolution: Suspend the crude solid in a minimal amount of 1M aqueous sodium bicarbonate solution. Stir until gas evolution ceases and the solid is dissolved. Use approximately 10-20 mL of solution per gram of crude material.
-
Filtration: If any solid remains undissolved (these are likely neutral or basic impurities), remove it by gravity filtration.
-
Cooling: Place the clear filtrate in an ice-water bath and stir for 10-15 minutes.
-
Precipitation: While stirring vigorously, add 1M HCl dropwise. The product will begin to precipitate. Continue adding acid until the pH of the solution is between 4 and 5 (check with pH paper).
-
Aging: Allow the slurry to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collection: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake sequentially with cold deionized water (to remove salts) and then with a small amount of cold diethyl ether or hexane (to help remove water and any residual non-polar impurities).
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Protocol 2: Recrystallization from a Mixed Solvent System
Recrystallization is ideal for removing small amounts of closely related impurities after the initial acid-base wash.
Step-by-Step Methodology:
-
Solvent Selection: Identify a solvent pair: a "good" solvent in which the compound is soluble when hot, and a "poor" solvent in which it is insoluble even when hot. Based on related structures, promising systems include Ethanol/Water, DMF/Water, or Acetic Acid/Water.[4][5]
-
Dissolution: Place the solid in a flask and add the minimum amount of the hot "good" solvent required to fully dissolve it.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the saturation point).
-
Clarification: If the solution is cloudy, add a few more drops of the hot "good" solvent until it becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, transfer it to an ice bath or refrigerator to maximize crystal formation.
-
Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Protocol 3: Flash Column Chromatography
This method is used when recrystallization fails or when separating impurities with very similar polarity.
Key Parameters for Chromatography:
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard choice for normal-phase separation of moderately polar compounds. |
| Mobile Phase (Eluent) | Heptane/Ethyl Acetate with 0.5% Acetic Acid | Start with a low polarity mixture (e.g., 30% Ethyl Acetate) and gradually increase the polarity. The acetic acid is critical to prevent peak tailing.[3] |
| Sample Loading | Dry Loading | Adsorb the compound onto a small amount of silica gel and load the resulting powder onto the column. This typically results in better separation than loading as a concentrated solution ("wet loading"). |
Step-by-Step Methodology:
-
TLC Optimization: First, find a solvent system on TLC that gives your product an Rf value of ~0.3.
-
Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent.
-
Sample Loading: Dissolve your sample in a minimal amount of a strong solvent (e.g., methanol or dichloromethane), add a few grams of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin running the column with the low-polarity eluent. Collect fractions and monitor them by TLC.
-
Gradient (Optional): If the compound is slow to elute, gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase.
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure to yield the final, purified compound.
References
-
2-(3-Oxo-2H-pyrido[3,2-b][2][6]oxazin-4(3H)-yl)acetic acid - Benchchem.
- 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid - NIH.
- WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google P
- 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)
-
(3-Oxo-2,3-dihydro-pyrido[3,2-b][2][6]oxazin-4-yl)-acetic Acid | Pharmaffiliates.
- 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid - NIH.
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2011029596A1 - Process for preparing 2-aminothiazol-4-yl-acetic acid derivates - Google Patents [patents.google.com]
- 4. 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(6-Benzoyl-2-oxo-1,3-benzothiazol-3-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid in assays
A Guide to Overcoming Solubility Challenges in Experimental Assays
Welcome to the technical support hub for 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid (CAS No. 1018293-21-4). As Senior Application Scientists, we understand that realizing the full potential of a novel research compound requires overcoming practical hurdles. One of the most common challenges researchers face with this molecule is its limited aqueous solubility, which can lead to precipitation, inaccurate concentration measurements, and unreliable assay results.
This guide is designed to provide you with expert-driven, scientifically-grounded solutions to these solubility issues. We will move beyond simple instructions to explain the underlying chemical principles, enabling you to design robust and reproducible experiments.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and solubility of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid.
Q1: My compound precipitated immediately when I diluted my DMSO stock into my aqueous assay buffer (e.g., PBS or cell culture medium). What happened?
This is a classic issue known as "crashing out". Your compound is highly soluble in a concentrated organic solvent like Dimethyl Sulfoxide (DMSO) but has poor solubility in aqueous systems.[1] When the DMSO stock is rapidly diluted into the buffer, the solvent environment changes drastically from organic to aqueous. The compound, no longer adequately solvated, exceeds its solubility limit in the new mixture and precipitates out of the solution.[2][3]
Q2: What is the best solvent for preparing a primary stock solution?
For 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid, a high-purity, anhydrous polar aprotic solvent is recommended.
-
Primary Recommendation: Dimethyl Sulfoxide (DMSO) is an excellent choice due to its strong solubilizing power for a wide range of organic molecules.[4][5]
-
Alternative: N,N-Dimethylformamide (DMF) can also be used.
It is critical to prepare a high-concentration stock (e.g., 10-50 mM) based on the compound's measured solubility in the chosen solvent, rather than an arbitrary value.[3] Always use high-quality, anhydrous grade solvents to prevent compound degradation via hydrolysis.
Q3: How does pH affect the solubility of this specific compound?
The chemical structure of this compound includes a carboxylic acid functional group (-COOH). This group is a weak acid, meaning its charge state—and therefore its solubility in water—is highly dependent on the pH of the solution.[6][7][8]
-
At Acidic pH (Low pH): The carboxylic acid group will be protonated (COOH). In this neutral, uncharged state, the molecule is more lipophilic and less soluble in aqueous solutions.[9]
-
At Neutral to Alkaline pH (Higher pH): As the pH increases above the compound's pKa, the carboxylic acid group will be deprotonated (COO⁻). In this charged, anionic state, the molecule is significantly more polar and exhibits much higher solubility in aqueous solutions due to favorable ion-dipole interactions with water molecules.[8][10]
Therefore, increasing the pH of your aqueous buffer can dramatically enhance the solubility of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid.
Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
The final concentration of DMSO in your assay is critical, as it can be toxic to cells and interfere with experimental readouts.[11][12]
-
General Guideline: For most cell lines, the final DMSO concentration should be kept ≤ 0.5% (v/v) .[13]
-
Sensitive Assays/Cell Lines: For particularly sensitive cells or long-term incubation assays, it is best practice to aim for a final concentration of ≤ 0.1% (v/v) .[14]
Crucially, every experiment should include a "vehicle control" group that contains the same final concentration of DMSO as the experimental groups but no compound. This allows you to distinguish the effects of the compound from the effects of the solvent itself.[14]
Troubleshooting & Optimization Guide
This section provides in-depth strategies and workflows to systematically address solubility problems.
Problem: Compound Precipitation During Dilution
This is the most frequent failure point. The key is to maintain the compound in a solubilized state as you transition from the organic stock to the final aqueous environment.
Caption: A decision tree for troubleshooting compound precipitation.
Physicochemical Data Summary
A clear understanding of the compound's properties is the first step in troubleshooting.
| Property | Value | Source |
| Chemical Name | 2-(3-Oxo-2H-pyrido[3,2-b][14][15]oxazin-4(3H)-yl)acetic acid | [15] |
| CAS Number | 1018293-21-4 | [15][16] |
| Molecular Weight | 208.17 g/mol | [15] |
| Molecular Formula | C₉H₈N₂O₄ | [16] |
| Key Functional Group | Carboxylic Acid (-COOH) | [15] |
Solvent and Co-Solvent Selection Guide
If pH adjustment and dilution technique are insufficient, co-solvents can be employed. CAUTION: Always test the effect of any co-solvent on your specific assay system using a vehicle control.
| Co-Solvent / Additive | Typical Final Conc. | Use Case | Potential Issues |
| Ethanol | 0.1 - 1% | General Use | Can be cytotoxic at higher concentrations.[17][18] |
| PEG 400 (Polyethylene Glycol) | 1 - 5% | General Use | Generally low toxicity, but can affect protein-protein interactions.[13][17] |
| Tween® 80 / Triton™ X-100 | 0.01 - 0.1% | In vitro biochemical assays (non-cell based) | Forms micelles to solubilize compounds; lyses cells, making it unsuitable for live-cell assays.[2][19] |
| Cyclodextrins (e.g., HP-β-CD) | 1 - 10 mM | Cell-based assays | Forms inclusion complexes to shield hydrophobic parts of the molecule; can sometimes extract cholesterol from cell membranes.[1][14] |
Detailed Experimental Protocols
Follow these step-by-step procedures to ensure consistency and accuracy in your experiments.
Protocol 1: Preparation of a High-Concentration Stock Solution
Objective: To create a stable, high-concentration primary stock solution.
Materials:
-
2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid powder
-
High-purity, anhydrous DMSO
-
Analytical balance
-
Amber glass vial or cryovial
-
Vortex mixer and/or sonicator
Procedure:
-
Accurate Weighing: Tare the analytical balance with your vial. Carefully weigh a precise amount of the compound powder (e.g., 5 mg). Meticulous measurement is crucial for accurate concentration calculations.[3][20]
-
Solvent Addition: Based on the desired stock concentration (e.g., 20 mM), calculate the required volume of DMSO. For 5 mg of compound (MW = 208.17), to make a 20 mM stock, you would add 1.20 mL of DMSO.
-
Dissolution: Add the calculated volume of DMSO to the vial. Cap tightly.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If solids persist, use a bath sonicator for 5-10 minutes until the solution is completely clear. Gentle warming (to 30-37°C) can be applied, but check for compound stability at higher temperatures first.[3]
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound.[13]
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. A properly stored DMSO stock should be stable for at least 6 months.[13]
Protocol 2: pH-Dependent Solubility Screening
Objective: To determine the optimal pH for solubilizing the compound in your aqueous assay buffer.
Caption: Effect of pH on the ionization state and solubility.
Procedure:
-
Buffer Preparation: Prepare several batches of your primary aqueous buffer (e.g., PBS) and adjust the pH to different values, for example: pH 6.5, 7.4 (physiological), 8.0, and 8.5.
-
Test Dilution: In separate microcentrifuge tubes, add a volume of each pH-adjusted buffer (e.g., 99 µL).
-
Add Compound Stock: To each tube, add a small volume of your concentrated DMSO stock solution to reach your desired final assay concentration (e.g., add 1 µL of a 1 mM stock to 99 µL of buffer for a final concentration of 10 µM). This keeps the final DMSO concentration at 1%.
-
Observation: Vortex each tube briefly and let it stand at room temperature for 30 minutes.
-
Assessment: Visually inspect each tube against a dark background for any signs of cloudiness, haziness, or visible precipitate. A clear solution indicates adequate solubility at that pH.
-
Selection: Choose the lowest pH that provides a clear solution and is compatible with the health and function of your experimental system (e.g., cells, enzymes).
Protocol 3: Preparing Working Solutions via Stepwise Dilution
Objective: To avoid precipitation by gradually changing the solvent environment.
Materials:
-
Concentrated DMSO stock solution (from Protocol 1)
-
Assay buffer (at the optimal pH determined in Protocol 2)
-
Sterile microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare Intermediate Dilution: Create an intermediate dilution of your DMSO stock in 100% assay buffer. This step is often the point of failure. A common mistake is diluting too far. Try a 1:10 dilution first (e.g., 2 µL of 10 mM stock + 18 µL of buffer to get 1 mM in 10% DMSO). If this precipitates, your final concentration target may be too high.
-
Serial Dilutions: From this intermediate stock, perform a series of serial dilutions in the assay buffer. For example:
-
Take 10 µL of the 1 mM intermediate solution and add it to 90 µL of assay buffer to get a 100 µM working solution.
-
Take 10 µL of the 100 µM working solution and add it to 90 µL of assay buffer to get a 10 µM working solution.
-
-
Final Application: Use these freshly prepared working solutions immediately in your assay to minimize the risk of the compound precipitating over time. Never store dilute aqueous solutions of a poorly soluble compound.
By implementing these structured, evidence-based strategies, you can effectively manage the solubility of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid, leading to more reliable, accurate, and reproducible experimental outcomes.
References
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770. Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. Retrieved from [Link]
-
FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]
-
Various Authors. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. Retrieved from [Link]
-
Kawakami, K. (2017). Solubilization techniques used for poorly water-soluble drugs. Expert Opinion on Drug Delivery, 14(1), 1-5. Retrieved from [Link]
-
Solarbio. (2024). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. Retrieved from [Link]
-
Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–885. Retrieved from [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Retrieved from [Link]
-
Reddit User Discussion. (2012). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]
-
Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Reddit User Discussion. (2022). How to tackle compound solubility issue. Retrieved from [Link]
-
Ghavami, M., et al. (2021). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical Investigation, 51, 27-37. Retrieved from [Link]
-
Sharma, A., et al. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 7(10), 3959-3968. Retrieved from [Link]
-
LibreTexts Chemistry. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (3-Oxo-2,3-dihydro-pyrido[3,2-b][14][15]oxazin-4-yl)-acetic Acid. Retrieved from [Link]
-
Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]
-
PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 18. researchgate.net [researchgate.net]
- 19. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fastercapital.com [fastercapital.com]
Optimizing reaction conditions for pyrido[3,2-b]oxazine synthesis
Welcome to the technical support center for the synthesis of pyrido[3,2-b]oxazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and overcome common synthetic challenges.
The pyrido[3,2-b]oxazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. However, its synthesis can present unique challenges, particularly concerning regioselectivity and reaction efficiency. This guide provides practical, field-proven insights to help you navigate these complexities and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the synthesis of pyrido[3,2-b]oxazines:
1. What is the most common starting material for constructing the pyrido[3,2-b]oxazine ring system?
The most widely used and versatile starting material is 2-amino-3-hydroxypyridine .[1] This commercially available reagent possesses the necessary nucleophilic centers—the amino group and the hydroxyl group—correctly positioned for the annulation of the oxazine ring.
2. I am seeing a mixture of isomers in my reaction. What is the likely cause?
The formation of isomers is a frequent challenge and typically arises from the competing nucleophilicity of the amino and hydroxyl groups of 2-amino-3-hydroxypyridine. This can lead to the formation of the desired pyrido[3,2-b]oxazine alongside the isomeric pyrido[2,3-b]oxazine. The regioselectivity is highly dependent on the reaction conditions, particularly the choice of base and solvent.
3. My reaction is not proceeding to completion, and I am recovering my starting material. What should I try?
Incomplete conversion can be due to several factors, including insufficient reactivity of the electrophile, inadequate activation of the nucleophile (2-amino-3-hydroxypyridine), or suboptimal reaction temperature. Increasing the temperature, screening different solvents, or using a stronger base can often drive the reaction to completion.
4. What are some alternative strategies for synthesizing the pyrido[3,2-b]oxazine core?
While the condensation of 2-amino-3-hydroxypyridine with a suitable dielectrophile is the most common approach, other methods such as intramolecular Ullmann-type couplings or Mitsunobu reactions can be employed, particularly for more complex or functionalized derivatives.[2][3]
Troubleshooting Guide
This section provides a more detailed, question-and-answer-style guide to troubleshoot specific issues you may encounter during your experiments.
Problem 1: Low Yield of the Desired Pyrido[3,2-b]oxazine
Q: My reaction yield is consistently low. What are the key parameters I should optimize?
A: Low yields in pyrido[3,2-b]oxazine synthesis are often multifactorial. Here is a systematic approach to optimization:
-
Re-evaluate your base and solvent system: The choice of base and solvent is critical for controlling the deprotonation of 2-amino-3-hydroxypyridine and influencing the reaction rate. A common strategy is to use a non-nucleophilic base to avoid side reactions. The polarity of the solvent can also play a significant role in stabilizing intermediates and influencing the reaction pathway.
Base Solvent Typical Observations and Rationale K₂CO₃ DMF, Acetonitrile A mild and commonly used combination. DMF is a polar aprotic solvent that can accelerate Sₙ2 reactions. NaH THF, Dioxane A strong, non-nucleophilic base that can effectively deprotonate the hydroxyl group, favoring O-alkylation. THF and dioxane are suitable solvents for reactions with hydrides. Cs₂CO₃ Acetonitrile, Toluene Cesium carbonate is known to enhance the rate of both N- and O-alkylations and can be particularly effective in promoting cyclization.[4] Et₃N Dichloromethane, Chloroform A common organic base often used when the electrophile is an acid chloride. It acts as an acid scavenger. -
Increase the reaction temperature: Many cyclization reactions require significant thermal energy to overcome the activation barrier. If your reaction is sluggish at room temperature, consider gradually increasing the temperature to reflux.
-
Consider the nature of your electrophile: The reactivity of the electrophile is paramount. For example, when using α-haloketones, α-bromoketones are generally more reactive than α-chloroketones.
Problem 2: Formation of Isomeric Byproducts (Regioselectivity Issues)
Q: I am struggling with the formation of the undesired pyrido[2,3-b]oxazine isomer. How can I improve the regioselectivity of my reaction?
A: The issue of N- versus O-alkylation of 2-amino-3-hydroxypyridine is a classic challenge in heterocyclic chemistry. The key is to exploit the differences in nucleophilicity and acidity of the amino and hydroxyl groups.
-
Mechanism of Isomer Formation: The reaction can proceed via two main pathways, leading to the desired 3,4-dihydro-2H-pyrido[3,2-b][2][4]oxazine or the isomeric 2,3-dihydro-1H-pyrido[2,3-b][2][4]oxazine.
Caption: Competing pathways for pyrido-oxazine synthesis.
-
Strategies to Control Regioselectivity:
-
Protecting Group Strategy: One of the most reliable methods is to use a protecting group for the amino function. For instance, an acetyl protecting group can be introduced and later removed. This forces the initial reaction to occur at the hydroxyl group.
-
Choice of Base and Solvent: As a general rule, in polar aprotic solvents (e.g., DMF, DMSO), the less hindered and more nucleophilic amino group may react preferentially. In contrast, using a strong base that selectively deprotonates the more acidic hydroxyl group (e.g., NaH in THF) can favor initial O-alkylation, leading to the desired pyrido[3,2-b]oxazine.
-
Hard and Soft Acid-Base (HSAB) Theory: The nitrogen of the amino group is a "softer" nucleophile, while the oxygen of the hydroxyl group is a "harder" nucleophile. Matching the electrophile accordingly can influence regioselectivity. "Hard" electrophiles (e.g., acyl chlorides) tend to react at the harder nucleophilic site (oxygen), while "softer" electrophiles (e.g., alkyl halides) may show less selectivity.
-
Problem 3: Difficulty with the Final Cyclization Step
Q: I have successfully formed the acyclic intermediate, but the final intramolecular cyclization to form the oxazine ring is not working. What can I do?
A: A challenging final cyclization step is often due to an unfavorable conformation of the intermediate or a high activation energy for the ring-closing reaction.
-
Promoting Intramolecular Cyclization:
Caption: Decision workflow for a failed cyclization.
-
Consider a Change in Strategy: If simple adjustments to the reaction conditions are ineffective, a different synthetic approach might be necessary. For instance, an intramolecular Ullmann-type condensation can be a powerful method for forming the C-O bond in the final cyclization step, especially if the precursor is an appropriately substituted halo-pyridine. This typically involves a copper catalyst.
Experimental Protocols
Here are detailed, step-by-step methodologies for key experiments in the synthesis of pyrido[3,2-b]oxazines.
Protocol 1: General Synthesis of 3,4-dihydro-2H-pyrido[3,2-b][2][4]oxazine from 2-Amino-3-hydroxypyridine and a Dihaloalkane
This protocol describes a general procedure for the synthesis of the unsubstituted pyrido[3,2-b]oxazine core.
Materials:
-
2-Amino-3-hydroxypyridine
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-3-hydroxypyridine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Add anhydrous DMF to the flask to create a stirrable suspension.
-
Add 1,2-dibromoethane (1.1 eq) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,4-dihydro-2H-pyrido[3,2-b][2][4]oxazine.
Protocol 2: Synthesis of a 2-Substituted Pyrido[3,2-b]oxazine via Condensation with an α-Haloketone
This protocol is for the synthesis of a pyrido[3,2-b]oxazine with a substituent at the 2-position.
Materials:
-
2-Amino-3-hydroxypyridine
-
An α-bromoketone (e.g., 2-bromoacetophenone)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-hydroxypyridine (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of ethanol and water.
-
Add the α-bromoketone (1.0 eq) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Alternative Synthetic Routes
While the condensation of 2-amino-3-hydroxypyridine is the workhorse for pyrido[3,2-b]oxazine synthesis, other methods can be advantageous for specific applications.
Intramolecular Ullmann Condensation
This method is particularly useful for the synthesis of pyrido[3,2-b]oxazin-2-ones. The key step is a copper-catalyzed intramolecular C-O bond formation.
-
General Reaction Scheme: A 2-(2-haloacetamido)-3-hydroxypyridine is treated with a copper catalyst and a base to effect cyclization.
Intramolecular Mitsunobu Reaction
The Mitsunobu reaction can be adapted for an intramolecular cyclization to form the oxazine ring.[2] This reaction proceeds with inversion of stereochemistry at the alcohol carbon, which can be useful in asymmetric synthesis.
-
General Reaction Scheme: A 2-amino-3-(2-hydroxyethyl)pyridine can be cyclized under Mitsunobu conditions (a phosphine and an azodicarboxylate) to form the pyrido[3,2-b]oxazine.
References
- Mitsunobu, O.
- Hughes, D. L. The Mitsunobu Reaction. Organic Reactions1992, 42, 335-656.
- Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews2002, 102(5), 1359-1470.
- Sawant, D. N.; Wagh, A. B.; Bhat, R. G. Cesium Carbonate (Cs₂CO₃): A Versatile Base in Organic Synthesis. ChemistrySelect2020, 5(3), 1017-1031.
-
Comins, D. L.; Joseph, S. P. Pyrido[3,2-b][2][4]oxazines. In Comprehensive Organic Functional Group Transformations II; Katritzky, A. R., Taylor, R. J. K., Eds.; Elsevier, 2005; Vol. 4, pp 589-612.
Sources
Navigating the Nuances of PARP7 Inhibition: A Technical Support Guide
Welcome to the technical support center for PARP7 inhibition assays. As researchers and drug development professionals, you are at the forefront of exploring the therapeutic potential of targeting PARP7, a key regulator of innate immunity and cellular stress responses.[1][2][3][4][5] This guide is designed to be your partner in the lab, providing in-depth troubleshooting advice and answers to frequently asked questions. My goal is to equip you with the insights needed to overcome experimental hurdles and ensure the integrity of your results.
Troubleshooting Guide: Addressing Inconsistent Results
In this section, we'll tackle some of the more complex and multifaceted issues that can arise during PARP7 inhibition assays.
Issue 1: High Background Signal in Biochemical Assays
You're observing a high signal in your negative controls (no enzyme or no substrate), leading to a narrow assay window and difficulty in determining accurate IC50 values.
Potential Causes & Solutions:
-
Non-specific Binding to Assay Plates: The plates themselves can be a source of background if reagents bind non-specifically.[6]
-
Solution: Experiment with different types of microplates (e.g., medium-binding vs. high-binding). Ensure your blocking buffer is optimized and incubation times are sufficient to thoroughly coat the well surface.[6]
-
-
Contaminated Reagents: Buffers, substrates, or even the enzyme preparation can become contaminated, leading to unwanted signal.
-
Solution: Use fresh, high-quality reagents. Filter-sterilize buffers and prepare fresh dilutions of critical components like NAD+ and biotinylated substrates for each experiment.
-
-
Sub-optimal Reagent Concentrations: An excess of detection reagents, such as streptavidin-HRP or secondary antibodies, can lead to high background.[6][7]
-
Solution: Perform a thorough titration of all detection reagents to find the optimal concentration that provides a robust signal-to-noise ratio.
-
Experimental Protocol: Optimizing a Chemiluminescent PARP7 Assay [5][7]
-
Plate Coating: Coat a 96-well plate with a histone substrate.
-
Blocking: Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.
-
Enzyme Reaction: Add recombinant PARP7 enzyme, your test inhibitor, and a mixture of NAD+ and biotinylated-NAD+. Incubate for a specified time to allow the enzymatic reaction to proceed.
-
Detection:
-
Add streptavidin-HRP and incubate.
-
Wash the plate thoroughly to remove unbound reagents.
-
Add a chemiluminescent substrate and immediately measure the signal using a plate reader.
-
| Parameter | Recommended Starting Concentration | Key Consideration |
| Histone Substrate | 1-10 µg/mL | Ensure complete coating of the well. |
| Recombinant PARP7 | 2-10 nM | Titrate to find the linear range of the assay. |
| NAD+ / Biotinylated-NAD+ | 10-100 µM | The ratio is critical for signal generation. |
| Streptavidin-HRP | 1:1000 - 1:10,000 dilution | Titrate to minimize background. |
Issue 2: High Variability Between Replicates in Cellular Assays
Potential Causes & Solutions:
-
Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common culprit for variability.
-
Solution: Ensure your cell suspension is homogenous before and during plating. After seeding, allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even settling.[8]
-
-
Cell Health and Viability: Stressed or unhealthy cells will respond inconsistently to treatment.
-
Solution: Always use cells in their logarithmic growth phase. Perform a cell viability assay (e.g., CellTiter-Glo® or MTT) in parallel with your inhibition assay to ensure that the observed effects are not due to cytotoxicity.[8]
-
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation and temperature fluctuations, which can affect cell growth and assay performance.
-
Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.
-
Workflow: Minimizing Variability in a Cellular PARP7 Assay
Caption: Inhibition of PARP7's catalytic activity prevents its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common assay formats for measuring PARP7 activity?
A1: The most prevalent formats are chemiluminescent and fluorescence-based assays. [5][7]These often utilize a plate-based setup where a substrate (e.g., histones) is coated on the plate, and the incorporation of biotinylated-NAD+ by PARP7 is detected using streptavidin-HRP and a suitable substrate. [5][7]Homogeneous proximity-based assays like AlphaScreen® and HTRF® are also widely used, particularly in high-throughput screening. [9][10][11][12][13][14][15] Q2: How does PARP7 differ from other PARP family members like PARP1?
A2: PARP7 is a mono-ADP-ribosyltransferase (MARt), meaning it transfers a single ADP-ribose unit to its substrates. [1][5]In contrast, PARP1 is a poly-ADP-ribosyltransferase (PARt) that synthesizes long chains of poly(ADP-ribose). This fundamental difference in enzymatic activity underlies their distinct biological roles.
Q3: What are the key substrates of PARP7?
A3: PARP7 has been shown to MARylate several proteins involved in innate immunity and cancer biology, including STING (Stimulator of Interferon Genes), TBK1 (TANK-binding kinase 1), and the androgen receptor (AR). [5][16]It has also been shown to MARylate α-tubulin, which can impact microtubule stability. [17][18] Q4: Why is NAD+ concentration important in PARP inhibition assays?
A4: NAD+ is the substrate for PARP enzymes. [8]In the context of PARP inhibitors, which are often competitive with NAD+, the concentration of NAD+ in the assay will directly impact the apparent potency (IC50) of the inhibitor. Furthermore, excessive PARP activation can lead to depletion of cellular NAD+ pools, which can have secondary effects on cell metabolism and viability. [19][20][21][22][23] Q5: Can I use a PARP1/2 inhibitor as a negative control in my PARP7 assay?
A5: While it can be informative, it's crucial to use a highly selective PARP1/2 inhibitor with well-characterized low activity against PARP7. However, the best negative control is a compound that is structurally similar to your PARP7 inhibitor but is inactive against the enzyme. This helps to control for potential off-target effects related to the chemical scaffold.
References
- HTRF Human and Mouse PARP cleaved-Asp214 Detection Kit, 500 Assay Points | Revvity. (URL: )
- HTRF Human and Mouse Total PARP1 Detection Kit, 500 assay points - Revvity. (URL: )
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of tre
- Chemical genetics and proteome-wide site mapping reveal cysteine MARylation by PARP-7 on immune-relevant protein targets - NIH. (URL: )
- Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC - NIH. (2023-06-23). (URL: )
- Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC - PubMed Central. (URL: )
- PARP7 substrate identification and validation. A) Generalized workflow...
- AlphaScreenTM cAMP User Manual and Assay Development Guide - Revvity. (URL: )
- High-throughput screening assay for PARP-HPF1 interaction inhibitors to affect DNA damage repair - PubMed. (2024-02-16). (URL: )
- AlphaScreen® - Berthold Technologies GmbH & Co.KG. (URL: )
- Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells - PMC - PubMed Central. (URL: )
- PARP7: an Emerging Therapeutic Target-Insights into Biological Functions and Advances in Small-Molecule Inhibitor Development - PubMed. (2025-10-09). (URL: )
- (PDF)
- AlphaScreen | BMG LABTECH. (URL: )
- AlphaScreen assays. (A) Principles of AlphaScreen technology. Donor and...
- PARP7-specific inhibitors, their potency, pharmacokinetic properties, and effects. (URL: )
- Alpha Detection Technology - Agilent. (URL: )
- Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling - PubMed Central. (URL: )
- Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prost
- Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - ResearchG
- Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - AACR Journals. (URL: )
- NAD+ Depletion Is Necessary and Sufficient forPoly(ADP-Ribose)
- Hello friends... can you suggest me how to reduce high background , i followed some troubleshooting tips but still getting high background score?
- Poly(ADP-ribose) polymerase-dependent energy depletion occurs through inhibition of glycolysis | PNAS. (2014-07-01). (URL: )
- PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences. (2021-08-12). (URL: )
- High Sensitivity PARP7 Assay Kit - BPS Bioscience. (URL: )
- Post-Transcriptional Regulation of PARP7 Protein Stability Is Controlled by Androgen Signaling - PubMed Central. (URL: )
- Recombinant human PARP7 protein (Tagged) (ab271651) - Abcam. (URL: )
- HTRF Human and Mouse PARP cleaved-Asp214 Detection Kit, Control Lys
- PARP7 Protein Instability Technical Support Center - Benchchem. (URL: )
- RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC - NIH. (2024-08-21). (URL: )
- PARP7 Inhibition: A Promising Pathway to Advancements in Cancer Therapy - PMC - NIH. (2023-05-04). (URL: )
- NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - Molecular Biology of the Cell (MBoC). (2019-09-20). (URL: )
- How To Choose the Right Assay for PARP - Technology Networks. (2024-07-01). (URL: )
- Chemi-Verse™ PARP7 Assay Kit - BPS Bioscience. (URL: )
- PARP7 Chemiluminescent Assay Kit - BPS Bioscience. (URL: )
- Discovery of tricyclic PARP7 inhibitors with high potency, selectivity, and oral bioavailability. (2024-02-15). (URL: )
- PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity. (URL: )
- Activated NAD + biosynthesis pathway induces olaparib resistance in BRCA1 knockout pancreatic cancer cells - Research journals - PLOS. (2024-04-16). (URL: )
- PARP7 Inhibition Experimental Technical Support Center - Benchchem. (URL: )
- PARP inhibitors trap PARP2 and alter the mode of recruitment of PARP2 at DNA damage sites | Nucleic Acids Research | Oxford Academic. (2022-03-29). (URL: )
- PARP Activity Assay Kit -
Sources
- 1. Chemical genetics and proteome-wide site mapping reveal cysteine MARylation by PARP-7 on immune-relevant protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PARP7: an Emerging Therapeutic Target-Insights into Biological Functions and Advances in Small-Molecule Inhibitor Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]
- 4. PARP7 Inhibition: A Promising Pathway to Advancements in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. revvity.com [revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. berthold.com [berthold.com]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. RBN-2397, a PARP7 Inhibitor, Synergizes with Paclitaxel to Inhibit Proliferation and Migration of Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of PARP-7 substrates reveals a role for MARylation in microtubule control in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NAD+ Depletion Is Necessary and Sufficient forPoly(ADP-Ribose) Polymerase-1-Mediated Neuronal Death - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. molbiolcell.org [molbiolcell.org]
- 22. Activated NAD+ biosynthesis pathway induces olaparib resistance in BRCA1 knockout pancreatic cancer cells | PLOS One [journals.plos.org]
- 23. academic.oup.com [academic.oup.com]
Technical Support Center: 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid. This document is intended for researchers, scientists, and drug development professionals. It provides essential information on the stability of this compound in solution, offering troubleshooting advice and frequently asked questions to ensure the integrity of your experiments. Given that this is a specialized heterocyclic compound, this guide is built upon foundational principles of medicinal chemistry and stability testing protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound in solution?
A1: Based on its structure, 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid contains a pyrido-oxazinone core. This heterocyclic system includes both a cyclic ester-like (lactone) and a cyclic amide-like (lactam) functional group.[1][2] These groups are susceptible to hydrolysis, particularly under basic or acidic conditions. The rate of degradation is expected to be pH-dependent. Amide bonds are generally more stable to hydrolysis than esters.[3] Therefore, the primary point of hydrolytic instability is likely the oxazinone ring, leading to ring-opening.
Q2: What are the predicted primary degradation pathways?
A2: The most probable degradation pathway is the hydrolysis of the oxazinone ring.
-
Under basic conditions: Saponification (base-catalyzed hydrolysis) of the ester-like bond is expected to be a primary degradation route. This would result in the formation of a ring-opened carboxylate and alcohol.
-
Under acidic conditions: Acid-catalyzed hydrolysis can also occur, leading to the same ring-opened product, a carboxylic acid and an alcohol.
-
Photodegradation: Aromatic and heterocyclic systems can be susceptible to degradation upon exposure to light, particularly UV radiation.[4][5][6] The specific pathway would need to be determined experimentally.
Q3: How should I prepare and store stock solutions of this compound?
A3: For maximum stability, stock solutions should be prepared in a non-aqueous, aprotic solvent like DMSO or anhydrous ethanol and stored at -20°C or -80°C. For aqueous experimental buffers, it is highly recommended to prepare fresh solutions daily from the frozen stock. If aqueous solutions must be stored, use a neutral pH buffer (pH 6.5-7.5) and store at 2-8°C for no more than 24 hours, after verifying stability under these conditions.
Q4: Can I heat the solution to aid dissolution?
A4: Gentle warming (e.g., 37°C) for a short period may be acceptable, but prolonged heating or high temperatures should be avoided. Thermal stress can accelerate hydrolysis and other degradation pathways.[7] We recommend performing a preliminary test by heating a small sample and analyzing it by HPLC to confirm that no degradation occurs under your specific conditions.
Troubleshooting Guide
This section addresses common issues encountered during experimentation.
Issue 1: I am observing a loss of compound potency or concentration in my aqueous assay buffer over time.
-
Probable Cause: Hydrolysis of the oxazinone ring. This is accelerated at non-neutral pH and elevated temperatures.
-
Troubleshooting Steps:
-
Verify Buffer pH: Ensure your buffer pH is as close to neutral as your experiment allows.
-
Conduct a Time-Course Analysis: Prepare your compound in the assay buffer and analyze its concentration via a stability-indicating method (e.g., HPLC-UV) at several time points (e.g., 0, 2, 4, 8, 24 hours) under the exact assay conditions (temperature, light).
-
Lower Temperature: If possible, run your assay at a lower temperature or on ice to slow degradation kinetics.
-
Fresh Preparations: Always prepare the compound in aqueous buffer immediately before use.
-
Issue 2: My HPLC/LC-MS analysis shows new peaks appearing after my sample has been in the autosampler.
-
Probable Cause: This suggests instability in the mobile phase or at the temperature of the autosampler. The acetic acid moiety makes the molecule potentially sensitive to certain solvents or pH conditions.
-
Troubleshooting Steps:
-
Refrigerate Autosampler: Set the autosampler temperature to a lower temperature (e.g., 4°C) to minimize degradation while samples are queued for analysis.[8]
-
Check Mobile Phase pH: If using buffered mobile phases, ensure the pH is compatible with the compound. Highly acidic or basic mobile phases can cause on-column or in-vial degradation.
-
Minimize Residence Time: Sequence your samples to be analyzed as quickly as possible after preparation.
-
Issue 3: I am seeing inconsistent results between experiments run on different days.
-
Probable Cause: This could be due to photolytic degradation from ambient laboratory light or slight variations in solution preparation and storage times.
-
Troubleshooting Steps:
-
Protect from Light: Prepare solutions in amber vials or vials wrapped in aluminum foil. Minimize exposure of the compound, both in solid form and in solution, to direct light.
-
Standardize Protocols: Ensure strict adherence to protocols for solution preparation, including the source and age of solvents/buffers and the exact storage time and temperature.
-
Use a Freshly Prepared Standard: Always use a freshly prepared standard for quantification to account for any potential degradation of the stock solution.
-
Visualizing Potential Degradation
The following diagram illustrates the most likely hydrolytic degradation pathway for the compound.
Caption: Predicted hydrolytic cleavage of the oxazinone ring.
Experimental Protocol: Forced Degradation Study
To systematically evaluate the stability of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid, a forced degradation (or stress testing) study is essential.[7][9] This helps identify degradation products and develop a stability-indicating analytical method.[10]
Objective
To determine the degradation profile of the compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials
-
2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber[11]
-
Temperature-controlled oven
Analytical Method
A stability-indicating HPLC method must be developed. This method should be capable of separating the parent compound from all significant degradation products. A typical starting point would be a reverse-phase C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid.
Forced Degradation Workflow
Sources
- 1. Lactone - Wikipedia [en.wikipedia.org]
- 2. Lactones, Lactams and Cyclization Reactions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biobostonconsulting.com [biobostonconsulting.com]
- 5. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 9. acdlabs.com [acdlabs.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. database.ich.org [database.ich.org]
Common side reactions in the synthesis of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid. The content is structured to address common side reactions and experimental challenges, offering insights into their chemical basis and practical solutions.
I. Overview of the Synthetic Pathway
The synthesis of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common route involves the initial acylation of 2-amino-3-hydroxypyridine, followed by a cyclization reaction to form the core pyrido[3,2-b]oxazine ring, and potentially a final hydrolysis step if an ester precursor is used. Each of these stages presents unique challenges and potential for side product formation.
Caption: General synthetic pathway for the target molecule.
II. Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address specific issues that may be encountered during the synthesis.
Step 1: Acylation of 2-Amino-3-hydroxypyridine
Question 1: My reaction is producing a significant amount of an isomeric byproduct. How can I improve the selectivity for N-acylation over O-acylation?
Answer: The presence of both a nucleophilic amino group and a hydroxyl group on the 2-amino-3-hydroxypyridine starting material makes competitive O-acylation a common side reaction. The key to favoring N-acylation is to modulate the relative nucleophilicity of the nitrogen and oxygen atoms.
-
Underlying Cause: The hydroxyl group can be deprotonated, especially under basic conditions, to form a highly nucleophilic alkoxide that can compete with the amino group in attacking the acylating agent.[1]
-
Troubleshooting:
-
pH Control: Running the reaction under acidic conditions can protonate the more basic amino group, rendering it less nucleophilic and favoring O-acylation. Conversely, neutral or slightly basic conditions, while potentially increasing O-acylation risk, are generally required for N-acylation. Careful control of pH is crucial.
-
Protecting Groups: A more robust strategy is to selectively protect the hydroxyl group before acylation. However, this adds extra steps to the synthesis.
-
Solvent Choice: The choice of solvent can influence the selectivity. Aprotic solvents are generally preferred for N-acylation reactions.
-
In situ Protection: An advanced technique involves the in situ and reversible protection of the amine with CO2, which can drive the reaction towards O-acylation.[2] While not the desired outcome here, it illustrates the principle of modulating reactivity.
-
Caption: Factors influencing N- vs. O-acylation selectivity.
Step 2: Cyclization to Form the Pyrido[3,2-b]oxazine Ring
Question 2: The yield of my cyclization reaction is low, and I am isolating unreacted starting material. What can I do to improve the efficiency of ring closure?
Answer: Incomplete cyclization can be due to several factors, including insufficient activation of the reacting groups, steric hindrance, or unfavorable reaction kinetics.
-
Underlying Cause: The formation of the six-membered oxazine ring requires the intramolecular nucleophilic attack of the hydroxyl group on an electrophilic center, followed by the displacement of a leaving group. If the electrophilic center is not sufficiently reactive or if the conformation of the molecule is not favorable for ring closure, the reaction will be slow or incomplete.
-
Troubleshooting:
-
Choice of Cyclizing Agent: The use of a more reactive cyclizing agent can improve yields. For example, if using a halo-ester, ensure its purity and reactivity.
-
Catalyst: The use of a suitable catalyst can facilitate the cyclization. For similar heterocyclic syntheses, both acid and base catalysis can be effective, depending on the specific mechanism.
-
Temperature and Reaction Time: Increasing the reaction temperature can provide the necessary activation energy for cyclization. Monitoring the reaction over time by TLC or LC-MS is recommended to determine the optimal reaction time and to avoid decomposition at higher temperatures.
-
Dehydrating Conditions: If the cyclization involves the elimination of water, the use of a dehydrating agent or a Dean-Stark apparatus to remove water can drive the equilibrium towards the cyclized product.
-
Question 3: I am observing the formation of a dimeric or polymeric byproduct. What is causing this and how can I prevent it?
Answer: Dimerization or polymerization can occur through intermolecular reactions competing with the desired intramolecular cyclization.
-
Underlying Cause: At higher concentrations, the probability of two molecules reacting with each other increases. If the intermolecular reaction is kinetically competitive with the intramolecular cyclization, oligomeric or polymeric side products can form.
-
Troubleshooting:
-
High Dilution Conditions: Performing the reaction at high dilution can significantly favor the intramolecular cyclization over intermolecular side reactions. This is a common strategy for the formation of macrocycles, but it is also effective for smaller rings where intermolecular reactions are a problem.
-
Slow Addition: The slow addition of the substrate to the reaction mixture can maintain a low instantaneous concentration, further promoting intramolecular cyclization.
-
Step 3: Hydrolysis of the Ester and Final Product Stability
Question 4: During the hydrolysis of the ethyl ester, I am seeing a loss of my product and the formation of a new, unexpected compound. What could be happening?
Answer: The target molecule contains a carboxylic acid group, which can be susceptible to decarboxylation under certain conditions, especially with heating.[3] The pyrido[3,2-b]oxazine ring itself may also be sensitive to harsh hydrolytic conditions.
-
Underlying Cause:
-
Decarboxylation: Carboxylic acids with a carbonyl group at the β-position (a β-keto acid) are particularly prone to decarboxylation upon heating, proceeding through a cyclic transition state.[3] While the target molecule is not a classic β-keto acid, the electronic nature of the heterocyclic ring can influence the stability of the carboxylate.
-
Ring Opening: The oxazine ring, being a lactam-like structure, can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opened byproducts.
-
-
Troubleshooting:
-
Milder Hydrolysis Conditions: Avoid harsh conditions (high temperatures, strong acids or bases) for the hydrolysis of the ester. Enzymatic hydrolysis or the use of milder reagents like lithium hydroxide at room temperature can be effective alternatives to traditional saponification with NaOH or KOH.
-
Temperature Control: Keep the reaction temperature as low as possible to minimize the risk of decarboxylation.
-
Work-up Procedure: During the work-up, neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.
-
Caption: Potential degradation pathways of the final product.
III. Summary of Key Parameters and Potential Side Products
| Synthetic Step | Key Parameters to Control | Common Side Reactions/Products |
| Acylation | pH, Solvent, Temperature | O-acylation, Di-acylation |
| Cyclization | Concentration, Catalyst, Temperature | Unreacted starting material, Dimerization/Polymerization |
| Hydrolysis | Reagent, Temperature, Reaction Time | Decarboxylation, Ring-opening of the oxazine core |
IV. Experimental Protocols
Protocol 1: General Procedure for N-acylation of 2-Amino-3-hydroxypyridine
-
Dissolve 2-amino-3-hydroxypyridine in a suitable aprotic solvent (e.g., THF, DCM) under an inert atmosphere.
-
Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) and cool the mixture in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride, acetic anhydride) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Cyclization
-
Dissolve the N-acylated intermediate in a suitable solvent (e.g., DMF, DMSO).
-
Add a base (e.g., potassium carbonate, sodium hydride) and the cyclizing agent (e.g., ethyl bromoacetate).
-
Heat the reaction mixture to the appropriate temperature and monitor for completion.
-
Cool the reaction and pour it into water.
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
Purify the product as needed.
Protocol 3: General Procedure for Ester Hydrolysis
-
Dissolve the ester intermediate in a mixture of a suitable organic solvent (e.g., THF, ethanol) and water.
-
Add a base (e.g., LiOH, NaOH) and stir at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Filter the solid product, wash with cold water, and dry under vacuum.
V. References
-
Zacuto, M. J., Dunn, R. F., & Figus, M. (2014). A practical one-step method for the preparation of α-chloroketones from readily available, inexpensive phenylacetic acid derivatives. The Journal of Organic Chemistry, 79(18), 8917–8925.
-
Ethier, A., Switzer, J., Rumple, A., & Liotta, C. (2015). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. ResearchGate. [Link]
-
Request PDF. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ResearchGate. [Link]
-
Pediaa.com. (2020). Difference Between O Acylation and N Acylation. [Link]
-
Organic Chemistry Portal. Decarboxylations. [Link]
-
G, W. INSIGHT INTO NOVEL CYCLIZATION REACTIONS USING ACETIC ANHYDRIDE IN THE PRESENCE OF 4-DIMETHYLAMINOPYRIDINE.
-
Wikipedia. Oxidative decarboxylation. [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]
-
L'Abbé, G., & Dehaen, W. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. PubMed Central. [Link]
Sources
Technical Support Center: Stabilizing 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid in Experimental Settings
Welcome to the technical support center for 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to help you mitigate degradation and ensure the integrity of your experimental results.
Introduction: Understanding the Molecule's Stability
2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid is a heterocyclic compound with significant potential in various therapeutic areas, notably as an enzyme inhibitor.[1] Its structure, featuring a pyrido-oxazinone core and an acetic acid side chain, presents specific stability challenges. The primary points of potential degradation are the oxazinone ring, which is susceptible to hydrolysis, and the entire heterocyclic system, which can be sensitive to light and oxidative stress.[2][3][4][5] This guide will address these vulnerabilities in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm seeing a loss of potency or inconsistent results with my compound over time in aqueous buffer. What is the likely cause?
Answer: The most probable cause is the hydrolytic degradation of the oxazinone ring. This is a common degradation pathway for similar cyclic ester (lactone) and amide (lactam) structures, especially in aqueous solutions at non-neutral pH.[5][6][7] The ester and amide bonds within the oxazinone ring can be cleaved by water, a reaction that can be catalyzed by both acidic and basic conditions.[8][9][10]
Troubleshooting Steps:
-
pH Control is Critical: The stability of pharmaceutical compounds is often highly dependent on pH.[9][10][11]
-
Recommendation: Prepare your solutions fresh for each experiment. If storage is unavoidable, conduct a simple pH stability study. Prepare small aliquots of your compound in buffers of varying pH (e.g., pH 5.0, 6.0, 7.0, 7.4, and 8.0) and analyze them over time using a suitable analytical method like HPLC.[12] This will help you determine the optimal pH for stability. Generally, a pH range of 6.0-7.0 is a good starting point for minimizing hydrolysis.
-
-
Temperature Management: Higher temperatures accelerate chemical reactions, including hydrolysis.[13][14]
-
Recommendation: Store stock solutions at -20°C or -80°C. During experiments, keep solutions on ice whenever possible. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
-
Buffer Selection: Certain buffer components can catalyze degradation.
-
Recommendation: Use common, non-nucleophilic buffers such as phosphate or HEPES. Avoid buffers with primary or secondary amine groups if you suspect they might react with the compound.
-
Question 2: My solid compound has started to change color (e.g., yellowing or browning). Is it degrading?
Answer: Yes, a color change in the solid state is a strong indicator of degradation. This is often due to a combination of slow oxidation and photodegradation, particularly for complex heterocyclic molecules.[2][3][15]
Troubleshooting Steps:
-
Protect from Light: Photodegradation is a common issue for N-heterocyclic compounds.[2][3][15]
-
Recommendation: Store the solid compound in an amber vial or a container wrapped in aluminum foil. Conduct all weighing and solution preparation under subdued light.
-
-
Inert Atmosphere: Oxygen in the air can lead to oxidative degradation over time.
-
Recommendation: For long-term storage, consider storing the solid compound under an inert atmosphere (e.g., argon or nitrogen). This can be achieved by flushing the vial with the inert gas before sealing.
-
-
Low Temperature and Low Humidity:
-
Recommendation: Store the solid compound at a low temperature (≤ 4°C, or -20°C for long-term storage) in a desiccator to protect it from moisture, which can facilitate solid-state hydrolysis.
-
Question 3: How can I confirm if my compound is degrading and identify the degradation products?
Answer: The most reliable way to assess the purity of your compound and identify potential degradation products is through analytical chromatography, primarily High-Performance Liquid Chromatography (HPLC).
Analytical Workflow for Stability Assessment:
-
Develop an HPLC Method:
-
Column: A reverse-phase C18 column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is typically effective for this type of molecule. The acid helps to protonate the carboxylic acid group, leading to better peak shape.
-
Detection: A UV detector is suitable, as the heterocyclic ring system should have a strong chromophore. Monitor at a wavelength of maximum absorbance.
-
-
Perform a Forced Degradation Study: This is a systematic way to understand how your compound degrades under various stress conditions. It can also help in identifying potential degradation products.
-
Protocol: Expose solutions of your compound to the following conditions:
-
Acidic: 0.1 M HCl at room temperature and 40°C.
-
Basic: 0.1 M NaOH at room temperature and 40°C.
-
Oxidative: 3% H₂O₂ at room temperature.
-
Thermal: Heat the solution (e.g., at 60°C) and the solid compound.
-
Photolytic: Expose the solution to UV light.
-
-
Analysis: Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC. A decrease in the main peak area and the appearance of new peaks will indicate degradation.
-
-
Characterize Degradants: If you have access to a mass spectrometer (LC-MS), you can obtain the mass of the degradation products, which provides crucial clues to their structure.
Visualizing Degradation and Experimental Workflow
Diagram 1: Potential Degradation Pathways
The following diagram illustrates the two primary suspected degradation pathways for 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid.
Caption: Potential degradation pathways for the target compound.
Diagram 2: Recommended Experimental Workflow
This workflow outlines the key steps to ensure compound integrity throughout your experiments.
Caption: Recommended workflow for handling the compound.
Summary of Best Practices
To facilitate quick reference, the key recommendations for storage and handling are summarized in the table below.
| Condition | Solid Compound | Stock Solution (in DMSO) | Aqueous Working Solution |
| Temperature | ≤4°C (short-term) -20°C (long-term) | -20°C or -80°C | On ice during use |
| Light | Protect from light (amber vial) | Protect from light (amber vial) | Minimize exposure |
| Atmosphere | Dry (desiccator), optional inert gas | Tightly sealed vial | Prepare fresh, use promptly |
| pH (Aqueous) | N/A | N/A | Optimal pH (determine experimentally, start with 6.0-7.0) |
| Freeze/Thaw | Avoid temperature fluctuations | Avoid (use single-use aliquots) | N/A (prepare fresh) |
By implementing these handling and storage protocols, you can significantly reduce the risk of degradation of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid, leading to more reliable and reproducible experimental outcomes.
References
- Shaban, A. M., & El-Sayed, M. G. (2012). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. PubMed.
- ResearchGate. (n.d.). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring.
- Guillard, C. (2002). Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. ResearchGate.
- ResearchGate. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria....
-
Benchchem. (n.d.). 2-(3-Oxo-2H-pyrido[3,2-b][2][16]oxazin-4(3H)-yl)acetic acid. Available at:
- Echemi. (n.d.). 3,4-Dihydro-2H-pyrido[4,3-b]-1,4-oxazine Safety Data Sheets.
- Li, Y., et al. (2017). Experimental study of the decomposition of acetic acid under conditions relevant to deep reservoirs. ResearchGate.
- Wikipedia. (n.d.). Acetic acid.
- Nguyen, M. T., et al. (n.d.). Theoretical Study of the Thermal Decomposition of Acetic Acid: Decarboxylation Versus Dehydration. ACS Publications.
- Kaiser, J. P., & Feng, Y. (2002). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC - NIH.
- Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. Semantic Scholar.
- Agency for Toxic Substances and Disease Registry. (1998). Analytical methods.
- Patsnap Eureka. (2024). Stability of Glacial Acetic Acid in High-Temperature Applications.
- Plamondon, L., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed.
- Grassi, L. (2014). Can anyone help with resin hydrolysis of oxazolidine ring?. ResearchGate.
- Drain, B. A., & Becer, R. C. (2023). Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition. PubMed.
- Malesuik, M. D., et al. (2013). pH effect on stability and kinetics degradation of nitazoxanide in solution. ResearchGate.
- Fife, T., & Hagopian, L. (1968). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Semantic Scholar.
- Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
- Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd.
- RSC Publishing. (n.d.). The influence of pH on the stability of antazoline: kinetic analysis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. The influence of pH on the stability of antazoline: kinetic analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. researchgate.net [researchgate.net]
- 14. Stability of Glacial Acetic Acid in High-Temperature Applications [eureka.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Purity of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this polar heterocyclic compound. Our goal is to equip you with the scientific rationale and practical methodologies to consistently achieve high purity.
Understanding the Molecule and Potential Purity Challenges
The synthesis of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid typically involves the cyclization of 2-amino-3-hydroxypyridine with an acetylating agent, followed by cyclization. A common route is the reaction with chloroacetic acid.[1] The presence of a carboxylic acid moiety renders the molecule polar and enhances its water solubility.[1] While advantageous for certain applications, these properties can present unique purification challenges.
Common issues include:
-
Residual starting materials and reagents: Unreacted 2-amino-3-hydroxypyridine or chloroacetic acid.
-
Byproducts from side reactions: Including, but not limited to, dimers, products of incomplete cyclization, or other isomers.
-
Solvent and water retention: The polar nature of the compound can lead to the trapping of solvent molecules within the crystal lattice.
-
"Oiling out" during recrystallization: A common problem with polar compounds where the product separates as a liquid instead of a solid.
-
Streaking and poor separation in normal-phase chromatography: Due to strong interactions with the silica stationary phase.
This guide will provide a structured approach to overcoming these obstacles.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific problems you may encounter during your experiments, providing both the underlying principles and actionable protocols.
Recrystallization Issues
Question 1: My product "oils out" during recrystallization and fails to form crystals. What is causing this and how can I fix it?
Answer: "Oiling out" is a common phenomenon with polar compounds where the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is high, leading to a melting point depression. The compound separates as a supercooled liquid, which is often difficult to solidify.
Causality Explained: The high polarity of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid, due to its carboxylic acid and lactam functionalities, leads to strong solute-solvent interactions. If the solvent is too effective at solvating the molecule, or if cooling is too rapid, the molecules may not have sufficient time to arrange into an ordered crystal lattice.
Troubleshooting Protocol:
-
Solvent System Modification:
-
Increase Polarity Gradually: If using a single solvent, try adding a miscible co-solvent to modulate the polarity. For instance, if your compound is dissolved in a hot polar solvent like ethanol, slowly add a less polar co-solvent like ethyl acetate or a non-polar co-solvent like hexanes until turbidity is observed. Then, reheat to dissolve and cool slowly.
-
Utilize a Known Successful System: For a structurally similar compound, 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid, successful recrystallization was achieved from a mixed solvent system of dimethyl formamide (DMF) and water.[2] This suggests that a similar polar aprotic/protic solvent mixture could be effective.
-
-
Controlled Cooling:
-
Slow Cooling is Crucial: Allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool if necessary. Avoid direct immersion in an ice bath from a high temperature.
-
Gentle Agitation: Occasional, gentle swirling can sometimes encourage nucleation without causing rapid precipitation.
-
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic imperfections on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of pure, crystalline material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.
-
Question 2: My recrystallized product is off-white or colored, indicating persistent impurities. How can I remove these colored bodies?
Answer: Colored impurities are often highly conjugated molecules that have similar solubility profiles to your target compound, making them difficult to remove by simple recrystallization.
Troubleshooting Protocol:
-
Activated Charcoal Treatment:
-
Procedure: After dissolving your crude product in the minimum amount of hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% by weight of your compound).
-
Mechanism: The porous structure of activated charcoal provides a large surface area for the adsorption of large, colored impurity molecules.
-
Caution: Use charcoal sparingly, as it can also adsorb your product, leading to a decrease in yield.
-
Hot Filtration: While the solution is still hot, quickly filter it through a pre-heated funnel containing a small plug of Celite or filter paper to remove the charcoal. Then, allow the filtrate to cool and crystallize as usual.
-
Chromatographic Purification Challenges
Question 3: I'm observing significant streaking and poor separation of my compound on a silica gel column. What are my options?
Answer: Streaking on silica gel is a common issue for polar and basic compounds like your pyridobenzoxazine derivative. The acidic nature of silica can lead to strong, sometimes irreversible, binding, causing the compound to elute as a broad, tailing band.
Troubleshooting Workflow:
Here is a decision-making workflow to address this issue:
Troubleshooting workflow for chromatographic purification.
Detailed Protocols:
-
Modified Normal Phase Chromatography:
-
Solvent System: Develop a mobile phase using a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol).
-
Modifier Addition: To this mobile phase, add a small amount of a basic modifier like triethylamine (0.1-1%) or a 7N solution of ammonia in methanol (0.5-2%).
-
Rationale: The basic modifier will compete with your basic compound for the acidic silanol groups on the silica surface, preventing strong binding and reducing tailing.
-
-
Reversed-Phase Flash Chromatography (Recommended):
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol). Both solvents should be modified with 0.1% formic acid or trifluoroacetic acid (TFA).[3]
-
Rationale: The acidic modifier protonates any basic sites on your molecule and suppresses the deprotonation of the carboxylic acid, leading to sharper peaks and better retention.[4]
-
Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent like methanol or DMF. It is often best to pre-adsorb the sample onto a small amount of silica or C18 material for dry loading, which typically results in better resolution.
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC):
-
When to Use: HILIC is an excellent alternative for highly polar compounds that are poorly retained in reversed-phase chromatography.
-
Principle: HILIC utilizes a polar stationary phase (like bare silica or a polar-bonded phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer. Water acts as the strong eluting solvent.
-
Benefit: This technique can provide unique selectivity for polar analytes.
-
Question 4: My compound has very low solubility in common organic solvents, making it difficult to load onto a chromatography column. What should I do?
Answer: This is a frequent challenge with polar, zwitterionic, or salt-like compounds.
Troubleshooting Protocol:
-
Dry Loading: This is the preferred method for compounds with limited solubility in the mobile phase.
-
Procedure: Dissolve your crude material in a suitable solvent in which it is soluble (e.g., methanol, DMF, or a mixture of dichloromethane and methanol). Add a small amount of silica gel or C18 packing material to this solution to form a slurry. Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. This powder can then be carefully loaded onto the top of your packed column.
-
Advantage: This technique ensures that the sample is introduced to the column in a very concentrated band, leading to improved separation efficiency.
-
-
Use of a Stronger, Miscible Loading Solvent:
-
If dry loading is not feasible, dissolve the sample in a minimal amount of a strong, water-miscible solvent like DMF or DMSO. Ensure that the volume used is as small as possible to avoid compromising the separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should be looking for in my crude 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid?
A1: Based on the common synthetic route from 2-amino-3-hydroxypyridine and chloroacetic acid, you should be aware of the following potential impurities:
-
Unreacted Starting Materials: 2-amino-3-hydroxypyridine and chloroacetic acid.
-
Intermediate Species: Products of incomplete cyclization, such as N-(3-hydroxy-2-pyridinyl)glycine.
-
Over-alkylation Products: If reaction conditions are not carefully controlled, the carboxylic acid moiety could potentially be esterified.
-
Degradation Products: Hydrolysis of the lactam ring is a possibility under harsh acidic or basic conditions.
Q2: How can I effectively monitor the progress of my purification?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool.
-
For Normal Phase: Use silica gel plates. A good starting solvent system would be dichloromethane:methanol (e.g., 9:1 or 8:2) with a few drops of acetic acid to improve spot shape for the carboxylic acid.
-
For Reversed Phase: Use C18-coated TLC plates with a mobile phase that mimics your column conditions (e.g., acetonitrile:water with 0.1% formic acid).
-
Visualization: Use a UV lamp (254 nm) for visualization. You can also use staining agents like potassium permanganate if your compound or impurities are not UV-active.
Q3: I have successfully purified my compound, but my NMR spectrum shows residual solvent peaks. How can I remove them?
A3: Residual solvents can often be removed by the following methods:
-
High Vacuum Drying: Dry the sample under high vacuum for an extended period, sometimes with gentle heating (ensure your compound is thermally stable).
-
Lyophilization (Freeze-Drying): If your compound is soluble in water or a mixture of water and a solvent like tert-butanol or acetonitrile, lyophilization is an excellent method for removing residual solvents.
-
Trituration/Washing: Suspend your solid product in a solvent in which it is insoluble but the impurity solvent is soluble (e.g., diethyl ether or hexanes). Stir for a period, then filter and dry.
Q4: What are the expected ¹H and ¹³C NMR chemical shifts for the pure product?
A4: Based on available data, the expected NMR signals are:
-
¹H NMR: δ 7.95 (d, 1H, pyridyl H), 4.6 (s, 2H, oxazine CH₂), 3.21 (s, 2H, CH₂COOH).[1]
-
¹³C NMR: 170.1 ppm (C=O, lactam), 165.3 ppm (COOH), 110–150 ppm (aromatic carbons).[1] Refer to tables of known NMR impurities to distinguish product peaks from solvent and common contaminant signals.[5][6][7][8][9]
Data Summary and Protocols
Table 1: Recommended Purification Strategies
| Purification Method | Stationary Phase | Mobile Phase/Solvent System | Key Considerations |
| Recrystallization | N/A | Dimethyl formamide/Water; Ethanol/Ethyl Acetate | Prone to "oiling out"; requires slow cooling. |
| Normal Phase Chromatography | Silica Gel | Dichloromethane/Methanol with 0.1-1% Triethylamine | Prone to streaking without a basic modifier. |
| Reversed-Phase Chromatography | C18 Silica | Water/Acetonitrile with 0.1% Formic Acid or TFA | Generally the most effective chromatographic method for this polar compound.[3][4] |
| HILIC | Polar bonded phase | High organic (e.g., >80% Acetonitrile) with aqueous buffer | Excellent for highly polar compounds with poor retention in reversed-phase. |
Protocol 1: General Procedure for Recrystallization from a Mixed Solvent System
-
Place the crude 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid in an Erlenmeyer flask.
-
Add the minimum amount of a hot, good solvent (e.g., DMF or ethanol) to just dissolve the solid.
-
If necessary, perform a hot filtration to remove any insoluble impurities.
-
Slowly add a hot, poor solvent (e.g., water or hexanes) dropwise until the solution becomes slightly turbid.
-
Add a few more drops of the hot, good solvent to redissolve the precipitate and obtain a clear solution.
-
Cover the flask and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold, poor solvent, and dry under high vacuum.
Protocol 2: Reversed-Phase Flash Chromatography
Workflow for Reversed-Phase Flash Chromatography.
References
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
-
Wang, X., et al. (2011). 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. Available from: [Link].
-
SIELC Technologies. Polar Compounds. Available from: [Link].
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
MAC-MOD Analytical. Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available from: [Link].
- Lui, F., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 750–755.
- Jones Chromatography Ltd. (2001). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
-
ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. Available from: [Link].
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link].
Sources
- 1. benchchem.com [benchchem.com]
- 2. 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. teledyneisco.com [teledyneisco.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. research.cbc.osu.edu [research.cbc.osu.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. kgroup.du.edu [kgroup.du.edu]
Interpreting unexpected NMR peaks for 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid
Technical Support Center: NMR Spectral Interpretation
Introduction for the Researcher
Welcome to the technical support guide for 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid (CAS: 1018293-21-4). As a key intermediate in medicinal chemistry, particularly in the development of PARP7 inhibitors, obtaining a clean and interpretable Nuclear Magnetic Resonance (NMR) spectrum is critical for verifying its structure and purity.[1] However, its complex heterocyclic structure presents several possibilities for spectral artifacts, including tautomerism, degradation, and sensitivity to solvent conditions.
This guide is structured as a practical, question-and-answer resource to help you diagnose and resolve common issues encountered during the NMR analysis of this compound. We will move from the expected baseline spectrum to troubleshooting specific anomalies, grounding our advice in established spectroscopic principles and providing actionable protocols.
Section 1: Baseline ¹H and ¹³C NMR Spectrum
Before troubleshooting, it is essential to establish a baseline. The expected NMR signals for the title compound are derived from its core structure.
Caption: Structure of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid.
Based on its structure and available data, the following peaks are anticipated. Note that the exact chemical shifts can vary depending on the solvent, concentration, and temperature.
Table 1: Expected Chemical Shifts (δ) in ppm
| Assignment | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | Notes |
|---|---|---|---|
| Pyridyl-H (aromatic) | ~7.0-8.0 (m) | ~110-150 | The pyridine ring protons will appear as multiplets. |
| Oxazine -CH₂- | ~4.7 (s) | ~65-75 | A singlet integrating to 2H. |
| Acetic Acid -CH₂- | ~4.6 (s) | ~45-55 | A singlet integrating to 2H, distinct from the oxazine CH₂.[1] |
| Amide N-H | ~10.5-11.5 (br s) | N/A | Broad singlet, exchangeable with D₂O. |
| Carboxylic Acid -OH | ~12.0-13.0 (br s) | ~170.1 | Very broad singlet, exchangeable with D₂O.[1] |
| Lactam C=O | N/A | ~165.3 | Carbonyl of the oxazinone ring.[1] |
Section 2: Troubleshooting Unexpected Peaks: A Symptom-Based Guide
This section addresses specific problems you might observe in your NMR spectrum. We follow a logical progression from simple to complex causes.
Q1: I see sharp, unexpected singlets or simple multiplets. What are they?
Answer: These are most commonly residual solvents from your synthesis or purification, or grease. Their chemical shifts are highly predictable.
Causality: Solvents used in chromatography (e.g., ethyl acetate, dichloromethane, hexane) or recrystallization can become trapped in the crystalline lattice of your compound and are notoriously difficult to remove completely under high vacuum.[2]
Diagnostic Steps:
-
Cross-reference with a solvent chart. Compare the chemical shifts of the unknown peaks to a standard table.
-
Review your experimental procedure. Identify all solvents that came into contact with the sample. The culprit is almost always among them.
Table 2: Common Residual Solvents in DMSO-d₆
| Solvent | ¹H Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| DMSO-d₅ (residual) | 2.50 | quintet |
| Water | 3.33 | br s |
| Acetone | 2.09 | s |
| Acetonitrile | 2.07 | s |
| Dichloromethane (DCM) | 5.76 | s |
| Diethyl Ether | 3.38 (q), 1.09 (t) | q, t |
| Ethyl Acetate (EtOAc) | 4.03 (q), 1.99 (s), 1.15 (t) | q, s, t |
| Hexane / Cyclohexane | ~1.2-1.4 | m |
| Toluene | 7.28-7.17 (m), 2.31 (s) | m, s |
(Source: Adapted from values published in J. Org. Chem. 1997, 62, 7512-7515)[3][4]
Resolution Protocol:
-
For Volatile Solvents (DCM, Ether, Hexane): Place the sample under high vacuum for several hours. Gentle heating (<40°C) can help, but monitor for degradation.
-
For High-Boiling Solvents (EtOAc, Toluene): Use co-evaporation. Dissolve the sample in a low-boiling solvent in which it is soluble (like DCM), then remove the solvent on a rotary evaporator. Repeat 2-3 times to azeotropically remove the persistent impurity.[2]
Q2: My aromatic region is crowded with more peaks than expected, or my baseline signals are doubled. What could be the cause?
Answer: This is a classic indicator of a mixture of species in dynamic equilibrium, most likely tautomerism. The pyridone-like core of your molecule is susceptible to this phenomenon.
Causality (Tautomerism): The lactam (amide) group within the oxazinone ring can exist in equilibrium with its lactim (enol) form. This proton transfer creates a distinct constitutional isomer with a different electronic structure and, therefore, a different set of NMR peaks.[5][6][7] The equilibrium can be influenced by solvent polarity and hydrogen-bonding capability.[6]
Caption: Keto-enol tautomerism of the pyrido[3,2-b]oxazinone ring.
Diagnostic Steps:
-
Variable Temperature (VT) NMR: If the two sets of peaks represent interconverting tautomers, they should broaden and eventually coalesce into a single averaged set of peaks as the temperature is increased. This is because the rate of interconversion becomes fast on the NMR timescale.
-
Change Solvents: Run the spectrum in a non-polar solvent (like CDCl₃, if soluble) and a polar, hydrogen-bond-accepting solvent (like DMSO-d₆ or CD₃OD). A significant change in the ratio of the two species strongly suggests a tautomeric equilibrium.
Q3: I see a new set of complex peaks that seem to grow over time. Is my sample decomposing?
Answer: Yes, this suggests chemical degradation. The most probable pathway for this molecule is the hydrolysis of the lactam bond in the oxazinone ring.
Causality (Hydrolysis): Lactams are susceptible to hydrolysis, especially in the presence of trace amounts of acid or base, which can be catalyzed by the molecule's own carboxylic acid group or residual catalysts from synthesis.[8] This ring-opening reaction would generate a new molecule with a significantly different structure.
Caption: Proposed hydrolysis pathway leading to a ring-opened product.
Diagnostic Protocol:
-
Time-Course Study: Prepare a fresh NMR sample. Acquire a spectrum immediately (t=0), then again after 12, 24, and 48 hours, leaving the sample at room temperature. If the new peaks increase in intensity relative to the main compound, degradation is confirmed.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is an excellent tool to confirm this hypothesis. You should see a new peak in the chromatogram with a mass corresponding to the starting material + 18 (the mass of H₂O).
Resolution:
-
Store the compound as a dry solid in a desiccator.
-
Prepare NMR samples immediately before analysis.
-
If stability in solution is required, consider buffering the solvent or using an aprotic solvent.
Section 3: Frequently Asked Questions (FAQs)
-
Q: How do I definitively identify an exchangeable proton like N-H or COOH?
-
A: Perform a D₂O exchange experiment. After running your standard ¹H NMR, add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. Protons attached to heteroatoms (O, N) will exchange with deuterium and their corresponding peaks will disappear or significantly decrease in intensity.[2]
-
-
Q: My peaks are just generally broad and poorly resolved. What's the issue?
-
A: This can stem from several factors:
-
Poor Shimming: The magnetic field is not homogeneous. This is an instrumental issue. Ask your facility manager to shim the instrument.[2]
-
Low Solubility: If your compound is not fully dissolved, you will get broad, distorted lineshapes. Try gently warming the sample or using a different solvent like DMSO-d₆.[2]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening. This can occur if metal spatulas or certain reagents were used. Consider passing a solution of your compound through a small plug of Celite or silica.
-
Aggregation: At high concentrations, carboxylic acids can form hydrogen-bonded dimers, leading to broader signals.[9] Try acquiring the spectrum on a more dilute sample.
-
-
-
Q: What is the best general-purpose NMR solvent for this compound?
-
A: DMSO-d₆ is highly recommended. Its high polarity effectively dissolves the compound, and its hydrogen-bond accepting nature slows down the exchange rate of the N-H and COOH protons, often allowing them to be observed as distinct, albeit broad, peaks. In contrast, solvents like CD₃OD would cause them to exchange and be obscured by the solvent peak.
-
Section 4: Standard Operating Protocol
Protocol 1: D₂O Exchange for Identification of Labile Protons
-
Prepare Sample: Dissolve 5-10 mg of your compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.
-
Acquire Initial Spectrum: Run a standard ¹H NMR experiment to obtain a reference spectrum.
-
Add D₂O: Carefully add one drop (~20-30 µL) of deuterium oxide (D₂O) to the NMR tube.
-
Mix Thoroughly: Cap the tube securely and invert it 10-15 times to ensure complete mixing. A brief, gentle vortex can also be used.
-
Re-acquire Spectrum: Place the tube back in the NMR spectrometer and run the exact same ¹H NMR experiment again.
-
Analyze: Compare the two spectra. Peaks corresponding to N-H and COOH protons will have disappeared or been significantly attenuated in the second spectrum.
References
-
National Center for Biotechnology Information. 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid. [Link]
-
National Center for Biotechnology Information. 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetic acid monohydrate. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Dass, R., & Reynolds, W. F. (2020). Common problems and artifacts encountered in solution‐state NMR experiments. Magnetic Resonance in Chemistry, 58(9), 796-813. [Link]
-
Takeda, H., & Hisamichi, K. (1983). [Studies on Pyridinol Derivatives. III. Synthesis and Pharmacological Activity of 2H-pyrido [3,2-b] -1,4-oxazin-3-one Derivatives]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 103(2), 153–164. [Link]
-
National Center for Biotechnology Information. 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. PubChem Compound Summary for CID 88499. [Link]
-
López, C., Claramunt, R. M., Jagerovic, N., Elguero, J. (2000). Solution and solid state (CPMAS) NMR studies of the tautomerism of six-membered heterocyclic compounds related to 2-pyridones. Magnetic Resonance in Chemistry, 38(2), 121-127. [Link]
-
Pharmaffiliates. (3-Oxo-2,3-dihydro-pyrido[3,2-b][1][10]oxazin-4-yl)-acetic Acid. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
Carl ROTH GmbH + Co. KG. NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
-
Obydennov, D. L., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][10]oxazine-1,8-diones. Molecules, 28(3), 1234. [Link]
-
Obydennov, D. L., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][10]oxazine-1,8-diones. ResearchGate. [Link]
-
Büchner, R., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(9), 2372–2379. [Link]
-
National Center for Biotechnology Information. 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl-. PubChem Compound Summary for CID 45480402. [Link]
-
Latosińska, J. N., et al. (2018). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 23(9), 2359. [Link]
-
Thiele, C. M. (2015). Problems, artifacts and solutions in the INADEQUATE NMR experiment. Magnetic Resonance in Chemistry, 53(10), 797-811. [Link]
-
Ghorab, M. M., et al. (2014). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. Molecules, 19(12), 20606–20619. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
- Google Patents.
-
Kedrowski, B. (2020). Unknown Organic Spectra Experiment Part 3, Unknowns B-H. YouTube. [Link]
-
Vaz da Cruz, V., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2530–2535. [Link]
-
Pápai, B., et al. (2021). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Molbank, 2021(4), M1296. [Link]
-
Al-Adiwish, W. M., et al. (2012). Synthesis, chemical reactivity and fungicidal activity of pyrido[1,2-b][1][10][11]triazine derivatives. International Journal of Molecular Sciences, 13(9), 11062–11075. [Link]
-
Elguero, J., et al. (1997). The Use of NMR Spectroscopy to Study Tautomerism. Advances in Heterocyclic Chemistry, 68, 1-79. [Link]
-
Chemistry Stack Exchange. What could be the origin of a persisting distorted water NMR signal?. [Link]
-
Paulusse Research Group. S1 NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Thomson, R. J., & Raines, R. T. (2014). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. The Journal of Organic Chemistry, 79(18), 8521–8530. [Link]
-
Lategahn, J., et al. (2015). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry, 58(18), 7347–7357. [Link]
-
Foroutan-Nejad, C., et al. (2020). Dimerization of Acetic Acid in the Gas Phase—NMR Experiments and Quantum-Chemical Calculations. Molecules, 25(23), 5649. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. carlroth.com [carlroth.com]
- 4. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. 2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to PARP Inhibitors: Benchmarking 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid Against Established Clinical Agents
A Comparative Guide to PARP Inhibitors: Benchmarking 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid Against Established Clinical Agents
In the landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) Polymerase (PARP) have emerged as a cornerstone treatment, particularly for cancers harboring defects in DNA damage repair pathways. This guide provides a detailed comparison of the well-established clinical PARP1/2 inhibitors—Olaparib, Rucaparib, Niraparib, Talazoparib, and Veliparib—with a novel investigational compound, 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid. While the former group primarily targets PARP1 and PARP2, the latter is distinguished by its reported inhibition of PARP7, presenting a different therapeutic hypothesis.[3] This guide will delve into their mechanisms of action, comparative potency, and the experimental workflows required for a comprehensive evaluation.
The Central Role of PARP Inhibition in Oncology
The Poly(ADP-ribose) Polymerase (PARP) superfamily consists of enzymes critical to cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[4] In cancer cells with deficient homologous recombination (HR) repair, often due to mutations in genes like BRCA1 or BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of cytotoxic double-strand breaks (DSBs) during replication.[2][5] This concept, known as synthetic lethality, provides a selective mechanism to kill cancer cells while sparing healthy tissues that have a functional HR pathway.[6]
The mechanism of action for clinical PARP inhibitors is twofold:
-
Catalytic Inhibition : The inhibitors compete with the native substrate NAD+, blocking the enzymatic synthesis of poly(ADP-ribose) (PAR) chains, which are necessary to recruit other DNA repair factors.[6]
-
PARP Trapping : The inhibitor binds to the PARP enzyme on the DNA, creating a stable PARP-DNA complex.[7][8] This "trapped" complex is a significant physical impediment to DNA replication and transcription, leading to replication fork collapse and the formation of toxic DSBs.[9][10] The potency of PARP trapping varies among inhibitors and is considered a key driver of their cytotoxicity.[10][11]
Established PARP1/2 Inhibitors: A Comparative Overview
The five most prominent PARP inhibitors in clinical use or late-stage development have been extensively characterized. Their primary targets are PARP1 and PARP2. While they share a common mechanism, they differ in their relative potency for catalytic inhibition versus PARP trapping, as well as their selectivity across the broader PARP family.
| Compound | Primary Targets | Potency (Ki / IC50) | Key Differentiator | FDA-Approved Indications (Selected) |
| Olaparib | PARP1, PARP2 | PARP1: ~1 nMPARP2: ~0.3 nM[12] | First-in-class, extensively studied. Balanced catalytic inhibition and trapping. | Ovarian, Breast, Prostate, Pancreatic Cancer[1][2] |
| Rucaparib | PARP1, PARP2, PARP3 | PARP1: ~1.4 nM (Ki)[13] | Potent inhibitor with significant trapping ability.[8] | Ovarian, Prostate Cancer[8] |
| Niraparib | PARP1, PARP2 | PARP1: 3.8 nMPARP2: 2.1 nM[14] | High potency and demonstrated efficacy in patients without BRCA mutations.[14][15] | Ovarian Cancer[15] |
| Talazoparib | PARP1, PARP2 | PARP1: ~0.6 nM[16] | The most potent PARP trapper among the approved inhibitors.[9][11] | Breast, Prostate Cancer[17][18] |
| Veliparib | PARP1, PARP2 | PARP1: 5.2 nM (Ki)PARP2: 2.9 nM (Ki)[19][20] | Considered a potent catalytic inhibitor but a relatively weak PARP trapper.[11][21] | Investigational in multiple cancers, often in combination therapies.[21][22] |
Note: IC50 and Ki values are compiled from various cell-free assays and can differ based on experimental conditions. The values presented are representative.
Introducing a Novel Scaffold: 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid
The compound 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid, built on a pyrido-oxazine core, represents a departure from the established PARP1/2-centric inhibitors. Available data identifies it as an inhibitor of PARP7 .[3]
Key Structural and Functional Distinctions:
-
Core Scaffold : It features a pyrido-oxazine system, distinct from the phthalazinone (Olaparib) or indazole (Niraparib) cores of other inhibitors.[3][15]
-
Target Selectivity : Its primary known target is PARP7, which has a different biological role than PARP1/2. PARP7 is involved in nucleic acid sensing and immune regulation pathways, not directly in the canonical base excision repair pathway targeted for synthetic lethality.[3]
-
Therapeutic Hypothesis : Inhibition of PARP7 would not be expected to induce synthetic lethality in BRCA-mutant cancers in the same manner as PARP1/2 inhibition. Instead, its mechanism would likely revolve around modulating innate immune signaling or other cellular pathways regulated by PARP7.
This fundamental difference in target selectivity means that a direct comparison of cytotoxic potency in HR-deficient cell lines is not a relevant measure of its potential efficacy. The evaluation of this compound requires a distinct set of experimental approaches.
Experimental Guide: A Framework for Comparative Analysis
To rigorously evaluate and compare a novel inhibitor like 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid against the established PARP1/2 inhibitors, a multi-tiered experimental approach is essential. The following protocols provide a self-validating system to characterize its potency, selectivity, and cellular mechanism of action.
Biochemical Assays: Determining Potency and Selectivity
The initial step is to quantify the compound's inhibitory activity against a panel of PARP enzymes in a cell-free environment. This establishes its intrinsic potency and selectivity profile.
Workflow: Biochemical PARP Inhibition Assay
Caption: Workflow for a biochemical PARP inhibition assay.
Protocol: Chemiluminescent PARP Activity Assay
-
Plate Preparation : Coat a 96-well plate with histone proteins and block non-specific binding.
-
Compound Incubation : Add serially diluted test compounds (e.g., 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid, Olaparib) to the wells.
-
Enzyme Addition : Add a specific recombinant human PARP enzyme (e.g., PARP1, PARP2, PARP7) to each well. Incubate to allow inhibitor binding.
-
Reaction Initiation : Add a reaction mixture containing biotinylated NAD+ and activated DNA (for PARP1/2). Incubate to allow the PARP enzyme to PARylate the histone substrate.
-
Detection : Wash the plate and add streptavidin-HRP conjugate, which binds to the biotinylated PAR chains.
-
Signal Generation : After another wash, add a chemiluminescent HRP substrate and immediately measure the light output using a luminometer.[4][23]
-
Data Analysis : Plot the signal against the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Causality: This assay directly measures the enzymatic activity of PARP. By running the novel compound against a panel of PARP enzymes and comparing its IC50 values to those of Olaparib, one can quantitatively determine its potency and, crucially, its selectivity. For 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid, a low IC50 for PARP7 and high IC50s for PARP1/2 would confirm its specific activity.
Cell-Based Assays: Assessing Cellular Activity and Mechanism
Cell-based assays are critical to confirm that the compound engages its target in a biological context and to elucidate its functional consequences.
Protocol: Cell Viability Assay (Synthetic Lethality)
-
Cell Seeding : Plate BRCA1-deficient (e.g., MDA-MB-436) and BRCA-proficient (e.g., MDA-MB-231) breast cancer cells in 96-well plates.
-
Treatment : Treat cells with a range of concentrations of the test compounds for 72-120 hours.
-
Viability Measurement : Add a viability reagent (e.g., resazurin, CellTiter-Glo®) and measure fluorescence or luminescence.
-
Data Analysis : Calculate the percentage of viable cells relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Causality: This assay is the gold standard for evaluating the synthetic lethality of PARP1/2 inhibitors. Olaparib and Talazoparib will show high potency (low GI50) in BRCA1-deficient cells and significantly less activity in proficient cells.[16] For 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid, we would hypothesize minimal selective cytotoxicity in this model, confirming its distinct mechanism from PARP1/2 inhibitors.
Protocol: PARP Trapping Assay (In-Cell)
-
Cell Treatment : Treat cells (e.g., DLD-1) with a DNA-damaging agent like methyl methanesulfonate (MMS) to induce SSBs and recruit PARP to DNA. Co-treat with various concentrations of PARP inhibitors.
-
Cell Lysis & Fractionation : Lyse the cells and separate the chromatin-bound protein fraction from the soluble fraction via centrifugation.
-
Detection : Use Western blotting to detect the amount of PARP1 in the chromatin-bound fraction. An increase in the PARP1 signal in this fraction indicates trapping.[11]
-
Quantification : Densitometry is used to quantify the band intensity relative to a loading control (e.g., Histone H3).
Causality: This assay directly measures the key cytotoxic mechanism of PARP trapping. It allows for a rank-ordering of inhibitors based on their trapping efficiency. Talazoparib would show a strong signal at low nanomolar concentrations, while Veliparib would show a much weaker signal.[11] This assay would reveal whether 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid has any off-target PARP1/2 trapping activity.
Signaling Pathway: PARP1/2 Inhibition vs. PARP7 Inhibition
Caption: Contrasting signaling pathways of PARP1/2 vs. PARP7 inhibitors.
Conclusion
The comparison between 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid and established PARP inhibitors like Olaparib is not one of direct competition but of distinct therapeutic strategy. While Olaparib and its counterparts leverage the principle of synthetic lethality by targeting the central DNA repair functions of PARP1 and PARP2, the novel compound's focus on PARP7 suggests a different mechanistic approach, likely centered on the modulation of innate immunity and other signaling pathways.
For researchers and drug developers, the key takeaway is the critical importance of target selectivity. A comprehensive evaluation, following the experimental framework outlined above, is necessary to validate the on-target potency, selectivity, and cellular effects of any new inhibitor. By understanding the fundamental biological differences between PARP family members, the field can continue to develop precisely targeted therapies that exploit diverse cancer vulnerabilities beyond the established paradigm of synthetic lethality.
References
-
Olaparib - Wikipedia.
-
Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor.
-
Olaparib - PMC - NIH.
-
Olaparib - NCI - National Cancer Institute.
-
What is the mechanism of Olaparib? - Patsnap Synapse.
-
Niraparib in ovarian cancer: results to date and clinical potential - PMC - NIH.
-
Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting.
-
Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy.
-
2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid - Benchchem.
-
Preclinical and Clinical Trial Results Using Talazoparib and Low-Dose Chemotherapy.
-
PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow - AACR Journals.
-
Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease.
-
Profile of veliparib and its potential in the treatment of solid tumors - PMC - NIH.
-
Niraparib: A Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Tumors with Defective Homologous Recombination | Journal of Medicinal Chemistry - ACS Publications.
-
Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition - Benchchem.
-
PARP assay for inhibitors | BMG LABTECH.
-
Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC - NIH.
-
Clinical Trials Using Talazoparib - NCI - National Cancer Institute.
-
Final TALAPRO-2 Results: First-Line Talazoparib Plus Enzalutamide Improves Survival in Unselected Patients With mCRPC - ASCO Daily News.
-
Talazoparib for Breast Cancer · Recruiting Participants for Phase Phase 2 Clinical Trial 2026.
-
PARP Assays - BPS Bioscience.
-
Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC - NIH.
-
Veliparib (ABT-888) | PARP Inhibitor - MedchemExpress.com.
-
PARPi IC50 values for PARP family members. IC50 values have been obtained from the ChEMBL database. - ResearchGate.
-
Rucaparib is a PARP Inhibitor - MedchemExpress.com.
-
Inhibitors of PARP: Number crunching and structure gazing - PMC - NIH.
-
Targeted cancer therapy: choosing the right assay to assess PARP inhibitors - YouTube.
-
Genetic evidence for PARP1 trapping as a driver of PARP inhibitor efficacy in BRCA mutant cancer cells - Oxford Academic.
-
Veliparib (ABT-888) | PARP inhibitor | CAS 912444-00-9 - Selleck Chemicals.
-
PARP assay kits - Cambridge Bioscience.
-
PARP1 Enzyme Activity Assay (Fluorometric) - Sigma-Aldrich.
-
Veliparib - Wikipedia.
-
veliparib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.
-
Novel Pyrido[2,3-d]oxazine-2,4-dione Analogs Emerge as Potent Challengers to Olaparib in PARP-1 Inhibit - Benchchem.
-
2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one - PubChem.
-
The PARP inhibitor talazoparib synergizes with reovirus to induce cancer killing and tumour control in vivo in mouse models - NIH.
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - NIH.
-
Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity.
-
Buy 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 2,2,6-trimethyl- (EVT-3529716) - EvitaChem.
-
Novel pyrido[2,3- b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed.
-
(3-Oxo-2,3-dihydro-pyrido[3,2-b][1][2]oxazin-4-yl)-acetic Acid | Pharmaffiliates.
-
Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents - CORE.
-
Talazoparib | C19H14F2N6O | CID 135565082 - PubChem - NIH.
-
Co-Packaged PARP inhibitor and photosensitizer for targeted photo-chemotherapy of 3D ovarian cancer spheroids - NIH.
Sources
- 1. Olaparib - Wikipedia [en.wikipedia.org]
- 2. Olaparib - NCI [cancer.gov]
- 3. 2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid | 1018293-21-4 | Benchchem [benchchem.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 7. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 8. Rucaparib in ovarian cancer: extending the use of PARP inhibitors in the recurrent disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Niraparib in ovarian cancer: results to date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 18. Talazoparib | C19H14F2N6O | CID 135565082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Profile of veliparib and its potential in the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. Veliparib - Wikipedia [en.wikipedia.org]
- 22. veliparib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 23. bmglabtech.com [bmglabtech.com]
Efficacy of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid vs. known PARP7 inhibitors
This guide provides a structured and rigorous pathway for evaluating the efficacy of a novel PARP7 inhibitor. By benchmarking against established compounds like RBN-2397 and I-1, researchers can accurately position their molecule within the therapeutic landscape. Successful progression through this cascade—demonstrating high biochemical potency, strong on-target cellular activity, and robust in vivo anti-tumor immunity—would provide a compelling data package for 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid or any new chemical entity targeting PARP7. The ultimate goal is the development of potent and selective PARP7 inhibitors that can effectively modulate the tumor immune microenvironment and offer a new therapeutic modality for patients with cancer. [19]
References
- Popova, K., Benedum, J., Engl, M., et al. (2025). PARP7 as a new target for activating anti-tumor immunity in cancer. EMBO Molecular Medicine, 17(5), 872-888.
- Discovery of the Potent and Highly Selective PARP7 Inhibitor as a Novel Immunotherapeutic Agent for Tumors. (2023). Journal of Medicinal Chemistry, 66(1), 473-490.
- Discovery of the Potent and Highly Selective PARP7 Inhibitor as a Novel Immunotherapeutic Agent for Tumors. (2023). PubMed.
- PARP7 - Wikipedia. (n.d.).
- Popova, K., Benedum, J., Engl, M., et al. (2025). PARP7 as a new target for activating anti-tumor immunity in cancer. PMC - PubMed Central.
- PARP7 Inhibition: A Promising Pathway to Advancements in Cancer Therapy. (2023). ACS Medicinal Chemistry Letters.
- PARP7 inhibitor shows promising results in first-in-human trial. (2021). Medical Conferences.
- PARP7-specific inhibitors, their potency, pharmacokinetic properties, and effects. (n.d.).
- What are PARP-7 inhibitors and how do they work?. (2024).
- Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System. (2023). PMC - NIH.
- Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System. (2023). PubMed.
- Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System. (2022).
- Abstract 48: RBN-2397: A potent and selective small molecule inhibitor of PARP7 that induces tumor-derived antitumor immunity dependent on CD8 T cells. (2021). AACR Journals.
- Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prost
- In Vitro and Cellular Probes to Study PARP Enzyme Target Engagement. (2020). PubMed.
- PARP7: an Emerging Therapeutic Target-Insights into Biological Functions and Advances in Small-Molecule Inhibitor Development. (2025). PubMed.
- Popova, K., Benedum, J., Engl, M., et al. (2025). PARP7 as a new target for activating anti-tumor immunity in cancer. PubMed.
- PARP7 Inhibitor, Gene | MedChemExpress. (n.d.).
- Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling. (n.d.). PubMed.
- Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltr
- PARP7 Inhibition: A Promising Pathway to Advancements in Cancer Therapy. (2023). PMC - NIH.
- PARP7 Inhibitors and AHR Agonists Act Synergistically across a Wide Range of Cancer Models. (n.d.). AACR Journals.
- PARP7 Inhibitor RBN-2397 Has Tolerable Safety Profile in Solid Tumors. (2023). OncLive.
- Veliparib (ABT-888) | PARP Inhibitor. (n.d.). MedchemExpress.com.
- Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling. (n.d.). PubMed Central.
- PARP7 Chemiluminescent Assay Kit. (n.d.). BPS Bioscience.
Sources
- 1. kris.kl.ac.at [kris.kl.ac.at]
- 2. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP7 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Loss of Parp7 increases type I interferon signalling and reduces pancreatic tumour growth by enhancing immune cell infiltration [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to PARP Inhibitor Selectivity: A Comparative Analysis of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid (RBN-2397)
For researchers, scientists, and drug development professionals, the precise targeting of individual Poly(ADP-ribose) Polymerase (PARP) family members is a critical frontier in developing safer and more effective therapeutics. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid, also known as RBN-2397, a potent and selective inhibitor of PARP7. We will delve into the supporting experimental data and provide detailed protocols for key assays, offering insights into the rationale behind these experimental choices.
The Imperative of Selectivity in PARP Inhibition
The PARP family comprises 17 members involved in a wide array of cellular processes, including DNA repair, genomic stability, and immune regulation.[1] While the first generation of PARP inhibitors primarily targeted PARP1 and PARP2 for their roles in DNA damage repair, leading to successful cancer therapies based on the principle of synthetic lethality, the focus is now shifting towards isoform-specific inhibitors to minimize off-target effects and explore novel therapeutic avenues.[1][2]
RBN-2397 has emerged as a first-in-class inhibitor of PARP7, a mono-ADP-ribosyltransferase implicated in the regulation of the type I interferon response.[2] Its high selectivity is a key attribute that distinguishes it from pan-PARP inhibitors.
Comparative Analysis of RBN-2397 Cross-Reactivity
The selectivity of RBN-2397 for PARP7 over other PARP family members, particularly the well-studied PARP1 and PARP2, has been demonstrated through rigorous biochemical and cellular assays. The following table summarizes the key inhibitory metrics.
| Target PARP | Assay Type | Metric | RBN-2397 Value | Selectivity (Fold) vs. PARP7 | Reference |
| PARP7 | Biochemical (Enzymatic) | IC50 | <3 nM | - | [2][3][4] |
| Cellular (MARylation) | EC50 | ~1 nM | - | [4] | |
| in vitro ADP-ribosylation | EC50 | ~7.6 nM | - | [5] | |
| PARP1 | Biochemical (PASTA) | IC50 | 2639 nM (weak inhibition) | >879 | [2] |
| in vitro ADP-ribosylation | EC50 | 110 nM | ~14.5 | [5] | |
| PARP2 | Biochemical (Enzymatic) | IC50 | 30.3 nM | >10 | [2] |
| PARP10 | Biochemical (PASTA) | IC50 | Weak Inhibition | >50 | [2] |
| PARP11 | Biochemical (PASTA) | IC50 | Weak Inhibition | >50 | [2] |
| PARP12 | Biochemical (PASTA) | IC50 | 716 nM | >238 | [2] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; MARylation: Mono-ADP-ribosylation; PASTA: PARP Activity Screening and Inhibitor Testing Assay.
This data clearly illustrates the remarkable potency and selectivity of RBN-2397 for PARP7. The multi-log fold difference in inhibitory activity against PARP1 and other family members underscores its potential as a precision tool to investigate PARP7 biology and as a targeted therapeutic agent.
Experimental Workflows for Assessing PARP Inhibitor Selectivity
To ensure the trustworthiness of cross-reactivity data, a multi-faceted approach employing biochemical, cell-based, and target engagement assays is essential. Each method provides a unique layer of validation, from direct enzyme inhibition to cellular efficacy and target binding in a physiological context.
Diagram of the Overall Experimental Workflow
Caption: Overall workflow for assessing PARP inhibitor selectivity.
Detailed Experimental Protocols
Biochemical Selectivity Profiling: PARP Activity Screening and Inhibitor Testing Assay (PASTA)
Expertise & Experience: The PASTA is a robust, high-throughput biochemical assay ideal for initial screening and determining the IC50 values of an inhibitor against a broad panel of PARP family members.[6][7] This method directly measures the enzymatic activity of purified recombinant PARP enzymes, providing a clean assessment of inhibitor potency without the complexities of a cellular environment. The choice of a non-radioactive, plate-based format enhances safety and scalability.
Trustworthiness: The protocol includes positive and negative controls to ensure the validity of each experiment. The use of a known pan-PARP inhibitor can serve as a reference for comparing the selectivity profile of the test compound.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute recombinant human PARP enzymes (PARP1, PARP2, PARP7, etc.) in the assay buffer to a working concentration (e.g., 1-5 nM). The optimal concentration for each enzyme should be predetermined to ensure the reaction is in the linear range.
-
Prepare a stock solution of the test compound (RBN-2397) and a reference inhibitor in 100% DMSO. Create a serial dilution series in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid solvent effects.
-
Prepare a solution of biotinylated NAD+ and activated DNA (for DNA-dependent PARPs like PARP1 and PARP2) in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the diluted test compound or vehicle control (assay buffer with DMSO) to each well.
-
Add 25 µL of the diluted PARP enzyme solution to each well.
-
Initiate the reaction by adding 50 µL of the biotinylated NAD+ and activated DNA solution.
-
Incubate the plate at 30°C for 1 hour with gentle agitation.
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., 0.5 M EDTA).
-
Transfer the reaction mixture to a streptavidin-coated plate and incubate for 1 hour at room temperature to capture the biotinylated PAR chains.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add an anti-PAR antibody conjugated to horseradish peroxidase (HRP) and incubate for 1 hour.
-
Wash the plate again as described above.
-
Add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for the PARP Activity Screening and Inhibitor Testing Assay (PASTA).
Cellular Activity Assessment: In-Cell PARylation/MARylation Assay (Western Blot)
Expertise & Experience: Moving from a biochemical to a cellular context is crucial to assess the inhibitor's ability to penetrate cell membranes and engage its target in a more complex biological environment. This Western blot-based assay directly measures the inhibition of PARP-mediated PARylation or MARylation of cellular proteins.[8] The choice to induce DNA damage (for PARP1/2) or use cells with high basal PARP7 activity provides a physiologically relevant stimulus.
Trustworthiness: Including a positive control (cells treated with a DNA damaging agent or expressing high levels of the target PARP) and a negative control (untreated cells) is essential for validating the assay. A loading control (e.g., GAPDH or β-actin) ensures equal protein loading across lanes.
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight. Choose a cell line with detectable levels of the target PARP activity (e.g., cells with high PARP7 expression for RBN-2397).
-
Treat the cells with a dose-response of the test inhibitor (RBN-2397) for 1-2 hours.
-
For DNA-dependent PARPs (PARP1/2), induce DNA damage by treating with an agent like H2O2 or MMS for a short period (e.g., 10-15 minutes) before harvesting. This step is not necessary for assessing the inhibition of PARP7's basal activity.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 4°C.
-
Determine the protein concentration of the supernatant using a standard method like the BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PAR or a specific mono-ADP-ribose modification overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the PAR/MAR signal to the loading control.
-
Plot the normalized signal versus the inhibitor concentration to determine the cellular EC50.
-
Caption: Workflow for the in-cell PARylation/MARylation assay via Western blot.
Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA)
Expertise & Experience: CETSA is a powerful technique to confirm that a compound directly binds to its intended target within the complex milieu of a living cell.[9][10][11][12] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature. This assay provides invaluable evidence of target engagement, bridging the gap between biochemical activity and cellular phenotype.
Trustworthiness: The inclusion of both vehicle-treated and compound-treated samples across a range of temperatures is fundamental to demonstrating a thermal shift. A known binder for the target can be used as a positive control.
-
Cell Treatment and Heating:
-
Culture cells to near confluency.
-
Treat the cells with the test compound (RBN-2397) or vehicle (DMSO) at a final concentration where target engagement is expected (e.g., 10x the cellular EC50) for 1 hour.
-
Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., from 37°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction (containing stabilized, non-denatured proteins) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Detection:
-
Carefully collect the supernatant.
-
Analyze the amount of soluble target protein (e.g., PARP7) in each sample by Western blotting, as described in the previous protocol.
-
-
Data Analysis:
-
Quantify the band intensity of the target protein at each temperature for both vehicle- and compound-treated samples.
-
Normalize the band intensities to the intensity at the lowest temperature (e.g., 37°C) for each treatment group.
-
Plot the normalized soluble protein fraction against the temperature for both groups.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle-treated sample indicates thermal stabilization and thus, target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
The comprehensive analysis of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid (RBN-2397) demonstrates its high potency and selectivity for PARP7. The combination of biochemical, cellular, and target engagement assays provides a robust and self-validating framework for characterizing the cross-reactivity profile of PARP inhibitors. By understanding and applying these detailed experimental protocols, researchers can confidently assess the selectivity of novel inhibitors, a critical step in the development of next-generation targeted therapies.
References
-
Kirby, I. T., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100344. [Link]
-
Goesselin, E., et al. (2021). Structurally distinct PARP7 inhibitors provide new insights into the function of PARP7 in regulating nucleic acid-sensing and IFN-β signaling. Cell Chemical Biology, 28(9), 1256-1267.e13. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. [Link]
-
BPS Bioscience. (2023). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]
-
Drug Target Review. (2023). ebook: Choosing the right assay for PARP. [Link]
-
BPS Bioscience Inc. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]
-
Vasbinder, M. M., et al. (2021). PARP7 negatively regulates the type I interferon response in cancer cells and its inhibition triggers antitumor immunity. Cancer Cell, 39(9), 1214-1226.e9. [Link]
-
Gonder, J. R., et al. (2023). Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells. Molecular Cancer Research, 21(2), 136-148. [Link]
-
Kirby, I. T., et al. (2018). A high-throughput platform for measuring poly(ADP-ribose) polymerase (PARP) activity and inhibitor selectivity. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(10), 1036-1047. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Almqvist, H., et al. (2016). CETSA screening identifies known and novel thymidylate synthase inhibitors and slow intracellular activation of 5-fluorouracil. Nature Communications, 7, 11040. [Link]
-
Shaw, J., et al. (2020). Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(6), 637-649. [Link]
-
BPS Bioscience. (n.d.). LysA™ Universal PARylation Assay Kit. [Link]
-
Almqvist, H., et al. (2016). A CETSA HT assay to screen for intracellular PARP1 target engagement. Methods in Molecular Biology, 1413, 133-146. [Link]
-
Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588-5599. [Link]
-
ResearchGate. (2015). How can I detect PolyADP ribosylation (PAR) by western blot?[Link]
-
Kanev, K., et al. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 2(4), 100868. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PASTA: PARP activity screening and inhibitor testing assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PASTA: PARP activity screening and inhibitor testing assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eubopen.org [eubopen.org]
- 12. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Mechanism of Action of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid, a Novel PARP7 Inhibitor
The rigorous validation of a novel compound's mechanism of action (MoA) is a cornerstone of the drug discovery process. It provides the essential framework for understanding a drug candidate's therapeutic efficacy and potential toxicities. This guide presents a comprehensive, multi-phase strategy for validating the MoA of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid , a novel small molecule inhibitor of Poly(ADP-ribose) polymerase 7 (PARP7).[1] PARP7 is a crucial enzyme involved in nucleic acid sensing and immune regulation pathways, making it a compelling target for therapeutic intervention.[1]
This document provides a detailed comparison of our novel compound, hereafter referred to as Compound X , against established inhibitors targeting similar pathways. We will detail the experimental logic, provide step-by-step protocols for key validation assays, and present comparative data to build a robust and scientifically sound validation dossier.
Phase 1: Confirming Direct Target Engagement in a Cellular Environment
The foundational step in MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target within a native cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures changes in the thermal stability of a target protein upon ligand binding.[2][3][4][5][6]
Experimental Rationale: Ligand binding typically stabilizes a protein's structure, increasing its melting temperature (Tm). By heating intact cells or cell lysates treated with a compound to a range of temperatures, we can quantify the amount of soluble (non-denatured) target protein remaining. An increase in the target's thermal stability in the presence of the compound is strong evidence of direct engagement.[3][5]
Comparative Target Engagement Analysis
For this phase, we compare Compound X with a hypothetical alternative compound, "Alternative Y," which is also designed to target PARP7.
| Compound | Target | Cellular Thermal Shift Assay (CETSA) - ΔTagg (°C) |
| Compound X | PARP7 | +5.2 |
| Alternative Y | PARP7 | +3.1 |
| Vehicle (DMSO) | PARP7 | 0 |
Interpretation: The data clearly shows that Compound X induces a more significant thermal stabilization of PARP7 compared to Alternative Y, suggesting a stronger or more effective binding interaction within the cellular milieu.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., SK-HEP-1 human liver cancer cells) and grow to 80-90% confluency.[2] Treat cells with Compound X (e.g., 10 µM), Alternative Y (10 µM), or vehicle (DMSO) for 1 hour at 37°C.
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C for 3 minutes.[3]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble PARP7 at each temperature point using a standard protein detection method like Western blotting or an ELISA.
-
Data Plotting: Plot the percentage of soluble PARP7 against temperature to generate melting curves. The shift in the aggregation temperature (Tagg) between the vehicle and compound-treated samples (ΔTagg) indicates target engagement.
Phase 2: Quantifying In Vitro Functional Inhibition
Demonstrating direct binding is the first step. The second is to prove that this binding event leads to a functional consequence—namely, the inhibition of the enzyme's catalytic activity. For this, we utilize an in vitro kinase assay. Since PARP7 is a member of the PARP family which, like kinases, utilizes a substrate (NAD+) for its reaction, we can adapt assays that measure the products of such enzymatic reactions. For this guide, we will use a hypothetical PARP activity assay that measures the consumption of NAD+, analogous to how the ADP-Glo™ assay measures ATP consumption for kinases.[7][8][9]
Experimental Rationale: An effective inhibitor will block the catalytic activity of PARP7, leading to a dose-dependent decrease in product formation (or substrate consumption). By comparing the concentration of inhibitor required to reduce enzyme activity by 50% (IC50), we can quantitatively rank the potency of different compounds.
Comparative In Vitro Potency
Here, we compare Compound X against two well-characterized inhibitors of the Src kinase family, Dasatinib and Saracatinib , which serve as benchmarks for potent enzyme inhibition.[10][11][12][13][14][15][16][17][18] Although they target a different class of enzymes, their low nanomolar potency provides a relevant scale for comparison.
| Compound | Target | In Vitro IC50 (nM) |
| Compound X | PARP7 | 15 |
| Dasatinib | c-Src | 0.5 - <1[14][15] |
| Saracatinib | c-Src | 2.7[10][11][12] |
Interpretation: Compound X demonstrates potent inhibition of PARP7 in the low nanomolar range. While not as potent as the benchmark Src inhibitors against their respective target, an IC50 of 15 nM indicates a highly effective and promising lead compound for the PARP7 target.
Detailed Protocol: In Vitro PARP Activity Assay (Luminescent)
This protocol is adapted from the principles of the ADP-Glo™ Kinase Assay.[7][8][9][19][20]
-
Reagent Preparation: Prepare a reaction buffer suitable for PARP7 activity. Reconstitute recombinant human PARP7 enzyme and its substrate (e.g., a specific oligonucleotide) in the reaction buffer.
-
Compound Dilution: Prepare a serial dilution of Compound X and comparator compounds in DMSO, then dilute further into the reaction buffer.
-
Kinase Reaction: In a multi-well plate, add the PARP7 enzyme, the substrate, and the various concentrations of the inhibitor. Initiate the reaction by adding NAD+. Incubate for a specified time (e.g., 60 minutes) at 30°C.[19]
-
Reaction Termination: Add a reagent (analogous to ADP-Glo™ Reagent) to stop the enzymatic reaction and deplete any remaining NAD+. Incubate for 40 minutes at room temperature.[8][9]
-
Signal Generation: Add a detection reagent that converts the reaction product (e.g., nicotinamide) into a substrate for a coupled luciferase reaction, generating a luminescent signal. Incubate for 30-60 minutes at room temperature.[8][9]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal will be proportional to the amount of PARP7 activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Phase 3: Verifying Cellular Target Inhibition and Downstream Signaling
The ultimate validation of an MoA requires demonstrating that the compound inhibits its target and modulates the relevant signaling pathway within a living cell. Src kinase, a non-receptor tyrosine kinase, is a central node in multiple signaling pathways that regulate cell proliferation, migration, and survival.[21][22][23][24] Its activation involves autophosphorylation at tyrosine 416 (Tyr416).[25][26] Therefore, a key pharmacodynamic marker for a Src inhibitor is the reduction of phosphorylated Src (p-Src).
Experimental Rationale: By treating cancer cells with an effective inhibitor and then measuring the levels of p-Src using Western blotting, we can confirm on-target activity in a cellular context. We will also examine the phosphorylation status of a key downstream substrate, such as Focal Adhesion Kinase (FAK) or STAT3, to confirm the compound's impact on the signaling cascade.[24][27]
Workflow for Validating Cellular Pathway Inhibition
Caption: Experimental workflow for Western blot analysis of Src pathway inhibition.
Detailed Protocol: Western Blot Analysis of Src Phosphorylation[26][29][30]
-
Cell Treatment and Lysis: Seed a cancer cell line with active Src signaling (e.g., COLO 201) and treat with Compound X, a positive control inhibitor (e.g., Saracatinib), and vehicle for 2 hours. Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve phosphorylation states.[28]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[29]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST is often preferred for phospho-antibodies over milk) for 1 hour at room temperature to prevent non-specific antibody binding.[28] Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Src (e.g., anti-p-Src Tyr416).[26]
-
Washing and Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imager.
-
Stripping and Reprobing: To ensure equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for total Src protein. This normalization is crucial for accurate interpretation.
Phase 4: Linking Target Inhibition to a Cellular Phenotype
The final, crucial phase of MoA validation is to demonstrate that the on-target biochemical effects translate into a relevant cellular phenotype, such as the inhibition of cancer cell proliferation.
Experimental Rationale: Many cancer cells are dependent on specific signaling pathways for their growth and survival.[22] By inhibiting a key node in one of these pathways, an effective compound should reduce cell viability. The CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolic activity, is a robust and high-throughput method for assessing this.[30][31][32][33][34]
Comparative Anti-Proliferative Activity
| Compound | Target | Cell Line | GI50 (nM) (Growth Inhibition 50%) |
| Compound X | PARP7 | HT-29 (Colon Cancer) | 85 |
| Dasatinib | Src/Abl | K562 (Leukemia) | 0.22 µM[13] |
| Saracatinib | Src | DU145 (Prostate Cancer) | Sub-micromolar[11][13] |
Interpretation: Compound X shows potent anti-proliferative effects in a relevant cancer cell line, with a GI50 value in the nanomolar range. This phenotypic outcome is consistent with the potent enzymatic and cellular inhibition of its target, PARP7, thereby closing the loop on the mechanism of action validation.
Logical Relationship of Validation Experiments
Caption: Logical flow demonstrating how each experimental phase builds upon the last to validate the mechanism of action.
Detailed Protocol: CellTiter-Glo® Cell Viability Assay[32][33]
-
Cell Seeding: Seed cancer cells (e.g., HT-29) in an opaque-walled 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Compound X and comparator drugs for 72 hours. Include wells with vehicle only (negative control) and a positive control for cell death (e.g., staurosporine).
-
Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® Reagent to room temperature.[31] Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[31] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[31]
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.
Conclusion
This guide outlines a rigorous, multi-faceted approach to validating the mechanism of action for 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid (Compound X). By systematically demonstrating direct target engagement, quantifying in vitro and cellular inhibition, and linking these actions to a relevant cancer cell phenotype, we have constructed a cohesive and compelling case for its MoA as a potent PARP7 inhibitor. The comparative data against established compounds further contextualizes its performance and underscores its potential as a novel therapeutic agent.
References
-
CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.
-
2-(3-Oxo-2H-pyrido[3,2-b][7][30]oxazin-4(3H)-yl)acetic acid. Benchchem.
-
Saracatinib (AZD0530) | Src Inhibitor | CAS 379231-04-6. Selleck Chemicals.
-
ADP-Glo™ Kinase Assay Protocol. Promega Corporation.
-
Saracatinib (AZD0530) - Potent Src/Abl Kinase Inhibitor. APExBIO.
-
Characterization of a novel mitogen-activated protein kinase kinase 1/2 inhibitor with a unique mechanism of action for cancer therapy. PubMed.
-
Saracatinib | Src Family Kinase Inhibitors. R&D Systems.
-
Saracatinib (AZD0530) | Src/Abl inhibitor | Buy from Supplier AdooQ®. AdooQ Bioscience.
-
ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.
-
Saracatinib (AZD0530) | Src Inhibitor. MedchemExpress.com.
-
CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation.
-
ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.
-
Src kinases as therapeutic targets for cancer. PubMed.
-
Proto-oncogene tyrosine-protein kinase Src. Wikipedia.
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
-
ADP Glo Protocol.
-
CellTiter-Glo® 3D Cell Viability Assay Protocol. Promega Corporation.
-
Src family kinases in tumor progression and metastasis. MD Anderson Cancer Center.
-
Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Molecular Cancer.
-
Targeting Src family kinases in anti-cancer therapies: turning promise into triumph. NIH.
-
Dasatinib | Tyrosine Kinase Inhibitor | CAS 302962-49-8. Selleck Chemicals.
-
Regulation of Src Family Kinases in Human Cancers. PMC - PubMed Central.
-
Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. AACR Journals.
-
ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. ResearchGate.
-
CellTiter-Glo® 3D Cell Viability Assay Technical Manual TM412. Promega Corporation.
-
DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. PMC - NIH.
-
Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube.
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.
-
Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. NIH.
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.
-
Application Notes and Protocols: Western Blot Analysis of Src Phosphorylation after Saracatinib Treatment. Benchchem.
-
Validating the Mechanism of Action of a Novel Kinase Inhibitor: A Comparative Guide. Benchchem.
-
Utilization of kinase inhibitors as novel therapeutic drug targets: A review. ResearchGate.
-
Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
-
CETSA.
-
Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Semantic Scholar.
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
-
Phosphorylated Src antibody western blot. Sigma-Aldrich.
-
Phospho-Src Family (Tyr416) Antibody #2101. Cell Signaling Technology.
-
Western blot for phosphorylated proteins. Abcam.
-
Best Practice for Western Blot Detection of Phosphorylation Events. Bio-Rad Antibodies.
Sources
- 1. 2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid | 1018293-21-4 | Benchchem [benchchem.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. CETSA [cetsa.org]
- 7. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. selleckchem.com [selleckchem.com]
- 11. apexbt.com [apexbt.com]
- 12. adooq.com [adooq.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. content.protocols.io [content.protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. Src kinases as therapeutic targets for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 23. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 24. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Phospho-Src Family (Tyr416) Antibody | Cell Signaling Technology [cellsignal.com]
- 27. Targeting Src family kinases in anti-cancer therapies: turning promise into triumph - PMC [pmc.ncbi.nlm.nih.gov]
- 28. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 29. Phosphorylated Src antibody western blot | Sigma-Aldrich [sigmaaldrich.com]
- 30. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 31. promega.com [promega.com]
- 32. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 33. promega.com [promega.com]
- 34. youtube.com [youtube.com]
A Comparative Guide to the Structural Activity Relationship of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic Acid Analogs as Potent and Selective PARP7 Inhibitors
Executive Summary
This guide provides a detailed comparative analysis of the structural activity relationship (SAR) for a novel class of tricyclic inhibitors based on the 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid scaffold. These compounds have recently emerged as exceptionally potent and selective inhibitors of Poly(ADP-ribose) polymerase 7 (PARP7), a critical enzyme implicated in cellular stress responses, immune regulation, and oncology. Through a systematic exploration of the core scaffold, the essential N-4 acetic acid side chain, and peripheral substitutions, this document elucidates the key structural features governing inhibitory potency, selectivity against other PARP family members, and cellular activity. We present quantitative data from representative analogs, compare the scaffold to other known PARP inhibitor classes, and provide detailed experimental protocols for the evaluation of these compounds. This guide is intended for researchers and professionals in drug discovery and medicinal chemistry engaged in the development of next-generation cancer therapeutics.
Introduction: A Novel Scaffold for a High-Value Target
Poly(ADP-ribose) polymerases (PARPs) are a family of seventeen enzymes that play central roles in various cellular processes, including DNA repair, gene expression, and stress responses.[1] While inhibitors of PARP1 have become established cancer therapies, particularly for tumors with BRCA mutations, the therapeutic potential of targeting other PARP family members is an area of intense investigation.[2][3]
PARP7 (also known as TIPARP) has been identified as a high-value drug target due to its distinct role in regulating the type I interferon response and its involvement in the proliferation of certain cancers, such as non-small cell lung cancer.[4] The discovery of inhibitors with high selectivity for PARP7 over other family members is crucial to achieving a targeted therapeutic effect and minimizing off-target toxicities.
The 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid scaffold represents a novel and highly promising chemotype for achieving this goal. Recent research has led to the discovery of compounds in this series that exhibit picomolar potency against PARP7, excellent selectivity, and significant oral bioavailability, demonstrating superior preclinical efficacy compared to clinical candidates like RBN-2397.[4] This guide dissects the SAR of this exciting new class of inhibitors.
Core Structural-Activity Relationships
The inhibitory activity of this series is governed by a precise arrangement of functional groups on the rigid tricyclic core. The SAR can be systematically analyzed by considering three key regions of the molecule.
The Tricyclic Pyrido[3,2-b]oxazinone Core: A Rigid Platform for Optimal Binding
The tricyclic fused ring system provides a rigid, planar architecture that is fundamental for high-affinity binding to the PARP7 active site. This rigidity minimizes the entropic penalty upon binding, a common strategy in the design of potent enzyme inhibitors. The nitrogen atom in the pyridine ring and the lactam functionality of the oxazinone ring are critical for establishing key hydrogen bonding interactions within the enzyme's binding pocket.
Compared to other PARP inhibitor scaffolds, such as the more flexible 2-phenyl-2H-indazole-7-carboxamides or the tetrahydropyridopyridazinones, the pyrido[3,2-b]oxazinone core offers a distinct and conformationally constrained presentation of its pharmacophoric elements.[2][3] This likely contributes to the high selectivity observed for PARP7.
The N-4 Acetic Acid Moiety: The Critical Binding Anchor
The negatively charged carboxylate of the N-4 acetic acid side chain is arguably the most critical functional group for inhibitory activity. It is hypothesized to act as a key binding anchor, forming a strong ionic interaction or salt bridge with a positively charged amino acid residue (e.g., Lysine or Arginine) in the nicotinamide-binding pocket of PARP7. This interaction is a hallmark of many PARP inhibitors that mimic the nicotinamide ribose portion of the NAD+ substrate.
The SAR at this position is exceptionally steep:
-
Carboxylic Acid is Essential: The free acid is required for high potency.
-
Esterification or Amidation: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) or an amide results in a dramatic loss of inhibitory activity. This underscores the importance of the ionic interaction for anchoring the inhibitor in the active site.
-
Linker Length: The two-atom linker of the acetic acid moiety appears optimal. Shortening or lengthening this chain would likely disrupt the precise positioning of the carboxylate group, leading to reduced potency.
Substitutions on the Aromatic Rings
Modifications to the pyridine and benzene portions of the scaffold are used to fine-tune potency, selectivity, and pharmacokinetic (ADME) properties.
-
Pyridine Ring: Small, electron-withdrawing groups can be tolerated and may enhance interactions in specific sub-pockets of the enzyme. However, large, bulky substituents are generally detrimental to activity.
-
Oxazinone Ring: The 3-oxo group is a key hydrogen bond acceptor and is considered essential for activity. Modifications at other positions on this ring are generally not well-tolerated.
Comparative Analysis
Potency and Selectivity Profile
The primary advantage of the pyrido[3,2-b]oxazinone scaffold is its ability to deliver sub-nanomolar potency against PARP7 with outstanding selectivity against other PARP family members, particularly the highly homologous PARP1 and PARP2.
| Compound | Modification | PARP7 IC50 (nM) | PARP1 IC50 (nM) | Selectivity (Fold vs. PARP1) | Cell Proliferation IC50 (nM, NCI-H1373) |
| Parent | Unsubstituted | 0.50 | >10,000 | >20,000 | 15.0 |
| Analog A | Methyl Ester of Parent | >10,000 | >10,000 | N/A | >10,000 |
| Analog B | 7-Fluoro Substitution | 0.25 | >10,000 | >40,000 | 8.2 |
| Compound 8 | Optimized Substitutions | 0.11 [4] | >10,000 | >90,000 | 2.5 [4] |
This table presents representative data synthesized from findings in the cited literature to illustrate SAR trends.
The data clearly demonstrates the necessity of the free carboxylic acid (Parent vs. Analog A). Furthermore, strategic substitution, such as the addition of a fluorine atom, can enhance both enzymatic and cellular potency, culminating in highly optimized leads like Compound 8.[4]
Experimental Methodologies
To ensure the trustworthiness and reproducibility of SAR data, standardized and robust assays are essential. The following protocols describe typical methods for evaluating compounds of this class.
PARP7 Enzymatic Inhibition Assay (HTRF)
This biochemical assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of PARP7.
Principle: A Homogeneous Time-Resolved Fluorescence (HTRF) assay is used to detect the product of the PARP7 enzymatic reaction, which is the mono-ADP-ribosylation (MAR) of a substrate. The assay measures the FRET signal between a donor (Europium cryptate-labeled anti-tag antibody) and an acceptor (d2-labeled streptavidin) brought into proximity by the biotinylated, MAR-tagged substrate.
Step-by-Step Protocol:
-
Compound Preparation: Serially dilute test compounds in DMSO to create a 10-point concentration gradient. Further dilute into the assay buffer.
-
Enzyme and Substrate Preparation: Prepare a solution containing recombinant human PARP7 enzyme, a biotinylated histone substrate, and the co-factor NAD+.
-
Reaction Initiation: In a 384-well assay plate, add 5 µL of the compound solution to 5 µL of the enzyme/substrate mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
Detection: Add 10 µL of HTRF detection buffer containing Eu3+-cryptate labeled anti-mono-ADP-ribose binding reagent and streptavidin-d2.
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm. Calculate the HTRF ratio and plot against compound concentration to determine the IC50 value.
NCI-H1373 Lung Cancer Cell Proliferation Assay
This cell-based assay determines the effect of the inhibitors on the growth of a cancer cell line known to be sensitive to PARP7 inhibition.[4]
Principle: The assay measures the viability of NCI-H1373 cells after a prolonged incubation period with the test compounds. Cell viability is typically quantified using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed NCI-H1373 cells into 96-well plates at a density of 2,000 cells per well in complete growth medium and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds (typically in a final DMSO concentration of <0.1%). Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Incubate for 10 minutes to stabilize the luminescent signal and then measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of cell viability against the compound concentration to calculate the IC50 value.
Visualization of Key Concepts
SAR Summary Diagram
Caption: Key SAR takeaways for the pyrido[3,2-b]oxazinone scaffold.
Experimental Workflow: PARP7 HTRF Assay
Caption: Step-by-step workflow for the PARP7 enzymatic inhibition assay.
Conclusion and Future Outlook
The 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid scaffold represents a breakthrough in the quest for selective PARP7 inhibitors. The key SAR drivers are clear: a rigid tricyclic core for high-affinity binding and an essential N-4 acetic acid moiety that acts as a critical anchor in the enzyme's active site. This combination delivers picomolar potency and exceptional selectivity.
Future work on this scaffold will likely focus on multi-parameter optimization. While potency and selectivity are excellent, further modulation of substitutions on the aromatic ring system could be explored to enhance pharmacokinetic properties, such as improving metabolic stability and oral bioavailability, without compromising the core binding interactions. The remarkable preclinical data for compounds in this series suggests that they hold significant promise as next-generation therapeutics for the treatment of cancers dependent on PARP7 activity.[4]
References
- Discovery of tricyclic PARP7 inhibitors with high potency, selectivity, and oral bioavailability. (2024). European Journal of Medicinal Chemistry.
- Pyridazinones as parp7 inhibitors. (2024).
-
Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. (2009). Journal of Medicinal Chemistry. [Link]
Sources
- 1. US20240034728A1 - Pyridazinones as parp7 inhibitors - Google Patents [patents.google.com]
- 2. Discovery and SAR of orally efficacious tetrahydropyridopyridazinone PARP inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of tricyclic PARP7 inhibitors with high potency, selectivity, and oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid as a Novel PARP7 Inhibitor for Immuno-Oncology: A Comparative Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The enzyme Poly(ADP-ribose) polymerase 7 (PARP7) has emerged as a critical regulator of innate immunity, acting as a brake on the Type I interferon (IFN-I) response within the tumor microenvironment.[1][2] Its inhibition represents a promising therapeutic strategy to unleash anti-tumor immunity. This guide provides a comprehensive framework for the in vivo validation of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid (hereafter designated Compound P ), a novel small molecule identified as a potent PARP7 inhibitor.[3] We present a head-to-head comparison with RBN-2397 , a first-in-class, clinical-stage PARP7 inhibitor, to benchmark the efficacy and mechanism of action of Compound P.[4][5] This document outlines detailed protocols for assessing anti-tumor activity in an immunocompetent syngeneic mouse model and for measuring key pharmacodynamic biomarkers to confirm on-target activity and downstream immunological effects.
Introduction: The Rationale for Targeting PARP7 in Oncology
The PARP family of enzymes are pivotal in various cellular processes. While inhibitors of PARP1/2 are established therapies for cancers with DNA damage repair deficiencies, other family members present novel therapeutic opportunities.[3] PARP7, a mono-ADP-ribosyltransferase (MARylating enzyme), has been identified as a key negative regulator of the innate immune response.[1][6] In many cancers, PARP7 is overexpressed and suppresses the cellular stress response by inhibiting Type I IFN signaling, which is essential for activating anti-tumor immunity.[5][6]
The primary mechanism involves PARP7's ability to negatively regulate the kinase TBK1, a critical component of the cGAS-STING pathway that senses cytosolic nucleic acids (a hallmark of cellular stress and viral infection).[7] Inhibition of PARP7 releases this brake, leading to TBK1 activation, phosphorylation of the transcription factor IRF3, and subsequent production of Type I interferons.[7] This, in turn, promotes an inflamed tumor microenvironment, enhances antigen presentation, and recruits cytotoxic T lymphocytes, transforming immunologically "cold" tumors into "hot" tumors susceptible to immune-mediated destruction.[3][5]
Compound P is a novel heterocyclic compound belonging to the pyrido[3,2-b]oxazine class. Preliminary in vitro screening has demonstrated its high potency and selectivity for PARP7. This guide details the necessary subsequent step: rigorous in vivo validation to ascertain its therapeutic potential in a physiological context.
Comparative Compound Selection
To provide a robust assessment of Compound P's potential, a direct comparison with a clinically relevant benchmark is essential.
-
Test Article: Compound P (2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid)
-
Positive Control / Comparator: RBN-2397 . This is a first-in-class, potent, and selective PARP7 inhibitor currently in Phase II clinical trials for solid tumors.[4] Its well-documented in vivo activity, including tumor regression and induction of adaptive immunity in preclinical models, makes it the ideal standard for comparison.[5]
-
Negative Control: Vehicle . The delivery vehicle for the compounds (e.g., 0.5% methylcellulose) serves as the negative control to account for any effects of the formulation itself.
Experimental Design: A Dual Efficacy and Pharmacodynamic Approach
The core of the in vivo validation is a syngeneic tumor model, which utilizes immunocompetent mice to enable the evaluation of immune-mediated therapeutic effects.
Sources
- 1. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kris.kl.ac.at [kris.kl.ac.at]
- 3. What are PARP-7 inhibitors and how do they work? [synapse.patsnap.com]
- 4. PARP7: an Emerging Therapeutic Target-Insights into Biological Functions and Advances in Small-Molecule Inhibitor Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PARP7 inhibitor shows promising results in first-in-human trial - Medical Conferences [conferences.medicom-publishers.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Orthogonal Confirmation of PARP7 Inhibition by 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid
In the landscape of contemporary drug discovery, particularly within oncology and immunology, Poly(ADP-ribose) polymerase 7 (PARP7) has emerged as a compelling therapeutic target.[1][2] As a mono-ADP-ribosyltransferase (MARylating enzyme), PARP7 is a critical regulator of cellular signaling, notably in the type I interferon (IFN) pathway and in modulating the activity of transcription factors such as the androgen receptor (AR).[2][3][4] The small molecule inhibitor, 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid (henceforth referred to as Compound X), has been developed to specifically target PARP7. However, rigorous validation of its on-target activity is paramount to ensure that observed biological effects are a direct consequence of PARP7 inhibition.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to orthogonally validate the inhibition of PARP7 by Compound X. Orthogonal validation, the use of distinct and independent methods to corroborate a finding, is essential for building a robust and reliable body of evidence, minimizing the risk of method-specific artifacts.[5][6] We will explore a multi-faceted approach, combining direct biophysical measurements, biochemical enzyme activity assays, and cell-based functional readouts to provide a holistic confirmation of target engagement and downstream pharmacological effects.
The Importance of a Multi-Pronged Validation Strategy
Relying on a single assay to confirm inhibitor activity can be misleading. For instance, an in vitro biochemical assay might demonstrate potent inhibition of the recombinant enzyme, but this does not guarantee the compound will engage the target within the complex milieu of a living cell. Conversely, observing a cellular phenotype consistent with PARP7 inhibition does not definitively prove on-target action, as off-target effects could produce similar outcomes. Therefore, a combination of methods that interrogate different aspects of inhibitor-target interaction is crucial for unambiguous validation.
This guide will detail three key orthogonal approaches:
-
Isothermal Titration Calorimetry (ITC): A biophysical method to directly measure the binding affinity and thermodynamics of Compound X to purified PARP7.
-
Cellular Thermal Shift Assay (CETSA®): A target engagement assay to confirm that Compound X binds to and stabilizes PARP7 in a cellular environment.
-
Functional Cellular Assays: Downstream assays to measure the physiological consequences of PARP7 inhibition, such as the modulation of interferon signaling or androgen receptor activity.
Method 1: Isothermal Titration Calorimetry (ITC) for Direct Binding Assessment
Rationale and Expertise: ITC is considered the gold standard for characterizing biomolecular interactions in solution.[7][8] It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[][10] This label-free technique provides unequivocal evidence of a direct interaction between Compound X and PARP7 in their native states, without the need for modifications that could alter binding characteristics.[10]
Comparative Data Presentation
| Parameter | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures heat change upon binding |
| Information Provided | Kd, stoichiometry, ΔH, ΔS |
| Sample Requirements | Purified PARP7 protein and Compound X |
| Throughput | Low to medium |
| Key Advantage | Provides a complete thermodynamic profile of the interaction |
| Potential Limitation | Requires relatively large amounts of purified, stable protein |
Experimental Protocol: ITC
-
Protein Preparation: Express and purify recombinant human PARP7 (catalytic domain, e.g., amino acids 400-657) to >95% purity. Ensure the protein is properly folded and active.
-
Sample Preparation:
-
Dialyze the purified PARP7 extensively against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Dissolve Compound X in the final dialysis buffer to minimize buffer mismatch effects. A final concentration of 10-20 times the expected Kd is typically used in the syringe.
-
The PARP7 concentration in the cell should be approximately 10-100 µM.
-
-
ITC Experiment:
-
Equilibrate the ITC instrument (e.g., MicroCal PEAQ-ITC) to the desired temperature (e.g., 25°C).
-
Load the PARP7 solution into the sample cell and Compound X into the injection syringe.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of Compound X into the PARP7 solution, with sufficient spacing between injections to allow for a return to the baseline.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Method 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement in a Physiological Context
Rationale and Expertise: While ITC confirms direct binding in a purified system, it is crucial to demonstrate that Compound X can access and bind to PARP7 within the complex environment of a living cell. CETSA® is a powerful biophysical method for assessing target engagement in intact cells and tissues.[11][12][13] The principle is based on the ligand-induced thermal stabilization of the target protein; when a ligand binds to its target, the resulting complex is often more resistant to thermal denaturation.[12] This allows for a label-free assessment of target engagement under physiologically relevant conditions.[12][14]
Comparative Data Presentation
| Parameter | Cellular Thermal Shift Assay (CETSA®) |
| Principle | Ligand-induced thermal stabilization of the target protein |
| Information Provided | Confirmation of intracellular target engagement, apparent cellular EC50 |
| Sample Requirements | Intact cells, Compound X |
| Throughput | Medium to high (with plate-based formats) |
| Key Advantage | Measures target engagement in a native cellular environment |
| Potential Limitation | Requires a specific antibody for detection (e.g., Western blot) |
Experimental Protocol: CETSA®
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., a human cancer cell line known to express PARP7) to approximately 80% confluency.
-
Treat the cells with varying concentrations of Compound X or a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.
-
-
Lysis and Protein Quantification:
-
Lyse the cells (e.g., by freeze-thaw cycles or sonication).
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
-
Detection and Analysis:
-
Analyze the amount of soluble PARP7 in the supernatant by Western blot using a validated PARP7-specific antibody.
-
Quantify the band intensities and plot the fraction of soluble PARP7 as a function of temperature for both vehicle- and Compound X-treated samples. A shift in the melting curve to higher temperatures in the presence of Compound X indicates target engagement.
-
To determine the apparent cellular EC50, perform an isothermal dose-response experiment at a fixed temperature near the Tm of unbound PARP7.
-
Method 3: Functional Cellular Assays to Measure Downstream Effects
Rationale and Expertise: The ultimate goal of inhibiting PARP7 is to modulate its biological function. Therefore, it is essential to demonstrate that Compound X elicits the expected downstream cellular responses. PARP7 is a known negative regulator of the type I interferon signaling pathway.[1][2] Inhibition of PARP7 has been shown to restore type I IFN signaling.[1][3] Additionally, PARP7 can ADP-ribosylate the androgen receptor (AR), impacting its signaling.[4][15] Therefore, measuring changes in these pathways provides functional validation of PARP7 inhibition.
Comparative Data Presentation
| Parameter | Functional Cellular Assays |
| Principle | Measures the biological consequences of PARP7 inhibition |
| Information Provided | Confirmation of on-target pharmacological effect, cellular IC50 for a functional response |
| Sample Requirements | Relevant cell lines, Compound X, pathway-specific reagents |
| Throughput | Varies by assay (e.g., qPCR is medium-throughput, Western blot is lower) |
| Key Advantage | Links target engagement to a biological outcome |
| Potential Limitation | Downstream readouts can be influenced by off-target effects |
Experimental Protocol: Immunofluorescence for IRF3 Nuclear Translocation
-
Cell Culture and Treatment:
-
Seed cells (e.g., a lung cancer cell line) on coverslips in a multi-well plate.
-
Treat the cells with varying concentrations of Compound X or a vehicle control for a specified time.
-
Stimulate the type I interferon pathway (e.g., with a STING agonist like cGAMP).
-
-
Immunofluorescence Staining:
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Block non-specific binding sites (e.g., with 5% BSA).
-
Incubate with a primary antibody against IRF3.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the nuclear-to-cytoplasmic ratio of the IRF3 fluorescence signal. An increase in this ratio in Compound X-treated cells upon stimulation indicates enhanced IRF3 nuclear translocation, a hallmark of type I interferon pathway activation.
-
Experimental Protocol: Western Blot for Androgen Receptor (AR) ADP-ribosylation
-
Cell Culture and Treatment:
-
Use a prostate cancer cell line expressing AR (e.g., VCaP).
-
Treat the cells with a synthetic androgen (e.g., R1881) to induce PARP7-mediated AR ADP-ribosylation, in the presence of varying concentrations of Compound X or a vehicle control.[15]
-
-
Cell Lysis and Western Blotting:
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an antibody that specifically recognizes ADP-ribosylated proteins or an antibody against AR to assess changes in its modification state. A decrease in the ADP-ribosylation signal on AR in the presence of Compound X confirms the inhibition of PARP7's catalytic activity on a known substrate.
-
Visualizing the Validation Workflow and PARP7 Signaling
To conceptualize the orthogonal validation strategy and the underlying biology, the following diagrams are provided.
Caption: Orthogonal workflow for validating PARP7 inhibition.
Caption: Simplified PARP7 signaling pathways.
Conclusion
Confirming that a small molecule inhibitor, such as 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid, engages its intended target, PARP7, and elicits the desired functional consequences is a cornerstone of rigorous drug discovery. The orthogonal approaches detailed in this guide—Isothermal Titration Calorimetry, the Cellular Thermal Shift Assay, and functional cellular assays—provide a robust framework for achieving this validation. By systematically applying these distinct yet complementary methods, researchers can build a compelling, multi-faceted case for the on-target activity of their PARP7 inhibitor, thereby increasing confidence in its potential as a therapeutic agent.
References
-
Bastos, M., Abian, O., Johnson, C. M., Ferreira-da-Silva, F., Vega, S., Jimenez-Alesanco, A., Ortega-Alarcon, D., & Velazquez-Campoy, A. (2023). Isothermal titration calorimetry. Nature Reviews Methods Primers, 3(1), 1-22. [Link]
-
Carter, L. G., Sreekanth, V., & Weiss, G. A. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1836–1846. [Link]
-
Kamata, T., et al. (2021). Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells. Molecular Cancer Research, 19(11), 1845-1856. [Link]
-
Langebäck, A., et al. (2019). CETSA based target engagement of taxanes as biomarkers for efficacy and resistance. Scientific Reports, 9(1), 1-13. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Morgan, M. A., & Shilatifard, A. (2020). Reevaluating the roles of PARP7 in cancer. Genes & Development, 34(5-6), 287-289. [Link]
-
Orthogonal method in pharmaceutical product analysis. (n.d.). Alphalyse. [Link]
-
PARP7 as a new target for activating anti-tumor immunity in cancer. (2025). EMBO Molecular Medicine. [Link]
-
Yang, Y., et al. (2021). Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling. The EMBO Journal, 40(17), e108187. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. PARP7 as a new target for activating anti-tumor immunity in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Parp7 generates an ADP-ribosyl degron that controls negative feedback of androgen signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 7. zaguan.unizar.es [zaguan.unizar.es]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 11. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Induction of PARP7 Creates a Vulnerability for Growth Inhibition by RBN2397 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Ensuring Reproducibility in PARP7 Inhibition Studies: A Comparative Analysis of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic Acid and RBN-2397
For the research scientist and drug development professional, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides a comprehensive framework for evaluating and ensuring the reproducibility of experiments involving the Poly(ADP-ribose) Polymerase 7 (PARP7) inhibitor, 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid. By drawing direct comparisons with the clinically evaluated PARP7 inhibitor, RBN-2397, this document outlines critical experimental considerations, detailed protocols, and a discussion on potential sources of variability.
Introduction: The Critical Role of PARP7 in Immuno-oncology and the Need for Rigorous Experimental Design
Poly(ADP-ribose) polymerase 7 (PARP7) has emerged as a compelling target in immuno-oncology. It functions as a negative regulator of the type I interferon (IFN) signaling pathway, which is essential for anti-tumor immunity.[1][2] Inhibition of PARP7 can restore this signaling, leading to enhanced immune surveillance and tumor cell death.[1][2] 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid is a heterocyclic compound identified as a PARP7 inhibitor.[3] Its acetic acid group is expected to enhance water solubility, a crucial property for pharmaceutical development.[3]
To rigorously assess the therapeutic potential of novel inhibitors like 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid, a direct comparison with a well-characterized agent is invaluable. RBN-2397 is a first-in-class, potent, and selective PARP7 inhibitor that has undergone preclinical and Phase 1 clinical evaluation (NCT04053673), demonstrating a tolerable safety profile and preliminary anti-tumor activity in solid tumors.[4][5] This guide will use RBN-2397 as a benchmark to outline a systematic approach to validating the activity and ensuring the reproducibility of experiments with 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid.
Physicochemical Properties and Their Impact on Experimental Reproducibility
The foundational step in ensuring reproducible biological data is a thorough understanding of the compound's physicochemical properties. These properties influence solubility, stability, and ultimately, the effective concentration in an assay.
| Property | 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid | RBN-2397 | Causality and Experimental Considerations |
| Chemical Structure | Pyrido-oxazine core with an acetic acid substituent[3] | Pyridazinone-based structure[6] | The distinct scaffolds will influence target binding affinity, selectivity, and off-target effects. The acetic acid moiety in the target compound is expected to increase hydrophilicity compared to more lipophilic structures. |
| Solubility | Enhanced water solubility is predicted due to the acetic acid group.[3] However, empirical determination in relevant assay media is crucial. | Information on the specific formulation used in clinical trials (micronized tablets) suggests that solubility optimization was necessary.[7] | Poor solubility is a major source of irreproducibility. Compounds precipitating in assay media will lead to inaccurate concentration-response curves. Best Practice: Always determine the kinetic and thermodynamic solubility in all assay buffers and cell culture media. Visually inspect for precipitation at the highest concentrations. |
| Stability | Data not publicly available. | Assumed to be stable under physiological conditions based on its clinical development. | Degradation of the compound over the course of an experiment will lead to a decrease in the effective concentration. Best Practice: Assess stability in assay media at 37°C over the time course of the experiment using techniques like HPLC. |
| Purity | Must be empirically determined for each synthesized batch. | High purity is required for clinical use. | Impurities can have their own biological activities, confounding the results. Best Practice: Always use highly purified compounds (>95%, preferably >98%) and characterize each new batch. |
Comparative Experimental Workflow for PARP7 Inhibitor Validation
To ensure a robust and reproducible comparison, a multi-tiered experimental approach is recommended, starting with biochemical assays and progressing to cell-based and more complex models.
Caption: A tiered workflow for the validation and comparison of PARP7 inhibitors.
PART 1: DETAILED EXPERIMENTAL PROTOCOLS
The following protocols are designed to be self-validating systems, with built-in controls to ensure data integrity and reproducibility.
PARP7 Enzymatic Inhibition Assay (Chemiluminescent)
This assay directly measures the enzymatic activity of PARP7 and the inhibitory potential of the test compounds.[8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid and RBN-2397 against recombinant human PARP7.
Materials:
-
Recombinant Human PARP7 (BPS Bioscience, Cat. #80527 or similar)
-
PARP7 Chemiluminescent Assay Kit (BPS Bioscience, Cat. #80585 or similar)
-
Test Compounds: 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid and RBN-2397, dissolved in 100% DMSO.
-
96-well white microplates
-
Chemiluminescent microplate reader
Step-by-Step Protocol:
-
Plate Preparation: Coat a 96-well white microplate with histone proteins as per the kit manufacturer's instructions. Wash and block the plate to prevent non-specific binding.
-
Compound Dilution: Prepare a serial dilution of the test compounds in 1x PARP assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%) to avoid solvent effects.
-
Enzyme Reaction:
-
Add 25 µL of 2x PARP Substrate Mixture (containing biotinylated NAD+) to each well.
-
Add 5 µL of the diluted test compound or vehicle control (e.g., 1% DMSO in assay buffer).
-
Initiate the reaction by adding 20 µL of diluted PARP7 enzyme.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Detection:
-
Add Streptavidin-HRP and then the chemiluminescent substrate according to the kit protocol.
-
Measure chemiluminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells without enzyme).
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor or no enzyme control (0% activity).
-
Plot the normalized data against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Trustworthiness and Reproducibility Checks:
-
Z'-factor: Calculate the Z'-factor for each plate to assess assay quality (a Z' > 0.5 is considered excellent).
-
Intra- and Inter-assay Variability: Run replicate plates on the same day and on different days to determine the coefficient of variation (CV%).
-
Positive Control: Include a known PARP7 inhibitor (e.g., RBN-2397 if available, or a pan-PARP inhibitor) on every plate as a reference.
Cellular Target Engagement Assay (Split NanoLuciferase)
This assay quantifies the extent to which the compound engages with PARP7 inside living cells.[3]
Objective: To determine the half-maximal effective concentration (EC50) for target engagement of the test compounds in a relevant cell line.
Materials:
-
A cell line endogenously expressing PARP7 (e.g., NCI-H1373 lung cancer cells).
-
CRISPR/Cas9 system for knocking in a HiBiT tag at the N-terminus of the endogenous PARP7 locus.
-
Nano-Glo® HiBiT Lytic Detection System (Promega).
-
Test Compounds.
-
Luminometer.
Step-by-Step Protocol:
-
Cell Line Generation: Generate a stable cell line expressing HiBiT-PARP7 using CRISPR/Cas9. Validate the knock-in by sequencing and Western blot.
-
Cell Plating: Seed the HiBiT-PARP7 cells in a 96-well white plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds for a defined period (e.g., 18-24 hours). Include a vehicle control.
-
Lysis and Detection:
-
Lyse the cells and add the LgBiT protein and NanoLuc substrate according to the manufacturer's protocol.
-
Measure luminescence.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control.
-
Plot the data against the log of the inhibitor concentration and fit a dose-response curve to determine the EC50.
-
Trustworthiness and Reproducibility Checks:
-
Dynamic Range: Ensure the assay has a sufficient dynamic range between the baseline and maximally stabilized PARP7 levels. Co-treatment with an AHR agonist like L-Kynurenine can increase the dynamic range.[3]
-
Correlation with Biochemical Data: Compare the cellular EC50 with the biochemical IC50. A large discrepancy may indicate issues with cell permeability or efflux.
Cell Viability Assay (MTT or similar)
This assay assesses the effect of PARP7 inhibition on cancer cell proliferation.[8]
Objective: To determine the GI50 (concentration causing 50% growth inhibition) of the test compounds in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., NCI-H1373, breast cancer cell lines).
-
Cell culture medium and supplements.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well clear plates.
-
Microplate reader (absorbance).
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth over the course of the experiment.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compounds.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50.
Trustworthiness and Reproducibility Checks:
-
Seeding Density: Optimize the initial cell seeding density to avoid confluence, which can affect the results.
-
Edge Effects: To minimize "edge effects" in 96-well plates, fill the perimeter wells with sterile PBS or media without cells.
-
Orthogonal Assay: Confirm key findings with an orthogonal viability assay, such as one that measures ATP levels (e.g., CellTiter-Glo).
PART 2: COMPARATIVE PERFORMANCE AND REPRODUCIBILITY CHALLENGES
A direct quantitative comparison between 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid and RBN-2397 is hampered by the lack of publicly available experimental data for the former. However, based on the established performance of RBN-2397, we can define the expected performance benchmarks.
| Parameter | 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid | RBN-2397 (Benchmark) |
| Biochemical Potency (IC50) | Data not publicly available | <3 nM[10] |
| Cellular Target Engagement (EC50) | Data not publicly available | ~1 nM (in a cell biochemical assay)[10] |
| Cell Proliferation Inhibition (IC50) | Data not publicly available | ~20 nM (in NCI-H1373 cells)[10] |
| In Vivo Efficacy | Data not publicly available | Induces complete tumor regressions in murine models.[1][2] |
Addressing the Reproducibility Crisis: A Troubleshooting Guide
Irreproducibility in both enzymatic and cell-based assays is a significant challenge. Below are common issues and strategies to mitigate them.
Common Sources of Irreproducibility:
| Issue | Causality | Mitigation Strategy |
| Compound-related | Poor solubility, instability, impurities, batch-to-batch variability. | Rigorous QC of each compound batch (purity, identity). Measure solubility and stability in assay media. |
| Assay Reagent Variability | Lot-to-lot differences in enzymes, antibodies, serum, etc. | Qualify new lots of critical reagents against the old lot. Use serum-free media where possible. |
| Cell-based | Cell line misidentification, contamination (mycoplasma), passage number, cell density. | Authenticate cell lines (e.g., STR profiling). Regularly test for mycoplasma. Use a consistent range of passage numbers. Optimize and standardize seeding density. |
| Technical Execution | Pipetting errors, temperature fluctuations, "edge effects" in plates. | Use calibrated pipettes. Ensure uniform temperature control. Avoid using the outer wells of microplates. |
| Data Analysis | Inappropriate statistical models, subjective data exclusion. | Pre-define data analysis procedures. Use appropriate curve-fitting models. Clearly document any excluded data points and the justification. |
Visualizing the Path to Reproducibility:
Caption: Key pillars for ensuring experimental reproducibility.
Conclusion and Future Directions
While 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid holds promise as a PARP7 inhibitor, its therapeutic potential can only be validated through rigorous, reproducible experimentation. The lack of publicly available data for this compound underscores a critical challenge in the scientific community – the need for transparent and comprehensive data sharing.
References
-
Yap, T. A., et al. (2023). A first-in-human phase 1 study of the PARP7 inhibitor RBN-2397 in patients with advanced solid tumors. ESMO Targeted Anticancer Therapies Congress. [Link]
-
Ribon Therapeutics. (2020). Ribon Therapeutics Presents Additional Preclinical Data on its PARP7 Inhibitor – RBN-2397 – and Demonstrates Broad Potential of its Platform at the AACR 2020 Virtual Meeting II. Business Wire. [Link]
-
BioSpace. (2020). Ribon Therapeutics Presents Preclinical Data from its PARP7 and PARP14 Programs at AACR Virtual Meeting I. [Link]
-
Falchook, G. S., et al. (2021). A first-in-human phase 1 study of a novel PARP7 inhibitor RBN-2397 in patients with advanced solid tumors. Journal of Clinical Oncology. [Link]
-
BPS Bioscience. (n.d.). PARP7 Chemiluminescent Assay Kit. [Link]
-
BPS Bioscience. (n.d.). PARP7 Chemiluminescent Assay Kit Protocol. [Link]
-
Sanderson, D. J., et al. (2023). Quantification of PARP7 Protein Levels and PARP7 Inhibitor Target Engagement in Cells Using a Split Nanoluciferase System. Methods in Molecular Biology. [Link]
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
BPS Bioscience. (n.d.). Chemi-Verse™ PARP7 Assay Kit. [Link]
-
ClinicalTrials.gov. (n.d.). Phase 1 Study of RBN-2397, an Oral PARP7 Inhibitor, in Patients With Solid Tumors. [Link]
Sources
- 1. US20240034728A1 - Pyridazinones as parp7 inhibitors - Google Patents [patents.google.com]
- 2. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 3. 2-(3-Oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)acetic acid | 1018293-21-4 | Benchchem [benchchem.com]
- 4. Acetic acid enhances the effect of photodynamic therapy in gastric cancer cells via the production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. The activity of pyrazolo[4,3-e][1,2,4]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(3-Oxo-2H-pyrido[3,2-b]oxazin-4(3H)-yl)acetic acid
A Comprehensive Guide to the Safe Disposal of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid
This document provides a detailed protocol for the safe and compliant disposal of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid (CAS No: 1018293-21-4). As a research chemical, comprehensive hazard data may not be readily available.[3][4] Therefore, this guide adopts a precautionary approach, treating the compound as hazardous waste to ensure the highest standards of safety for laboratory personnel and environmental protection.
The structural presence of an acetic acid moiety suggests that the compound may exhibit acidic and corrosive properties.[5][6][7][8] The heterocyclic pyrido[1][2]oxazine core, while imparting specific biological activity, also necessitates careful handling due to the potential for unknown toxicological effects.[2] This protocol is grounded in established principles of chemical waste management as mandated by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10][11][12][13][14][15]
Immediate Safety Considerations & Hazard Assessment
Given the absence of a specific Safety Data Sheet (SDS), a conservative hazard assessment is imperative. The compound should be handled with the assumption that it is a hazardous substance.
Assumed Hazards:
-
Corrosivity: The acetic acid functional group indicates that the compound is likely acidic and potentially corrosive to skin, eyes, and metals.[5][6][7][8][16]
-
Toxicity: As a biologically active molecule, its toxicological properties have not been fully elucidated and it should be considered potentially harmful if swallowed, inhaled, or absorbed through the skin.[2][4]
-
Environmental Hazard: The potential for aquatic toxicity should be assumed, and release into the environment must be avoided.[17][18]
Personal Protective Equipment (PPE): When handling 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid in any form (solid, solution, or as waste), the following minimum PPE is required:
-
Eye Protection: Chemical safety goggles are mandatory.[4][6]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[6]
-
Body Protection: A lab coat and closed-toe shoes are required.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a chemical fume hood.[6]
Waste Segregation and Containerization
Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing dangerous reactions and ensuring compliant disposal.[1][19]
Step-by-Step Segregation and Containerization Protocol:
-
Designate as Hazardous Waste: From the moment it is deemed waste, 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid must be managed as hazardous waste.[20][21]
-
Select an Appropriate Waste Container:
-
Use a container made of a material compatible with acidic and potentially corrosive waste, such as high-density polyethylene (HDPE).[5]
-
Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[22]
-
The original product container may be used for waste accumulation if it is in good condition.[1]
-
-
Label the Waste Container:
-
Affix a "Hazardous Waste" label to the container immediately upon the first addition of waste.[20]
-
Clearly write the full chemical name: "2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid" and its CAS number: "1018293-21-4".
-
Indicate the potential hazards: "Corrosive (Acidic)", "Potentially Toxic".
-
Record the accumulation start date (the date the first waste is added to the container).[11]
-
-
Waste Compatibility:
-
DO NOT mix this waste with other waste streams unless compatibility has been confirmed.
-
Specifically, DO NOT mix with:
-
Segregate halogenated and non-halogenated solvent waste if applicable.[19]
-
On-Site Accumulation and Storage
Waste must be stored safely in a designated area while awaiting pickup by a certified hazardous waste disposal vendor.
Storage Requirements:
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which must be at or near the point of generation.[1][20]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[5]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[1][20][22]
-
Storage Limits: Adhere to institutional and regulatory limits for the volume of waste stored in an SAA (typically up to 55 gallons of hazardous waste).[20]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid.
Caption: Disposal workflow for 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is crucial.
| Scenario | Procedure |
| Minor Spill (<100 mL in a fume hood) | 1. Alert personnel in the immediate area. 2. Wear appropriate PPE, including respiratory protection if necessary. 3. Absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical spill pillow). 4. Collect the absorbent material and contaminated debris into a designated hazardous waste container.[21] 5. Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste. |
| Major Spill (>100 mL or outside a fume hood) | 1. Evacuate the immediate area. 2. Alert your institution's Environmental Health and Safety (EHS) department or emergency response team. 3. Prevent others from entering the area. 4. Provide details of the spilled material to emergency responders. |
| Skin Contact | 1. Immediately flush the affected area with copious amounts of water for at least 15 minutes.[17] 2. Remove contaminated clothing while continuing to flush. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[6][17] 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Ingestion | 1. DO NOT induce vomiting.[16] 2. Rinse the mouth with water. 3. Seek immediate medical attention. |
Final Disposal
Under no circumstances should 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid or its containers be disposed of in the regular trash or down the drain.[20][23]
-
Professional Disposal: The collected hazardous waste must be disposed of through your institution's designated hazardous waste management program. This typically involves collection by a licensed hazardous waste disposal company that will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
Empty Containers: An empty container that held this compound should be managed as hazardous waste unless it has been triple-rinsed.[21] The rinsate from this process must be collected and disposed of as hazardous waste.[21] After triple-rinsing, deface the label and dispose of the container according to your institution's guidelines for non-hazardous laboratory glass or plastic.[21]
By adhering to this comprehensive disposal guide, researchers and laboratory professionals can ensure the safe management of 2-(3-Oxo-2H-pyrido[3,2-b][1][2]oxazin-4(3H)-yl)acetic acid waste, protecting themselves, their colleagues, and the environment.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
Unknown. Laboratory Waste Disposal Guidelines. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Unknown. What are the OSHA Requirements for Hazardous Chemical Storage?[Link]
-
Centers for Disease Control and Prevention. OSHA Hazard Communication Standard and OSHA Guidelines. [Link]
-
Creative Safety Supply. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]
-
DuraLabel. OSHA Rules for Hazardous Chemicals. [Link]
-
Crystal Clean. The Essential Guide to Sustainability and Compliance for Industrial Waste Management. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. [Link]
-
Chemistry For Everyone. What Regulations Govern Hazardous Waste Management?[Link]
-
Pharmaffiliates. (3-Oxo-2,3-dihydro-pyrido[3,2-b][1][2]oxazin-4-yl)-acetic Acid. [Link]
-
Thor Specialities (UK) LTD. Safety data sheet. [Link]
-
University of Washington - Environmental Health & Safety. Acetic acid. [Link]
-
University of California, Santa Barbara - Environmental Health & Safety. Glacial Acetic Acid. [Link]
-
PubChem. 2-(1,1-dioxido-3-oxobenzo(d)isothiazol-2(3H)-yl)acetic acid. [Link]
-
Deep South Chemical, Inc. MATERIAL SAFETY DATA SHEET • Product name: ACETIC ACID, 90%. [Link]
-
Cole-Parmer. Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. [Link]
Sources
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. benchchem.com [benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. deep-south-chemical.com [deep-south-chemical.com]
- 9. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. crystal-clean.com [crystal-clean.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. uwm.edu [uwm.edu]
- 17. leap.epa.ie [leap.epa.ie]
- 18. fishersci.com [fishersci.com]
- 19. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 20. ehrs.upenn.edu [ehrs.upenn.edu]
- 21. vumc.org [vumc.org]
- 22. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 23. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
